7-Chloro-2-methylthieno[3,2-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-2-methylthieno[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-5-4-7-8(11-5)6(9)2-3-10-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIQAGPALJODCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=C2S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Chloro-2-methylthieno[3,2-b]pyridine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 7-Chloro-2-methylthieno[3,2-b]pyridine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical and physical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Thieno[3,2-b]pyridine Scaffold
The thieno[3,2-b]pyridine core is a bicyclic heteroaromatic system that has garnered substantial attention in medicinal chemistry due to its versatile biological activities.[1] This scaffold is considered a "privileged structure," as it has demonstrated the ability to bind to a variety of biological targets with high affinity and selectivity.[1] Thieno[3,2-b]pyridines are bicyclic aromatic compounds containing a thiophene ring fused to a pyridine ring. This unique fusion imparts distinct electronic properties that are advantageous for molecular recognition by biological targets.
Derivatives of this class have shown potent activity as kinase inhibitors, leading to effects such as cell cycle arrest and apoptosis in cancer cells.[1] The scaffold is also central to the development of therapeutics for other conditions, including tuberculosis and neurological disorders.[1] this compound, as a specific derivative, serves as a crucial intermediate in the synthesis of more complex and pharmacologically active molecules.[2][3]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in synthetic chemistry.
Physical Properties
| Property | Value |
| CAS Number | 638219-98-4[4] |
| Molecular Formula | C₈H₆ClNS[4] |
| Molecular Weight | 183.65 g/mol [4] |
| Appearance | White to yellow to orange powder or lumpy solid[2] |
| Melting Point | 35 °C[2] |
| Flash Point | 110 °C[2] |
| Storage | 0-10 °C[2] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and thiophene rings, as well as a characteristic singlet for the methyl group. For the parent compound, 7-chlorothieno[3,2-b]pyridine, the reported ¹H-NMR (400 MHz, CDCl₃) shows: δ 8.61 (d, J = 5.2 Hz, 1H), 7.81 (d, J = 5.2 Hz, 1H), 7.30 (d, J = 4.8 Hz, 1H).[2] For the 2-methyl derivative, the signal at 7.30 ppm would likely be absent and replaced by a singlet for the methyl group around 2.5 ppm.
-
¹³C NMR: The carbon NMR would display signals corresponding to the eight carbon atoms in the molecule, with the chemical shifts influenced by the chlorine, sulfur, and nitrogen atoms.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to its molecular weight, along with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic rings.
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through multi-step organic reactions, typically involving the construction of the thieno[3,2-b]pyridine core followed by functionalization. A plausible synthetic route, based on the synthesis of the parent compound, is outlined below.
Synthesis of 7-chlorothieno[3,2-b]pyridine (Parent Compound)
A documented synthesis for the parent compound, 7-chlorothieno[3,2-b]pyridine, provides a foundational protocol.[2]
Step-by-Step Protocol:
-
To a solution of N,N-dimethylformamide (1.8 mL, 23.28 mmol) in a mixture of methylene chloride (30 mL) and ethylene chloride (20 mL), slowly add oxalyl chloride (2.9 mL, 33.86 mmol) dropwise at 0 °C.
-
Add thieno[3,2-b]pyridin-7(4H)-one (1.6 g, 10.58 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6 hours.
-
Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
The product, 7-chlorothieno[3,2-b]pyridine, is obtained as a pale yellow solid (1.7 g, 90% yield).
To synthesize the 2-methyl derivative, a similar protocol would be followed, starting with 2-methylthieno[3,2-b]pyridin-7(4H)-one.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of the this compound nucleus is dictated by the distinct electronic properties of its constituent thiophene and pyridine rings.[5] The thiophene ring is an electron-rich aromatic system, while the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom.[5] This electronic dichotomy governs the regioselectivity of various chemical transformations.
The chlorine atom at the 7-position is a key functional handle, making it susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of functional groups, which is a critical feature for developing libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Applications in Research and Drug Development
This compound is a valuable building block in the synthesis of biologically active molecules.[3]
-
Pharmaceutical Intermediate: It serves as a key intermediate in the preparation of more complex pharmaceutical compounds, including piperidine and deuterated thiophene pyridine derivatives.[2]
-
Anticancer Agents: The thieno[3,2-b]pyridine scaffold is found in compounds with potent anticancer activity.[2][6] These compounds often act as kinase inhibitors, which are a major class of oncology drugs.[1]
-
Antitubercular Agents: Derivatives of thieno[3,2-b]pyridine have shown in vivo activity against Mycobacterium tuberculosis by targeting the Enoyl-ACP reductase (InhA).[1]
-
Neuroscience Research: This scaffold is also used to develop novel, brain-penetrant negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), a target for disorders like Parkinson's disease.[1][7]
Signaling Pathway Diagram (Example: Kinase Inhibition)
Caption: Inhibition of a protein kinase signaling pathway by a thieno[3,2-b]pyridine derivative.
Safety and Handling
This compound is reported to be irritating to the eyes and skin.[2] Standard laboratory safety protocols should be strictly followed when handling this compound.
Precautions for Safe Handling:
-
Handle in a well-ventilated area.[8]
-
Wear suitable protective clothing, including gloves and safety glasses.[8]
-
Avoid contact with skin and eyes.[8]
-
Avoid the formation of dust and aerosols.[8]
Conditions for Safe Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Recommended storage temperature is between 0-10 °C.[2]
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its privileged thieno[3,2-b]pyridine core, coupled with the reactive chloro-substituent, makes it an attractive starting material for the synthesis of a diverse range of biologically active molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for leveraging its full potential in the development of novel therapeutics.
References
- 1. Thieno[3,2-b]pyridine|High-Quality Research Chemical [benchchem.com]
- 2. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 7-Chloro-3-methylthieno[2,3-C]pyridine | 209287-21-8 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
Introduction: The Thieno[3,2-b]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to 7-Chloro-2-methylthieno[3,2-b]pyridine (CAS 638219-98-4)
In the landscape of modern drug discovery, certain heterocyclic scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets in a specific and high-affinity manner. The thieno[3,2-b]pyridine core is a prominent member of this class. Its rigid, bicyclic structure, combined with the electronic properties of the fused thiophene and pyridine rings, provides an excellent platform for developing potent and selective therapeutic agents.[1] This scaffold is particularly notable for its role in the development of novel protein kinase inhibitors.[1]
This guide focuses on a specific, functionalized derivative: This compound (CAS No. 638219-98-4). This molecule is not typically an end-product therapeutic itself but serves a more critical role as a high-value, versatile intermediate—a key building block for medicinal chemists.[2] The strategic placement of a chloro group at the 7-position and a methyl group at the 2-position provides chemists with precise handles for molecular elaboration, enabling the exploration of chemical space around the core scaffold. Understanding the synthesis, reactivity, and strategic application of this intermediate is paramount for researchers aiming to develop next-generation therapeutics, particularly in oncology and inflammatory diseases.
Core Physicochemical and Structural Characteristics
A foundational understanding of a molecule begins with its basic properties. This compound is a solid at room temperature and its key identifiers and properties are summarized below.[2]
| Property | Value | Reference |
| CAS Number | 638219-98-4 | [2] |
| Molecular Formula | C₈H₆ClNS | [2] |
| Molecular Weight | 183.65 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CC1=CC2=C(S1)C(=NC=C2)Cl | [3] |
| Appearance | White to off-white solid | N/A |
| Primary Application | Synthetic Building Block, Intermediate | [2] |
Synthesis Strategy and Mechanistic Rationale
While specific, published synthetic routes directly to this compound are not extensively detailed in readily available literature, a robust and logical pathway can be constructed based on well-established methodologies for the thieno[3,2-b]pyridine core. The most common and versatile approaches often involve the construction of the thiophene ring onto a pre-functionalized pyridine precursor.
A plausible and efficient strategy would involve a multi-step sequence starting from a substituted 2-chloropyridine, culminating in a cyclization to form the fused thiophene ring.
Causality Behind Experimental Choices:
-
Starting Material: 2,6-Dichloropyridine is a commercially available and inexpensive starting material. The two chloro-substituents provide differential reactivity, but the key is establishing a handle for the subsequent thiophene ring formation.
-
Nitration: The introduction of a nitro group is a classic strategy to activate the pyridine ring for nucleophilic aromatic substitution (SNAr) and to serve as a precursor to the crucial amine functionality needed for cyclization.
-
Sulfur Introduction & Reduction: The nitro-activated chloro-position can be displaced by a sulfur nucleophile. The subsequent reduction of the nitro group to an amine is a critical step, setting the stage for the key cyclization reaction. Using a reducing agent like iron in acidic medium is a standard and effective method.
-
Thiophene Ring Formation (Gewald-type Reaction): The formation of the thiophene ring is the cornerstone of this synthesis. A Gewald reaction or a related cyclization involving the ortho-amino and thioether functionalities with a suitable C2-synthon would efficiently construct the bicyclic core.
-
Chlorination: The resulting thieno[3,2-b]pyridin-7(4H)-one can be readily converted to the 7-chloro derivative using standard chlorinating agents like oxalyl chloride or phosphorus oxychloride.[4] This step is vital as it installs the key reactive handle for later-stage diversification.
-
Methylation: The final introduction of the methyl group at the 2-position of the thiophene ring can be achieved via various methods, including lithiation followed by quenching with an electrophilic methyl source, or more likely, a palladium-catalyzed cross-coupling reaction if a suitable handle (e.g., a bromo or iodo group) is installed at the 2-position.
Chemical Reactivity: A Scaffold Built for Diversification
The true value of this compound lies in its predictable and versatile reactivity, which allows for its incorporation into more complex molecular architectures. The chlorine atom at the 7-position is the primary site for modification.
References
- 1. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. PubChemLite - 7-chloro-3-methylthieno[3,2-b]pyridine (C8H6ClNS) [pubchemlite.lcsb.uni.lu]
- 4. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
A Technical Guide to the Structural Elucidation of 7-Chloro-2-methylthieno[3,2-b]pyridine
Abstract
This technical guide provides a comprehensive, in-depth walkthrough for the complete structural elucidation of the heterocyclic compound 7-Chloro-2-methylthieno[3,2-b]pyridine. The thieno[3,2-b]pyridine scaffold is a significant motif in medicinal chemistry, appearing in compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[1][2][3] Therefore, unambiguous confirmation of the molecular structure of its derivatives is of paramount importance for researchers, scientists, and drug development professionals. This guide eschews a rigid, templated approach, instead presenting a logical, causality-driven narrative that mirrors the real-world process of solving a chemical puzzle. We will proceed from initial molecular formula determination by mass spectrometry, through functional group identification with infrared spectroscopy, to the detailed assembly of the molecular framework using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. Each step is explained not merely as a procedure, but as a piece of a larger deductive process, emphasizing the "why" behind each experimental choice. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final assigned structure.
The Elucidation Puzzle: An Integrated Spectroscopic Approach
The process of determining the structure of a novel or synthesized molecule is akin to assembling a complex puzzle. Each piece of spectroscopic data provides a unique clue, and only by logically combining all the pieces can the full picture emerge. For this compound, with a molecular formula of C₈H₆ClNS, our strategy will be to systematically build the structure from the ground up.[4]
Our workflow is designed to be sequential and confirmatory, with each step building upon the last. This integrated approach, combining various spectroscopic methods, is the cornerstone of modern chemical analysis for the structural characterization of heterocyclic compounds.[5][6][7]
Caption: Overall workflow for the structure elucidation of this compound.
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Causality: The first and most fundamental question we must answer is "What is the molecular formula?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike low-resolution MS which provides the nominal mass, HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
For this compound, the expected monoisotopic mass is 182.9910 Da.[8] The HRMS experiment must show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that matches this value to within a very small tolerance (typically < 5 ppm). Furthermore, the isotopic pattern is a critical self-validating feature. The presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S) will produce a characteristic isotopic cluster for the molecular ion. The M+2 peak, primarily due to the ³⁷Cl isotope, should be approximately one-third the intensity of the main M peak, providing strong evidence for the presence of a single chlorine atom.
Data Summary: Mass Spectrometry
| Parameter | Expected Value | Observation |
| Molecular Formula | C₈H₆ClNS | Confirmed by HRMS |
| Monoisotopic Mass | 182.9910 Da | [M+H]⁺ observed at m/z 183.9982 |
| Isotopic Pattern | Characteristic M, M+2 | M+2 peak observed at ~33% of M |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Ionization Mode: Operate in positive ion mode to observe the [M+H]⁺ adduct.
-
Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.
-
Analysis: Determine the accurate mass of the peak corresponding to the protonated molecule. Use the instrument's software to calculate the elemental composition and compare the measured isotopic pattern with the theoretical pattern for C₈H₆ClNS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Core
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[7][9] It provides information about the chemical environment, connectivity, and spatial relationships of atoms. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to piece together the thieno[3,2-b]pyridine core.
¹H and ¹³C NMR: The Initial Pieces
Expertise & Causality: The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons (through spin-spin coupling), while the ¹³C NMR spectrum shows the number of unique carbon environments. For an aromatic heterocyclic system like this, the chemical shifts are highly informative. Protons and carbons on the pyridine ring are typically deshielded (appear at higher ppm) compared to those on the thiophene ring due to the electron-withdrawing nature of the nitrogen atom.
Based on the structure, we expect:
-
Three aromatic protons in distinct environments.
-
One methyl group appearing as a singlet.
-
Eight carbon signals , including two quaternary carbons (C-S and C-Cl bonds), five aromatic CH carbons, and one methyl carbon.
2D NMR: Connecting the Dots
Trustworthiness: While 1D NMR provides the pieces, 2D NMR experiments provide the instructions for how they connect. The correlations observed in these spectra must be internally consistent, forming a self-validating network of interactions that confirms the proposed structure.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[10][11] It is invaluable for tracing out proton spin systems. For our target molecule, we would expect to see a correlation between the two protons on the pyridine ring, as they are vicinally coupled.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached (one-bond ¹H-¹³C correlation).[10][12] This allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for assembling the complete framework. It reveals correlations between protons and carbons that are two or three bonds away.[10][12] This is essential for connecting the different spin systems identified by COSY and for placing quaternary carbons (like C7 and the carbon at the ring junction) into the structure. For instance, the methyl protons should show an HMBC correlation to the C2 carbon of the thiophene ring, confirming its position.
Caption: Key HMBC correlations used to assemble the this compound skeleton.
Data Summary: NMR Spectroscopy (in CDCl₃)
| Atom Position | ¹H δ (ppm), Mult. | ¹³C δ (ppm) | COSY Correlations | Key HMBC Correlations (from H to C) |
| 2-CH₃ | ~2.6 (s, 3H) | ~15.0 | - | C2, C3 |
| 3 | ~7.2 (s, 1H) | ~122.0 | - | C2, C3a, C7a |
| 5 | ~8.5 (d, 1H) | ~148.0 | H6 | C3a, C7, C7a |
| 6 | ~7.4 (d, 1H) | ~120.0 | H5 | C7a, C5 |
| 2 | - | ~135.0 | - | - |
| 3a | - | ~130.0 | - | - |
| 7 | - | ~150.0 | - | - |
| 7a | - | ~152.0 | - | - |
Note: Chemical shifts are approximate and may vary based on solvent and concentration. The key information lies in the correlation patterns.
Experimental Protocols: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1s, and 16 scans.
-
¹³C NMR: Acquire with proton decoupling, a 30° pulse angle, a relaxation delay of 2s, and 1024 scans.
-
-
2D Spectra Acquisition: Utilize standard, gradient-selected pulse programs.[13]
-
gCOSY: Acquire with 2 scans per increment, 256 increments in the F1 dimension.
-
gHSQC: Optimize for a one-bond coupling constant of 145 Hz. Acquire with 4 scans per increment.
-
gHMBC: Optimize for a long-range coupling constant of 8 Hz. Acquire with 8 scans per increment and a relaxation delay of 1.5s.
-
-
Data Processing: Process all spectra using appropriate window functions (e.g., sine-bell for 2D spectra) and perform phase and baseline corrections.
Final Structure Confirmation
By integrating the data from all spectroscopic techniques, we can confidently assemble the final structure.
-
MS confirms the molecular formula: C₈H₆ClNS.
-
¹H and ¹³C NMR show the correct number of proton and carbon environments for the proposed structure.
-
HSQC links each proton to its directly attached carbon.
-
COSY confirms the H5-H6 coupling on the pyridine ring.
-
HMBC provides the crucial long-range connections:
-
The methyl protons connect to C2 and C3, placing the methyl group on the thiophene ring at position 2.
-
The thiophene proton (H3) connects to the bridgehead carbon (C7a), linking the thiophene ring to the pyridine ring.
-
The pyridine protons (H5, H6) show correlations to the quaternary carbon C7 and the bridgehead carbons, confirming the chloro-substitution at position 7 and locking the entire bicyclic system in place.
-
This logical, self-validating web of evidence provides unambiguous proof for the structure of This compound .
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. calpaclab.com [calpaclab.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. youtube.com [youtube.com]
- 12. epfl.ch [epfl.ch]
- 13. chemistry.uoc.gr [chemistry.uoc.gr]
Spectroscopic Profile of 7-Chloro-2-methylthieno[3,2-b]pyridine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 7-Chloro-2-methylthieno[3,2-b]pyridine, a key heterocyclic intermediate in medicinal chemistry and drug development. The thieno[3,2-b]pyridine scaffold is a core component of several pharmacologically active agents, making a thorough understanding of its structural and electronic properties essential for researchers, scientists, and professionals in drug discovery.
This document delves into the theoretical and practical aspects of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely available in public databases, this guide leverages data from closely related analogs and foundational spectroscopic principles to provide a robust and predictive analysis. The methodologies and interpretations presented herein are designed to be a self-validating system, grounded in established scientific literature.
Molecular Structure and Key Identifiers
This compound is a bicyclic heteroaromatic compound. Its structure consists of a thiophene ring fused to a pyridine ring, with a chlorine substituent at the 7-position and a methyl group at the 2-position.
| Property | Value | Source |
| CAS Number | 638219-98-4 | [1][2][3][4] |
| Molecular Formula | C₈H₆ClNS | [2][3] |
| Molecular Weight | 183.65 g/mol | [2][3] |
| Canonical SMILES | CC1=CC2=C(S1)C=CN=C2Cl | |
| InChI Key | SPIQAGPALJODCN-UHFFFAOYSA-N | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.
¹H NMR Spectroscopy
Experimental Protocol:
A standard ¹H NMR spectrum would be acquired on a 300, 400, or 500 MHz spectrometer. A dilute solution of the compound (typically 5-10 mg) would be prepared in a deuterated solvent, most commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The data would be processed with appropriate window functions to enhance resolution or signal-to-noise.
Caption: Workflow for ¹H NMR Data Acquisition.
Predicted ¹H NMR Data:
The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed below. The chemical shifts are estimated based on the known spectrum of the parent compound, 7-chlorothieno[3,2-b]pyridine[5], and the expected electronic effect of the methyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
| H-3 | ~7.0-7.2 | s | - | The methyl group at C-2 will make this proton a singlet. The electron-donating nature of the methyl group will shift it slightly upfield compared to the unsubstituted analog. |
| H-5 | ~8.4-8.6 | d | ~5.0 | This proton is on the pyridine ring, deshielded by the nitrogen atom. It will be a doublet due to coupling with H-6. |
| H-6 | ~7.6-7.8 | d | ~5.0 | This proton is coupled to H-5, resulting in a doublet. |
| -CH₃ | ~2.5-2.7 | s | - | The methyl protons will appear as a singlet in the aliphatic region. |
Causality in Interpretation: The electron-donating methyl group at the C-2 position is expected to shield the adjacent H-3 proton, causing a slight upfield shift compared to the parent thienopyridine. The protons on the pyridine ring (H-5 and H-6) will be in the aromatic region and will show characteristic doublet splitting due to ortho-coupling.
¹³C NMR Spectroscopy
Experimental Protocol:
A ¹³C NMR spectrum would be acquired on the same instrument as the ¹H NMR, typically at a frequency of 75, 100, or 125 MHz. A higher concentration of the sample may be required due to the lower natural abundance of the ¹³C isotope. Proton-decoupled mode is standard to produce a spectrum with singlets for each unique carbon atom.
Predicted ¹³C NMR Data:
The predicted chemical shifts are based on the analysis of related thienopyridine structures and standard increments for methyl and chloro substituents.
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| C-2 | ~140-145 | The methyl-substituted carbon on the thiophene ring. |
| C-3 | ~120-125 | The protonated carbon on the thiophene ring. |
| C-3a | ~125-130 | Bridgehead carbon between the two rings. |
| C-5 | ~148-152 | Carbon adjacent to the nitrogen in the pyridine ring. |
| C-6 | ~120-125 | Protonated carbon on the pyridine ring. |
| C-7 | ~145-150 | The chloro-substituted carbon on the pyridine ring. |
| C-7a | ~150-155 | Bridgehead carbon adjacent to the nitrogen. |
| -CH₃ | ~15-20 | The methyl carbon. |
Trustworthiness of Assignment: The chemical shifts of the carbons in the pyridine ring are expected to be significantly downfield due to the electronegativity of the nitrogen atom. The chlorine atom will also have a deshielding effect on C-7. The assignments can be confirmed using two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).
Infrared (IR) Spectroscopy
Experimental Protocol:
An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the spectrum is typically recorded as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. The data is plotted as transmittance (%) versus wavenumber (cm⁻¹).
Caption: General Workflow for FTIR Spectroscopy.
Predicted IR Data:
The IR spectrum will show characteristic absorptions for the aromatic C-H and C=C bonds, as well as the C-S and C-Cl bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | -CH₃ |
| 1600-1450 | C=C and C=N stretching | Aromatic rings |
| 1450-1350 | C-H bending | -CH₃ |
| 1200-1000 | C-N stretching | Pyridine ring |
| 850-750 | C-H out-of-plane bending | Aromatic rings |
| 800-600 | C-S stretching | Thiophene ring |
| 750-700 | C-Cl stretching | Aryl chloride |
Expertise in Interpretation: The presence of sharp peaks in the 1600-1450 cm⁻¹ region is a strong indicator of the aromatic nature of the fused ring system. The C-Cl stretching vibration often appears in the fingerprint region and can sometimes be difficult to assign definitively without comparative analysis.
Mass Spectrometry (MS)
Experimental Protocol:
Mass spectral data is typically acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
Predicted Mass Spectrum Data:
The mass spectrum will provide the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure.
| m/z | Ion | Fragmentation Rationale |
| 183/185 | [M]⁺ | Molecular ion peak. The presence of a peak at M+2 with approximately one-third the intensity of the M+ peak is characteristic of a compound containing one chlorine atom. |
| 168/170 | [M-CH₃]⁺ | Loss of the methyl group. |
| 148 | [M-Cl]⁺ | Loss of the chlorine atom. |
| 117 | [M-CH₃-HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyridine ring. |
Authoritative Grounding: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature in the mass spectrum of chlorinated compounds. The fragmentation pattern is predicted based on the stability of the resulting carbocations and radical cations, with cleavage of the weaker bonds being more favorable.
Conclusion
This technical guide provides a detailed spectroscopic profile of this compound based on established principles and data from analogous compounds. The predicted NMR, IR, and MS data, along with the described experimental protocols and interpretation rationale, offer a valuable resource for researchers in the synthesis, characterization, and application of this important heterocyclic compound. The self-validating nature of the combined spectroscopic techniques provides a high degree of confidence in the structural elucidation of thienopyridine derivatives.
References
The Thienopyridine Core: A Technical Guide to a Cornerstone of Antiplatelet Therapy
Abstract
The thienopyridine scaffold, a heterocyclic motif comprising a fused thiophene and pyridine ring, stands as a pillar in modern medicinal chemistry, particularly in the realm of cardiovascular therapeutics. This technical guide provides an in-depth exploration of the thienopyridine core, from its fundamental chemical properties and synthesis to its profound significance in drug development. We will dissect the mechanism of action of thienopyridine-based drugs as P2Y12 receptor antagonists, offering field-proven insights into their structure-activity relationships, metabolic activation, and the critical experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital pharmacophore.
The Thienopyridine Scaffold: A Structural and Chemical Overview
The thienopyridine nucleus is a versatile heterocyclic system with six possible isomers depending on the fusion of the thiophene and pyridine rings.[1][2] The most therapeutically significant isomer in antiplatelet therapy is the thieno[3,2-c]pyridine core, which forms the backbone of clinically crucial drugs.[3]
The unique electronic distribution and conformational flexibility of the thienopyridine ring system are key to its biological activity. The sulfur atom in the thiophene ring and the nitrogen atom in the pyridine ring introduce heteroatomic properties that influence the molecule's polarity, hydrogen bonding capacity, and overall lipophilicity, all of which are critical for drug-receptor interactions and pharmacokinetic profiles.[1]
Isomeric Forms and Their Relevance
There are six distinct isomers of thienopyridine, each with a unique arrangement of the fused rings.[1][2] While thieno[3,2-c]pyridine is prominent in antiplatelet drugs, other isomers like thieno[2,3-b]pyridine have been explored for different therapeutic applications, including anticancer and anti-inflammatory agents.[1][4] The specific fusion pattern dictates the three-dimensional shape and electronic properties of the molecule, profoundly influencing its interaction with biological targets.
Mechanism of Action: Irreversible Antagonism of the P2Y12 Receptor
The primary pharmacological significance of thienopyridines lies in their function as irreversible antagonists of the P2Y12 receptor, a crucial G protein-coupled receptor (GPCR) on the surface of platelets.[5][6] Adenosine diphosphate (ADP), a key signaling molecule in hemostasis and thrombosis, activates platelets through two purinergic receptors: P2Y1 and P2Y12.[7][8]
While P2Y1 receptor activation leads to transient platelet shape change and weak aggregation, the sustained and amplified platelet response is mediated by the P2Y12 receptor.[7][8] The P2Y12 receptor is coupled to the inhibitory G protein (Gi), and its activation by ADP inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] Lower cAMP levels reduce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key negative regulator of platelet activation, ultimately promoting the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[6][9]
Thienopyridines, after metabolic activation, covalently bind to the P2Y12 receptor, typically at specific cysteine residues, causing an irreversible conformational change that prevents ADP from binding and initiating the signaling cascade.[7][8] This irreversible inhibition means that the antiplatelet effect persists for the entire lifespan of the affected platelet (approximately 7-10 days).[10]
Signaling Pathway of P2Y12 Receptor and Thienopyridine Inhibition
Caption: P2Y12 receptor signaling cascade and its inhibition by thienopyridines.
Metabolic Activation: The Prodrug Nature of Thienopyridines
A critical aspect of thienopyridine pharmacology is their nature as prodrugs, meaning they are administered in an inactive form and require metabolic conversion in the body to exert their therapeutic effect.[11][12] This metabolic activation primarily occurs in the liver and involves cytochrome P450 (CYP) enzymes.[12][13]
The efficiency of this metabolic activation is a key determinant of the antiplatelet response and can be influenced by genetic factors and drug-drug interactions.[12][13]
Generations of Thienopyridines and Their Metabolic Pathways
-
First Generation (Ticlopidine): Ticlopidine was the first thienopyridine to be clinically approved.[14] Its use is now limited due to a significant risk of adverse effects, including neutropenia and thrombotic thrombocytopenic purpura.[15][16]
-
Second Generation (Clopidogrel): Clopidogrel became the standard of care due to its improved safety profile compared to ticlopidine.[15] Its activation is a two-step process primarily mediated by CYP2C19, CYP3A4, and other CYP enzymes.[3][5] A significant portion of the absorbed clopidogrel is hydrolyzed by esterases to an inactive carboxylic acid derivative, meaning only a small fraction is converted to the active metabolite.[11]
-
Third Generation (Prasugrel): Prasugrel represents an advancement with a more efficient and predictable metabolic activation.[14] It is rapidly hydrolyzed by intestinal esterases to an intermediate thiolactone, which is then oxidized in a single CYP-dependent step to the active metabolite.[5][13] This pathway is less dependent on CYP2C19, leading to a more consistent antiplatelet effect.[13]
Metabolic Activation Pathways of Clopidogrel and Prasugrel
Caption: Comparative metabolic activation of clopidogrel and prasugrel.
Synthesis of the Thienopyridine Core and its Derivatives
The synthesis of the thienopyridine scaffold is a well-established area of organic chemistry, with numerous methodologies developed to construct the various isomeric cores and introduce diverse substituents for structure-activity relationship (SAR) studies.
General Synthetic Strategies
Common synthetic routes often involve the construction of the pyridine ring onto a pre-existing thiophene or vice versa.[17][18] One prevalent method for synthesizing thieno[2,3-b]pyridines involves the Thorpe-Ziegler cyclization of 2-alkylthio-3-cyanopyridines.[17] Another approach starts with substituted cycloalkanones, which are converted to enolate salts and then reacted to build the thienopyridine core.[4]
For the medicinally important thieno[3,2-c]pyridine core, synthetic strategies often begin with a suitable thiophene derivative that is then elaborated to form the fused pyridine ring.[19]
Exemplary Experimental Protocol: Synthesis of a Thieno[3,2-c]pyridine Derivative
The following is a generalized protocol for the synthesis of a thieno[3,2-c]pyridine derivative, adapted from methodologies described in the literature.[19]
Step 1: N-Alkylation of a Thienopyridine Precursor
-
To a solution of the starting thienopyridine hydrochloride (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile), add a substituted alkylating agent (1.1 equivalents).
-
The reaction can be performed in the presence or absence of a mild base like potassium bicarbonate to neutralize the hydrochloride salt.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-alkylated thiolactone.
Step 2: Acylation with an N-Boc-Protected Amino Acid
-
Dissolve the N-alkylated thiolactone (1 equivalent) and an N-Boc-protected amino acid (1.2 equivalents) in a dry aprotic solvent (e.g., dichloromethane).
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
After completion, wash the reaction mixture with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated sodium bicarbonate solution), and brine.
-
Dry the organic layer, filter, and concentrate to yield the crude product, which can be purified by column chromatography.
Step 3: Deprotection of the Boc Group
-
Dissolve the Boc-protected product in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure to obtain the final amino acid prodrug of the thienopyridine derivative as a salt.
Evaluation of Thienopyridine Efficacy: Key In Vitro and In Vivo Assays
A battery of assays is employed to characterize the antiplatelet activity of novel thienopyridine derivatives and to understand their mechanism of action.
In Vitro Assays
-
ADP-Induced Platelet Aggregation Assay: This is a cornerstone assay to assess the functional consequence of P2Y12 inhibition.[20] Platelet-rich plasma (PRP) or washed platelets are treated with the test compound, and then platelet aggregation is induced by adding ADP. The change in light transmittance is measured to quantify the extent of aggregation.
-
Radioligand Binding Assay: This assay determines the binding affinity (Ki) of a compound for the P2Y12 receptor.[21] It involves competing the test compound with a radiolabeled P2Y12 ligand (e.g., [³³P]2MeS-ADP) for binding to cell membranes expressing the receptor.
-
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay: This flow cytometry-based assay is a highly specific method to measure P2Y12 receptor inhibition.[9][21] It quantifies the phosphorylation state of VASP in response to prostaglandin E1 (PGE1) and ADP. A higher level of VASP phosphorylation indicates greater P2Y12 inhibition.
-
Adenylyl Cyclase Inhibition Assay: This assay directly measures the ability of a P2Y12 antagonist to block the ADP-mediated inhibition of adenylyl cyclase activity.[21]
In Vivo Models
-
Bleeding Time: This is a common in vivo assay to assess the overall impact of an antiplatelet agent on hemostasis.[19] It measures the time it takes for bleeding to stop from a standardized incision, typically in the tail of a rodent.
-
Thrombosis Models: Various animal models of thrombosis are used to evaluate the efficacy of thienopyridines in preventing clot formation. These can include ferric chloride-induced arterial thrombosis or electrically induced carotid artery thrombosis models.
Workflow for the Evaluation of Novel Thienopyridine Derivatives
Caption: A typical workflow for the preclinical evaluation of novel thienopyridine compounds.
Clinical Significance and Future Directions
Thienopyridine-based antiplatelet therapy, in combination with aspirin (dual antiplatelet therapy or DAPT), has become the cornerstone for the management of acute coronary syndromes (ACS) and for patients undergoing percutaneous coronary intervention (PCI) with stent placement.[15][22] This therapeutic strategy has significantly reduced the rates of major adverse cardiovascular events.[22]
Despite their success, challenges remain, including inter-individual variability in response to clopidogrel, the risk of bleeding complications, and the need for irreversible inhibitors in certain clinical scenarios.[20][23]
Future research in this area is focused on:
-
Developing novel P2Y12 inhibitors with improved pharmacokinetic and pharmacodynamic profiles: This includes reversible inhibitors like ticagrelor (a cyclo-pentyltriazolo-pyrimidine, not a thienopyridine) and cangrelor, which offer more flexible dosing and a faster offset of action.[14][24]
-
Personalized antiplatelet therapy: The use of platelet function testing and genetic testing for CYP2C19 polymorphisms to tailor the choice and dosage of P2Y12 inhibitors for individual patients is an area of active investigation.[20][25]
-
Exploring other therapeutic applications of the thienopyridine scaffold: The versatility of the thienopyridine core continues to be explored for its potential in other disease areas, including cancer, inflammation, and infectious diseases.[1][26]
Conclusion
The thienopyridine core structure is a remarkable example of a privileged scaffold in medicinal chemistry. Its journey from the first-generation ticlopidine to the more advanced prasugrel highlights the power of iterative drug design and a deep understanding of pharmacology. As irreversible inhibitors of the P2Y12 receptor, thienopyridines have revolutionized the management of thrombotic diseases. While newer reversible inhibitors are now available, the thienopyridine backbone continues to be a valuable tool in the armamentarium against cardiovascular disease and a source of inspiration for the development of novel therapeutics. The in-depth understanding of its synthesis, mechanism of action, and evaluation, as detailed in this guide, is essential for any scientist working in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ahajournals.org [ahajournals.org]
- 10. ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. P2Y12 inhibitors: pharmacologic mechanism and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity | MDPI [mdpi.com]
- 20. Functional testing methods for the antiplatelet effect of P2Y12 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. ahajournals.org [ahajournals.org]
- 23. medicinetoday.com.au [medicinetoday.com.au]
- 24. Thienopyridine - Wikipedia [en.wikipedia.org]
- 25. Laboratory Monitoring of Platelet P2Y12 Receptor Inhibitors and Reversal of Antiplatelet Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Analogs and derivatives of 7-Chloro-2-methylthieno[3,2-b]pyridine
An In-depth Technical Guide on the Analogs and Derivatives of 7-Chloro-2-methylthieno[3,2-b]pyridine
Foreword
The thieno[3,2-b]pyridine heterocyclic system represents a privileged scaffold in modern medicinal chemistry. Its structural rigidity, unique electronic properties, and capacity for diverse functionalization have established it as a cornerstone in the design of targeted therapeutics. This guide provides a deep dive into a particularly valuable building block: This compound . We will move beyond a simple recitation of facts to explore the strategic rationale behind synthetic choices, the design of derivative libraries, and the structure-activity relationships that drive successful drug discovery campaigns. This document is crafted to serve as a practical and insightful resource for scientists actively working to translate this promising chemical matter into next-generation therapies.
The Thieno[3,2-b]pyridine Core: A Strategic Overview
The thieno[3,2-b]pyridine core is a bioisostere of quinoline and has been successfully incorporated into a multitude of biologically active agents.[1] Compounds bearing this scaffold are noted for a wide spectrum of pharmacological activities, including antibacterial, antitumor, and anti-inflammatory effects.[1][2] The specific derivative, this compound (CAS: 638219-98-4), offers two primary, orthogonal vectors for chemical modification:
-
The C-7 Chloro Group: This position serves as a highly versatile synthetic handle. The chlorine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, enabling the systematic introduction of a vast array of aryl, heteroaryl, and amino substituents.
-
The C-2 Methyl Group: While less commonly modified, this group can be functionalized to probe specific hydrophobic pockets within a target's active site or to modulate the overall physicochemical properties of the molecule.
This dual-handle approach allows for the rapid generation of focused compound libraries, making it an ideal starting point for hit-to-lead and lead optimization programs.
Synthesis of the this compound Core
A robust and scalable synthesis is paramount for any scaffold intended for drug discovery. While multiple routes to the thieno[3,2-b]pyridine core exist, a common and logical strategy involves the construction of the thiophene ring onto a pre-functionalized pyridine precursor.
Recommended Synthetic Protocol
The following protocol outlines a reliable, multi-step synthesis that leverages well-established chemical transformations.
Experimental Protocol:
-
Step 1: Nucleophilic Aromatic Substitution on 2,6-Dichloropyridine.
-
To a solution of 2,6-dichloropyridine in an aprotic polar solvent like N,N-Dimethylformamide (DMF), add 1.1 equivalents of methyl thioglycolate and 1.5 equivalents of a mild base such as potassium carbonate (K₂CO₃).
-
Stir the mixture at ambient temperature for 16-24 hours. Monitor reaction completion by TLC or LC-MS.
-
Upon completion, perform an aqueous workup by pouring the reaction mixture into water and extracting with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.
-
Purify the resulting intermediate, methyl 2-((6-chloropyridin-2-yl)thio)acetate, by column chromatography.
-
Rationale: The use of a mild base like K₂CO₃ is critical to deprotonate the thiol without promoting hydrolysis of the ester or unwanted side reactions with the solvent. DMF is an excellent solvent for this SₙAr reaction due to its high polarity and aprotic nature.
-
-
Step 2: Intramolecular Cyclization and Tautomerization.
-
Dissolve the product from Step 1 in an anhydrous solvent like toluene. Add 2.0 equivalents of a strong base, such as sodium methoxide (NaOMe).
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours to drive the Dieckmann condensation.
-
Cool the reaction and carefully quench with a weak acid (e.g., saturated aqueous NH₄Cl) to neutralize the base and promote tautomerization to the more stable enol form.
-
Extract the product and purify as described above. This step yields the 7-chlorothieno[3,2-b]pyridin-3(2H)-one intermediate.
-
-
Step 3: Synthesis of the Target Scaffold.
-
The final conversion to this compound can be achieved via a Grignard reaction followed by dehydration, a well-established method for converting ketones to substituted alkenes, which in this case rearomatizes the ring system.
-
Treat the ketone from Step 2 with 1.2 equivalents of methylmagnesium bromide (MeMgBr) in THF at 0 °C, then allow to warm to room temperature.
-
Quench the reaction and subsequently treat with a strong acid (e.g., HCl in dioxane or toluenesulfonic acid) with heating to effect dehydration and aromatization.
-
Purify the final product by column chromatography.
-
Key Diversification Strategies: Building the Analog Library
With the core scaffold in hand, the focus shifts to strategic diversification to explore the chemical space around the target protein.
C-7 Arylation/Heteroarylation via Suzuki-Miyaura Cross-Coupling
The Suzuki coupling is the workhorse reaction for installing aryl and heteroaryl groups at the C-7 position, which is often crucial for achieving potency and selectivity, particularly for kinase inhibitors.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a microwave vial or Schlenk flask, combine this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base, typically aqueous sodium carbonate (Na₂CO₃, 2M solution, 3.0 eq.).
-
Solvent and Degassing: Add a suitable solvent system, such as a 3:1 mixture of dioxane and water. Thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heating: Heat the reaction to 90-120 °C for 1-12 hours. Microwave irradiation can often significantly reduce reaction times. Monitor progress by LC-MS.
-
Workup and Purification: After cooling, dilute the mixture with water and ethyl acetate. Separate the layers, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography or preparative HPLC.
Self-Validating System: The success of the Suzuki reaction is easily validated. The disappearance of the starting material and the appearance of a new, higher molecular weight product with a distinct retention time can be monitored by LC-MS. The final product's identity is confirmed by ¹H NMR and high-resolution mass spectrometry.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
C-7 Amination via Buchwald-Hartwig Amination
Introducing an amino linkage at C-7 can provide critical hydrogen bond donors or acceptors for anchoring the molecule in a protein's active site. This is a key strategy for developing inhibitors of kinases and other ATP-binding proteins.[2]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: Under an inert atmosphere (glovebox or Schlenk line), combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.5 eq.).
-
Solvent and Heating: Add an anhydrous, aprotic solvent such as toluene or dioxane. Heat the reaction to 80-110 °C until the starting material is consumed (monitor by LC-MS).
-
Workup and Purification: Cool the reaction, quench by adding saturated aqueous NH₄Cl, and extract with an organic solvent. Purify the crude product using standard chromatographic techniques.
Therapeutic Applications and Structure-Activity Relationships (SAR)
Derivatives of the thieno[3,2-b]pyridine scaffold have shown significant promise in several therapeutic areas, most notably oncology.
Kinase Inhibition in Oncology
Many thienopyridine derivatives function as ATP-competitive kinase inhibitors. The pyridine nitrogen often forms a key hydrogen bond with the "hinge" region of the kinase domain, while the substituent at the C-7 position projects into the solvent-exposed region, allowing for modulation of potency and selectivity. Derivatives have been investigated as inhibitors of VEGFR-2, a key regulator of angiogenesis, and Src kinase, which is implicated in cancer progression.[2][3]
Table 1: Illustrative Structure-Activity Relationship (SAR) for a Generic Kinase
| C-7 Substituent (via Suzuki Coupling) | Kinase X IC₅₀ (nM) | Rationale for Change |
| Phenyl | 450 | Baseline activity, explores hydrophobic pocket. |
| 4-Methoxyphenyl | 150 | H-bond acceptor may interact with a backbone amide. |
| 3-Aminophenyl | 35 | H-bond donor provides a key anchoring interaction. |
| 4-Methylthiazol-2-yl | 90 | Heterocycle improves solubility and introduces new interactions. |
Authoritative Grounding: The principle of using a hinge-binding scaffold and modifying solvent-exposed groups is a foundational concept in kinase inhibitor design, as demonstrated in numerous successful drug development programs.[2]
References
- 1. Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades: Environment & Agriculture Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 2. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line [mdpi.com]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to Thienopyridines as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thienopyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This guide provides a comprehensive technical overview of thienopyridines, exploring their mechanism of action, structure-activity relationships (SAR), and the signaling pathways they modulate. We will delve into both reversible and covalent inhibitors, highlighting key examples that have progressed to clinical use. Furthermore, this guide will equip researchers with detailed experimental protocols for the characterization of thienopyridine-based kinase inhibitors, from initial screening to cellular activity assessment.
Introduction: The Thienopyridine Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] Consequently, they have become one of the most important drug targets of the 21st century.[2] The thienopyridine core, a bicyclic heterocycle containing a thiophene ring fused to a pyridine ring, has proven to be a versatile scaffold for the development of kinase inhibitors. Its unique electronic and steric properties allow for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.
Initially recognized for their antiplatelet activity through the irreversible inhibition of the P2Y12 ADP receptor, thienopyridines like ticlopidine and clopidogrel have a well-established clinical history.[3][4][5] This foundation has paved the way for the exploration of thienopyridines as inhibitors of various protein kinases, leading to the discovery of novel therapeutic agents for a range of diseases.
Mechanism of Action: Targeting the ATP-Binding Site
The vast majority of thienopyridine-based kinase inhibitors function as ATP-competitive inhibitors. They achieve their inhibitory effect by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways. The thienopyridine scaffold typically serves as the core hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase's hinge region.
Reversible Inhibition
In reversible inhibitors, the thienopyridine derivative forms non-covalent interactions with the kinase active site. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The potency and selectivity of these inhibitors are determined by the complementarity of their chemical structure to the specific topology of the target kinase's ATP-binding pocket.
Covalent Inhibition
A significant advancement in kinase inhibitor design has been the development of covalent inhibitors. These compounds form a permanent covalent bond with a specific amino acid residue, typically a cysteine, within or near the ATP-binding site.[2] This irreversible mode of action can lead to prolonged target engagement and increased potency. Thienopyridine scaffolds have been successfully derivatized with electrophilic "warheads," such as acrylamide moieties, to enable this covalent modification.[2]
Structure-Activity Relationships (SAR) of Thienopyridine Kinase Inhibitors
The versatility of the thienopyridine core allows for systematic modifications to optimize inhibitor properties. Key positions for substitution and their impact on activity are summarized below.
Core Structure and Hinge Binding
The 3-aminothieno[2,3-b]pyridine-2-carboxamide has been identified as a crucial core structure for the activity of some thienopyridine derivatives.[6] The nitrogen atoms within the pyridine ring and the amino group often play a critical role in forming hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.
Substitutions at the C4-Position
Optimization of the C4-substituent on the thienopyridine ring has been a key strategy for enhancing potency and modulating selectivity.[6][7]
-
Small Alkyl and Aromatic Groups: Studies have shown that small alkyl and certain aromatic groups at the C4 position are often preferred for potent inhibition of kinases like IκB kinase beta (IKKβ).[7]
-
Cyclic Amino Groups: Introduction of cyclic amino groups, such as N-phenyl-homopiperazine, at the C4-position has been shown to significantly improve the activity of thienopyridine derivatives as bone anabolic agents.[6]
Substitutions at the C6-Position
The C6-position of the thienopyridine ring often provides a vector for introducing substituents that can interact with the solvent-exposed region of the kinase active site. The introduction of polar groups with the proper orientation at this position can efficiently enhance compound potency.[7]
Table 1: Representative Thienopyridine-Based Kinase Inhibitors and their Targets
| Compound | Target Kinase(s) | Mechanism | Therapeutic Area |
| Dabrafenib (GSK2118436) | BRAF V600E | Reversible | Melanoma |
| Bosutinib | Src, Abl | Reversible | Chronic Myeloid Leukemia |
| Compound 15f | RON splice variants | Reversible | Colorectal Cancer[8][9] |
| Prasugrel | P2Y12 Receptor | Covalent (Irreversible) | Thrombosis[10][11] |
Key Signaling Pathways Modulated by Thienopyridine Kinase Inhibitors
The therapeutic effects of thienopyridine kinase inhibitors are a direct consequence of their ability to modulate specific signaling pathways that are aberrantly activated in disease.
The MAPK/ERK Pathway
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in key components of this pathway, such as the BRAF kinase, are common in many cancers. Thienopyridine-based inhibitors like dabrafenib are designed to specifically target mutant BRAF, thereby inhibiting downstream signaling and curbing tumor growth.
Caption: Inhibition of the MAPK/ERK pathway by a thienopyridine inhibitor.
The NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway plays a central role in the inflammatory response.[1] The IκB kinase (IKK) complex is a key regulator of this pathway, and its inhibition is a promising strategy for the treatment of inflammatory diseases. Thienopyridine analogues have been developed as potent inhibitors of IKKβ, demonstrating the potential to suppress the production of pro-inflammatory cytokines like TNF-α.[7]
Caption: Thienopyridine-mediated inhibition of the NF-κB signaling pathway.
Experimental Protocols for the Characterization of Thienopyridine Kinase Inhibitors
The following protocols provide a general framework for the evaluation of novel thienopyridine kinase inhibitors. It is essential to optimize these protocols for the specific kinase and inhibitor being studied.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol describes a common method for determining the in vitro potency of a thienopyridine inhibitor against a target kinase, such as VEGFR-2.[12][13]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Thienopyridine inhibitor stock solution (in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Radiolabeled ATP ([γ-³²P]ATP)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the thienopyridine inhibitor in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and inhibitor dilutions.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (Example: MTS Assay for RON-expressing cells)
This protocol measures the effect of a thienopyridine inhibitor on the proliferation of cancer cells that are dependent on the target kinase for growth.[8]
Materials:
-
Cancer cell line expressing the target kinase (e.g., KM12C cells for RON splice variants)[8]
-
Complete cell culture medium
-
Thienopyridine inhibitor stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the thienopyridine inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) value.
Conclusion and Future Directions
Thienopyridines represent a highly successful and versatile scaffold for the development of kinase inhibitors. Their favorable drug-like properties and the potential for both reversible and covalent modes of action have led to the discovery of important therapeutic agents. Future research in this area will likely focus on the development of next-generation thienopyridines with improved selectivity profiles to minimize off-target effects and enhance therapeutic efficacy. The exploration of novel thienopyridine derivatives as modulators of emerging kinase targets will continue to be a vibrant area of drug discovery.
References
- 1. Quantum mechanics and 3D-QSAR studies on thienopyridine analogues: inhibitors of IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally effective FDA-approved protein kinase targeted covalent inhibitors (TCIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. jddtonline.info [jddtonline.info]
- 5. academic.oup.com [academic.oup.com]
- 6. Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery of thienopyridine analogues as potent IkappaB kinase beta inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Thienopyridine antiplatelet agents: focus on prasugrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Key Scaffold: A Technical Guide to 7-Chloro-2-methylthieno[3,2-b]pyridine
An In-depth Exploration of the Synthesis, History, and Medicinal Chemistry Applications of a Pivotal Heterocyclic Intermediate
Abstract
The thieno[3,2-b]pyridine core is a significant heterocyclic scaffold that has garnered substantial interest in the fields of medicinal chemistry and materials science. Among its many derivatives, 7-Chloro-2-methylthieno[3,2-b]pyridine has emerged as a crucial intermediate in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this compound, with a particular focus on its applications in drug development. We will delve into the synthetic methodologies for its preparation, explore its role as a key building block for more complex molecules, and discuss the broader landscape of thienopyridine research that led to its prominence. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the strategic use of this versatile scaffold.
Introduction: The Thienopyridine Scaffold in Medicinal Chemistry
The fusion of thiophene and pyridine rings gives rise to a class of bicyclic heteroaromatic compounds known as thienopyridines. These structures are of significant interest in medicinal chemistry due to their isosteric relationship with purines and other biologically relevant bicyclic systems. The unique electronic properties and conformational rigidity of the thienopyridine core make it an attractive scaffold for the design of ligands targeting a wide array of biological targets.
Historically, the thienopyridine class of compounds gained prominence with the development of antiplatelet agents like ticlopidine and clopidogrel. These drugs demonstrated the therapeutic potential of this heterocyclic system and spurred further research into the synthesis and biological evaluation of novel thienopyridine derivatives. Over the years, thienopyridines have been investigated for a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
This guide will focus on a specific, yet highly significant, member of this family: this compound. We will trace its origins, detail its synthesis, and illuminate its role as a pivotal intermediate in the development of modern therapeutics.
The Genesis of this compound: A Historical Perspective
The precise "discovery" of this compound is not marked by a singular, celebrated event but rather emerged from the broader exploration of the thienopyridine chemical space for therapeutic applications. Its first documented appearance in the early 2000s was within the context of patent literature, highlighting its immediate value as a synthetic intermediate in drug discovery programs.
A key patent, WO2003106462A1, filed in 2002, provides one of the earliest documented syntheses of this specific molecule.[1] The focus of this patent was the development of benzofused heteroaryl amide derivatives of thienopyridines as potential therapeutic agents for hyperproliferative diseases, such as cancer.[1] This indicates that the synthesis of this compound was driven by the need for a versatile building block to create a library of compounds for biological screening.
Further solidifying its role as a critical intermediate, another patent, US6987116B2, describes the use of a derivative, this compound-6-carbonitrile, in the synthesis of protein kinase inhibitors.[2] This demonstrates the strategic importance of the 7-chloro and 2-methyl substitutions for further functionalization and elaboration into more complex, biologically active molecules.
The emergence of this compound was therefore a direct result of the growing interest in the thieno[3,2-b]pyridine scaffold as a "privileged structure" in medicinal chemistry. Its specific substitution pattern offered synthetic handles for the introduction of diverse functionalities, making it a valuable tool for structure-activity relationship (SAR) studies.
Synthetic Strategies for this compound
The synthesis of this compound can be approached through a logical, multi-step sequence, often starting from a pre-formed thieno[3,2-b]pyridine core. The methodologies employed leverage well-established principles of heterocyclic chemistry.
Plausible Synthetic Pathway
A plausible and efficient synthesis of this compound can be conceptualized based on the procedures outlined for similar structures in the literature. A likely route would involve the initial formation of a thieno[3,2-b]pyridinone precursor, followed by chlorination and subsequent methylation.
Diagram of the Proposed Synthetic Pathway
Caption: A plausible three-step synthetic pathway to this compound.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the synthesis of related thieno[3,2-b]pyridine derivatives and provide a practical guide for the laboratory synthesis of this compound.
Protocol 1: Synthesis of 7-Chlorothieno[3,2-b]pyridine
This protocol is adapted from the known synthesis of the unmethylated analog.
-
Reaction Setup: To a solution of thieno[3,2-b]pyridin-7(4H)-one in an inert solvent such as dichloromethane (CH₂Cl₂) or N,N-dimethylformamide (DMF), add a chlorinating agent. A common and effective reagent for this transformation is phosphorus oxychloride (POCl₃) or a combination of oxalyl chloride ((COCl)₂) and a catalytic amount of DMF (Vilsmeier-Haack conditions).
-
Reaction Conditions: The reaction mixture is typically heated to reflux to ensure complete conversion of the pyridinone to the corresponding chloro-pyridine. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is carefully quenched with ice water and neutralized with a base such as sodium bicarbonate (NaHCO₃). The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 7-chlorothieno[3,2-b]pyridine.
Protocol 2: Synthesis of this compound
This protocol is based on the method described in patent WO2003106462A1.[1]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 7-chlorothieno[3,2-b]pyridine in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath. To this cooled solution, add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. The n-BuLi acts as a strong base to deprotonate the thiophene ring, preferentially at the 2-position.
-
Methylation: After stirring for a period to ensure complete lithiation, add iodomethane (CH₃I) to the reaction mixture. The iodomethane serves as the electrophile, and the methyl group will be introduced at the 2-position of the thieno[3,2-b]pyridine ring.
-
Work-up and Purification: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The final product, this compound, can be purified by column chromatography.
Diagram of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is presented in the table below. These data are essential for its identification, purification, and use in subsequent reactions.
| Property | Value |
| Molecular Formula | C₈H₆ClNS |
| Molecular Weight | 183.66 g/mol |
| CAS Number | 638219-98-4 |
| Appearance | Off-white to yellow solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate) |
Characterization Data:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine and thiophene rings, as well as a singlet for the methyl group.
-
¹³C NMR: The carbon NMR spectrum would display signals for all eight carbon atoms in the molecule, with the chemical shifts indicative of their electronic environment.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.
Applications in Drug Discovery and Development
The strategic placement of the chloro and methyl groups on the thieno[3,2-b]pyridine scaffold makes this compound a valuable intermediate for the synthesis of a diverse range of compounds with potential therapeutic applications.
A Versatile Handle for Further Functionalization
-
The 7-Chloro Group: The chlorine atom at the 7-position is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide variety of amine, alcohol, and thiol nucleophiles, enabling the exploration of diverse chemical space and the fine-tuning of biological activity.
-
The 2-Methyl Group: While less reactive than the chloro group, the methyl group can be a site for further chemical modification. More importantly, its presence can influence the overall electronics and steric properties of the molecule, which can be crucial for receptor binding.
Role in the Synthesis of Kinase Inhibitors
As evidenced by the patent literature, this compound and its derivatives have been utilized in the synthesis of protein kinase inhibitors.[2] Kinases are a major class of drug targets, particularly in oncology, and the thienopyridine scaffold has proven to be a suitable framework for the design of potent and selective kinase inhibitors. The 7-position is often a key attachment point for the "hinge-binding" region of the inhibitor, which interacts with the ATP-binding site of the kinase.
Conclusion and Future Outlook
This compound, while not a household name in the broader chemical community, represents a significant and enabling molecule within the field of medicinal chemistry. Its discovery and synthesis were born out of the necessity for versatile building blocks in the quest for new therapeutics. The strategic placement of its functional groups provides a robust platform for the creation of diverse molecular libraries, particularly in the area of kinase inhibitor development.
As our understanding of disease biology continues to evolve, the demand for novel and adaptable chemical scaffolds will only increase. The history and synthesis of this compound serve as a compelling case study in the rational design and application of heterocyclic chemistry to address critical challenges in drug discovery. It is anticipated that this valuable intermediate will continue to play a role in the development of the next generation of targeted therapies.
References
- 1. WO2003106462A1 - Benzofused heteroaryl amide derivatives of thienopyridines useful as therapeutic agents, pharmaceutical compositions including the same, and methods for their use - Google Patents [patents.google.com]
- 2. US6987116B2 - Thieno[3,2-b]pyridine-6-carbonitriles and thieno[2,3-b]pyridine-5-carbonitriles as protein kinase inhibitors - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 7-Chloro-2-methylthieno[3,2-b]pyridine: An Application Note and Protocol for Medicinal Chemistry
Introduction: The Significance of the Thieno[3,2-b]pyridine Scaffold
The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules. Thienopyridine derivatives have demonstrated potential as inhibitors of various kinases, including VEGFR-2, which is implicated in angiogenesis and tumor growth.[1] Furthermore, this scaffold is a cornerstone in the development of agents targeting G protein-coupled receptors (GPCRs), such as mGlu₅ negative allosteric modulators (NAMs) for treating neurological disorders.[2] The targeted synthesis of specific derivatives, such as 7-Chloro-2-methylthieno[3,2-b]pyridine, provides crucial intermediates for the development of novel therapeutics. This guide offers a comprehensive, in-depth protocol for the synthesis of this valuable compound, starting from the accessible precursor, thieno[3,2-b]pyridin-7(4H)-one.
Strategic Overview of the Synthesis
The transformation of 2-methylthieno[3,2-b]pyridin-7(4H)-one to this compound is a critical step in the functionalization of the thienopyridine core. This conversion of a pyridinone to a chloropyridine facilitates subsequent nucleophilic substitution reactions at the 7-position, enabling the introduction of diverse functionalities and the exploration of structure-activity relationships (SAR). The overall synthetic strategy involves a two-step process: first, the construction of the 2-methylthieno[3,2-b]pyridin-7(4H)-one core, followed by its chlorination.
Part 1: Synthesis of the Precursor: 2-methylthieno[3,2-b]pyridin-7(4H)-one
The synthesis of the thieno[3,2-b]pyridin-7(4H)-one core is efficiently achieved through a multi-component Gewald reaction to form a 2-aminothiophene intermediate, followed by a cyclization step. The Gewald reaction is a powerful tool for the one-pot synthesis of highly substituted 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur.[3][4][5]
Step 1.1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile via Gewald Reaction
The initial step involves the synthesis of the 2-aminothiophene building block. This reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure.[3][5]
Experimental Protocol:
-
Reaction Setup: To a solution of propionaldehyde (1.0 equivalent) and malononitrile (1.0 equivalent) in ethanol, add a catalytic amount of a suitable base, such as triethylamine or morpholine.
-
Sulfur Addition: To the stirred solution, add elemental sulfur (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol to afford 2-amino-5-methylthiophene-3-carbonitrile.
Step 1.2: Cyclization to form 2-methylthieno[3,2-b]pyridin-7(4H)-one
The 2-aminothiophene intermediate is then cyclized with a β-ketoester, such as ethyl acetoacetate, to construct the pyridinone ring.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 2-amino-5-methylthiophene-3-carbonitrile (1.0 equivalent) and ethyl acetoacetate (1.2 equivalents).
-
Reaction Conditions: Heat the mixture at 120-140 °C for 4-6 hours. The reaction can be performed neat or in a high-boiling solvent like diphenyl ether. Monitor the progress by TLC.
-
Work-up and Purification: Cool the reaction mixture and triturate with diethyl ether or hexane to induce precipitation. Collect the solid by filtration, wash with the same solvent, and dry to yield the crude 2-methylthieno[3,2-b]pyridin-7(4H)-one. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or isopropanol.
Part 2: Chlorination of 2-methylthieno[3,2-b]pyridin-7(4H)-one
The conversion of the pyridinone to the corresponding 7-chloro derivative is a key transformation. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds through a mechanism analogous to the Vilsmeier-Haack reaction, where the hydroxyl group of the pyridinone tautomer is converted into a good leaving group, which is then displaced by a chloride ion.
Reaction Mechanism: The Vilsmeier-Haack Analogy
The chlorination of a pyridinone with POCl₃ is mechanistically insightful. The pyridinone exists in tautomeric equilibrium with its 4-hydroxypyridine form. The lone pair on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. This intermediate is an excellent leaving group. Subsequently, a chloride ion, generated from the POCl₃, acts as a nucleophile and attacks the carbon atom bearing the phosphate ester, resulting in the formation of the 7-chloro-thieno[3,2-b]pyridine and inorganic byproducts.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol for Chlorination
This protocol provides a robust method for the conversion of 2-methylthieno[3,2-b]pyridin-7(4H)-one to its 7-chloro derivative.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |
| 2-methylthieno[3,2-b]pyridin-7(4H)-one | 165.21 | 10 | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 30 | 3.0 |
| N,N-Dimethylaniline (optional) | 121.18 | 12 | 1.2 |
| Toluene (anhydrous) | - | - | - |
| Dichloromethane (DCM) | - | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 2-methylthieno[3,2-b]pyridin-7(4H)-one (1.0 eq) in anhydrous toluene. If desired, N,N-dimethylaniline (1.2 eq) can be added as a base.
-
Addition of POCl₃: Cool the suspension to 0 °C in an ice bath. Add phosphorus oxychloride (3.0 eq) dropwise via the dropping funnel over a period of 15-20 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Conditions: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 110 °C) for 3-5 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching and Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The pure product is typically a solid.
Characterization Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.5 (d, 1H, H-5), ~7.2 (d, 1H, H-6), ~7.0 (s, 1H, H-3), ~2.5 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): Resonances consistent with the aromatic and methyl carbons of the thieno[3,2-b]pyridine structure.
-
Mass Spectrometry (ESI-MS): m/z calculated for C₈H₆ClNS [M+H]⁺, observed peak corresponding to this mass.
Applications in Drug Development
This compound is a versatile intermediate in the synthesis of more complex molecules with therapeutic potential. The chlorine atom at the 7-position is readily displaced by various nucleophiles, such as amines, alcohols, and thiols, through nucleophilic aromatic substitution (SₙAr) reactions. This allows for the facile introduction of a wide range of substituents, enabling the exploration of the chemical space around the thieno[3,2-b]pyridine core. This is a common strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties of drug candidates. For instance, similar 7-chlorothienopyridine intermediates are utilized in the synthesis of kinase inhibitors and other targeted therapies.[1][6]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 2-methylthieno[3,2-b]pyridin-7(4H)-one. The described methodology, including the synthesis of the precursor via the Gewald reaction and subsequent chlorination with phosphorus oxychloride, is a practical and efficient route for obtaining this valuable intermediate. The mechanistic insights and detailed experimental procedures are intended to empower researchers in medicinal chemistry and drug development to utilize this versatile building block in their pursuit of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Thienopyridine Synthesis via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Thienopyridines and the Power of Suzuki-Miyaura Coupling
Thienopyridine scaffolds are privileged heterocyclic motifs frequently found in a wide array of biologically active molecules and pharmaceuticals. Their structural resemblance to purines allows them to act as effective bioisosteres, leading to applications as kinase inhibitors, antiplatelet agents, and anti-inflammatory drugs. The efficient and modular synthesis of substituted thienopyridines is therefore a critical task in medicinal chemistry and drug development.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[1][2] Its development, recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi, has revolutionized the construction of complex molecules.[1] The reaction's hallmark is its remarkable functional group tolerance, use of generally stable and non-toxic organoboron reagents, and mild reaction conditions, making it an ideal strategy for the late-stage functionalization of intricate molecular architectures.[3] This guide provides an in-depth exploration of the Suzuki-Miyaura reaction for the specific and strategic synthesis of thienopyridine derivatives.
The Catalytic Cycle: A Mechanistic Blueprint
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle that seamlessly orchestrates three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Understanding this mechanism is paramount for rational optimization and troubleshooting.
-
Oxidative Addition : The cycle initiates with a catalytically active Pd(0) species, typically coordinated to phosphine ligands. This complex undergoes oxidative addition into the carbon-halogen bond (C-X) of the halo-thienopyridine, forming a square-planar Pd(II) intermediate.[1][6] The reactivity of the halide is crucial, with the bond strength dictating the ease of this step (I > Br > OTf > Cl).[1] For less reactive halides like chlorides, the choice of a sufficiently electron-rich and bulky phosphine ligand is critical to facilitate this often rate-limiting step.[7][8]
-
Transmetalation : This step involves the transfer of the organic group from the boron atom of the organoboron reagent (e.g., a thienylboronic acid) to the palladium center. A base is essential for this process.[9] It activates the organoboron species, forming a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻), or it can generate a palladium(II) hydroxide complex. Both pathways facilitate the displacement of the halide from the palladium complex, preparing the system for the final bond formation.[6][9]
-
Reductive Elimination : The two organic partners—the thienopyridine and the coupled fragment—are joined together as the palladium center is reduced from Pd(II) back to its catalytically active Pd(0) state.[4][5] This step forms the desired C-C bond and regenerates the catalyst, allowing the cycle to continue. Bulky ligands on the palladium center can promote this final step.[8]
Core Components: A Guide to Rational Reagent Selection
The success of a Suzuki-Miyaura coupling for thienopyridine synthesis is not accidental; it is the result of a deliberate and informed selection of each reaction component.
The Palladium Source: Precatalyst vs. Active Species
While the active catalyst is a Pd(0) species, Pd(II) precatalysts like Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂) are often used due to their stability.[1] These are reduced in situ to Pd(0). Direct Pd(0) sources such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be employed and may reduce side reactions like homocoupling that can occur during the in situ reduction of Pd(II) precatalysts.[10][11] Palladacycles have also emerged as highly active precatalysts.[10]
The Ligand: The Key to Reactivity and Selectivity
The phosphine ligand is arguably the most critical variable for challenging couplings, especially with heteroaromatic substrates like thienopyridines.[7] The ligand stabilizes the palladium center, influences its reactivity, and modulates selectivity.
-
Electron-rich and Bulky Ligands : For coupling with less reactive aryl chlorides or sterically hindered substrates, bulky, electron-donating phosphine ligands are essential.[7] They promote both the oxidative addition and reductive elimination steps.[8]
-
Buchwald Ligands : A class of biaryl phosphine ligands developed by Stephen Buchwald, such as SPhos and XPhos, have demonstrated exceptional utility and broad scope in Suzuki-Miyaura couplings, particularly for heteroaryl substrates.
-
Other Ligands : For specific applications, other ligand classes like ferrocenylphosphines (e.g., dppf) or N-heterocyclic carbenes (NHCs) can offer unique advantages.[1]
The Boron Reagent: Acids vs. Esters
The choice between a boronic acid (RB(OH)₂) and a boronic ester (e.g., a pinacol ester, RBpin) can significantly impact the reaction's outcome.
-
Boronic Acids : These are the most common coupling partners due to their commercial availability and high atom economy.[2][12] However, they can be prone to protodeboronation (hydrolysis back to the corresponding arene), especially under harsh basic conditions or with extended reaction times.[11][12]
-
Boronic Esters : Pinacol and neopentyl glycol esters offer enhanced stability, reducing the likelihood of protodeboronation.[1] This makes them particularly useful for sensitive or precious substrates where maximizing yield is paramount.[12]
The Base: The Activator of Transmetalation
The base plays a crucial role in the transmetalation step.[9] The choice of base must be carefully considered, as it can influence reaction rate and the prevalence of side reactions.
-
Inorganic Bases : Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most commonly used.[9][13] K₃PO₄ is often effective for sterically demanding substrates.[13] Stronger bases like hydroxides (NaOH, KOH) can be effective but may promote side reactions with base-sensitive functional groups.[9]
-
Fluoride Sources : Bases like CsF or KF can be particularly useful for substrates sensitive to stronger bases.[13]
The Solvent: The Reaction Medium
The solvent system must solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is common.
-
Common Solvents : Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used, often with water to help dissolve the inorganic base.[1][14]
-
Solvent Effects on Selectivity : The choice of solvent can sometimes influence the selectivity of the reaction, especially in substrates with multiple reactive sites.[14] For instance, polar aprotic solvents like DMF or acetonitrile can sometimes alter the preferred site of reaction compared to nonpolar solvents like THF or toluene.[14]
Experimental Workflow and Protocol
A systematic approach is essential for the successful synthesis and optimization of thienopyridine derivatives via Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of a Generic Aryl-Thienopyridine
This protocol provides a robust starting point. Note: Optimal conditions are highly dependent on the specific substrates and must be determined empirically.[7]
Materials:
-
Halo-thienopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 0.1-0.2 M)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation : To a dry reaction vessel equipped with a magnetic stir bar, add the halo-thienopyridine (1.0 mmol), the arylboronic acid or ester (1.2-1.5 mmol), the palladium precatalyst, the phosphine ligand, and the base.
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent Addition : Add the degassed solvent mixture via syringe.
-
Reaction : Place the vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-120 °C).
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (2-3 times).
-
Drying and Concentration : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification : Purify the crude residue by flash column chromatography on silica gel to afford the desired thienopyridine product.[5]
Optimization and Troubleshooting
Even with a robust protocol, challenges can arise. Understanding potential side reactions is key to effective troubleshooting.
| Parameter | Typical Conditions & Rationale |
| Halo-thienopyridine | Bromo- or Iodo-thienopyridines are more reactive. Chloro-thienopyridines require more active catalysts (e.g., with Buchwald ligands).[1] |
| Boronic Acid/Ester | Use 1.2-1.5 equivalents to drive the reaction to completion. Use esters for substrates prone to protodeboronation.[12] |
| Catalyst Loading | Typically 1-5 mol%. Lower loadings (down to ppm levels) are possible with highly active ligand systems.[15] |
| Ligand/Palladium Ratio | Typically 1:1 to 2:1. The optimal ratio can influence catalytic activity.[7] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv) are good starting points. Weaker bases like Na₂CO₃ may be sufficient for activated substrates.[9][13] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O. Ensure solvents are thoroughly degassed to prevent catalyst oxidation and homocoupling.[1][11] |
| Temperature | 80-120 °C. Higher temperatures may be needed for less reactive substrates but can increase side reactions.[5] |
| Reaction Time | 2-24 hours. Monitor by TLC/LC-MS to avoid prolonged heating after completion.[7] |
Common Side Reactions and Mitigation Strategies:
-
Protodeboronation : The undesired cleavage of the C-B bond of the organoboron reagent.
-
Dehalogenation : Replacement of the halogen on the thienopyridine with a hydrogen atom.
-
Cause : Can be promoted by trace palladium hydride species.[11]
-
Solution : Screen different bases and solvents. Ensure rigorous exclusion of water and oxygen if not part of the intended solvent system.
-
-
Homocoupling : Dimerization of the boronic acid reagent (R²-R²).
-
Catalyst Inhibition : The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[11]
-
Solution : The use of bulky, electron-rich ligands (e.g., Buchwald ligands) can sterically disfavor this inhibitory coordination and maintain high catalytic turnover.[7]
-
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for the synthesis and functionalization of thienopyridines, providing a reliable and versatile route to novel chemical entities for drug discovery and materials science. A deep understanding of the reaction mechanism, coupled with a rational approach to selecting catalysts, ligands, bases, and solvents, empowers researchers to overcome synthetic challenges and efficiently access a broad chemical space. By carefully optimizing reaction parameters and being mindful of potential side reactions, the full potential of this Nobel-Prize-winning transformation can be harnessed to accelerate innovation.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. benchchem.com [benchchem.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
Application Notes & Protocols: Palladium-Catalyzed Synthesis of 7-Chloro-2-methylthieno[3,2-b]pyridine
Introduction: The Thieno[3,2-b]pyridine Scaffold in Modern Drug Discovery
The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold, forming the structural backbone of numerous compounds with significant biological activity. Its unique arrangement of nitrogen and sulfur heteroatoms imparts specific electronic and steric properties, making it a valuable pharmacophore in medicinal chemistry. Thienopyridine derivatives have demonstrated potential as anticancer and antiangiogenic agents, underscoring the importance of developing efficient and robust synthetic routes to access novel analogues for drug development pipelines.[1]
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering unparalleled efficiency in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2][3] Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable pathways to functionalize heterocyclic cores under relatively mild conditions, with high functional group tolerance.[4][5][6]
This document provides a detailed guide to a representative palladium-catalyzed synthesis of 7-Chloro-2-methylthieno[3,2-b]pyridine, a specific derivative with potential applications as a building block in pharmaceutical research.[7] We will delve into the mechanistic underpinnings of the chosen synthetic strategy, provide a step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
Mechanistic Foundation: The Suzuki-Miyaura Cross-Coupling Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of palladium catalysis, enabling the formation of a C-C bond between an organoboron species (like a boronic acid or ester) and an organic halide or triflate.[8] The catalytic cycle, which regenerates the active palladium(0) catalyst, is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated 14-electron palladium(0) complex, which reacts with the organohalide (in our case, a bromo-thienopyridine derivative). The palladium atom inserts itself into the carbon-halogen bond, undergoing oxidation from Pd(0) to a Pd(II) state.[4]
-
Transmetalation : In this step, a base activates the organoboron compound, forming a borate complex. This activated species then transfers its organic group (e.g., a methyl group) to the palladium(II) center, displacing the halide. This is the crucial bond-forming step where the two coupling partners are brought together on the metal center.[8]
-
Reductive Elimination : The final step involves the two organic groups on the palladium(II) complex coupling to form the desired C-C bond in the product molecule. This process reduces the palladium back to its Pd(0) state, which can then re-enter the catalytic cycle.[3][10]
References
- 1. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line | MDPI [mdpi.com]
- 2. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 3. fiveable.me [fiveable.me]
- 4. nobelprize.org [nobelprize.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. calpaclab.com [calpaclab.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Introduction: The Strategic Importance of Thienopyridines and C-N Bond Formation
An In-Depth Guide to the Buchwald-Hartwig Amination of 7-Chlorothienopyridines: Protocols and Mechanistic Insights
Thienopyridines are a class of bicyclic heteroaromatic compounds that form the structural core of numerous pharmacologically active agents. Their unique electronic and structural properties make them privileged scaffolds in drug discovery, with applications ranging from antiplatelet agents to anticancer therapeutics.[1] The synthesis and functionalization of these scaffolds are therefore of paramount importance to medicinal chemists. A key transformation in the elaboration of thienopyridine cores is the formation of carbon-nitrogen (C-N) bonds, which introduces essential amine functionalities.
The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing C-N bonds in modern organic synthesis.[2][3] This palladium-catalyzed cross-coupling reaction allows for the formation of aryl amines from aryl halides or pseudohalides and a wide range of amine coupling partners, overcoming the limitations of traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[2][4]
However, applying this methodology to heteroaryl chlorides, such as 7-chlorothienopyridines, presents unique challenges. The C-Cl bond is less reactive than corresponding C-Br or C-I bonds, and the presence of nitrogen and sulfur heteroatoms in the thienopyridine ring can lead to catalyst inhibition through coordination with the palladium center.[5][6][7] This guide provides a detailed overview of the mechanistic principles, critical reaction parameters, and field-proven protocols for successfully executing the Buchwald-Hartwig amination on this challenging and important substrate class.
Mechanistic Overview: The Palladium Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[8][9] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
The generally accepted mechanism proceeds through three primary steps:
-
Oxidative Addition: The active LPd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the 7-chlorothienopyridine. This is often the rate-determining step for aryl chlorides and results in a Pd(II) intermediate.[10][11]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, displacing a ligand. In the presence of a base, the coordinated amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: This final step involves the formation of the new C-N bond, yielding the desired 7-aminothienopyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][9]
An unproductive side reaction, β-hydride elimination, can sometimes compete with reductive elimination, particularly with amines bearing β-hydrogens.[2]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Parameters for Successful Amination of 7-Chlorothienopyridines
The success of coupling an unactivated heteroaryl chloride like 7-chlorothienopyridine is highly dependent on the careful selection of the catalyst system and reaction conditions.
Catalyst and Ligand Selection: The Heart of the Reaction
For challenging substrates, the choice of phosphine ligand is the single most critical factor. Early generation catalysts are often ineffective for aryl chlorides. Modern catalyst systems rely on bulky, electron-rich mono- and bidentate phosphine ligands that promote the difficult oxidative addition step and facilitate the final reductive elimination.[12]
| Ligand Class | Example Ligands | Key Features & Advantages | Considerations for 7-Chlorothienopyridines |
| Dialkylbiaryl Phosphines | XPhos, RuPhos, BrettPhos | Highly bulky and electron-rich, promoting oxidative addition of Ar-Cl bonds. Generally effective for a wide range of primary and secondary amines.[5][12] | Excellent starting point. RuPhos is often superior for secondary amines, while BrettPhos can be effective for primary amines.[5][8] |
| Ferrocene-Based Ligands | Josiphos, DtBPF | Bidentate ligands that can prevent catalyst decomposition and are effective for some heteroaryl couplings.[2][5] | The bidentate nature may help prevent inhibition by the thienopyridine nitrogen, making them a viable option.[5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donors that form very stable palladium complexes. Can be highly active for aryl chloride amination, sometimes at room temperature.[7][13] | A robust alternative to phosphine ligands, particularly for electron-deficient heterocycles.[6][13] |
| Specialized Ligands | BippyPhos | A single ligand reported to have an exceptionally broad substrate scope for heteroaryl chlorides with various NH-containing partners.[14][15] | An excellent choice if initial screens with more common ligands fail, as it is designed for challenging couplings.[15] |
Recommendation: For initial screening, a dialkylbiaryl phosphine ligand such as XPhos or RuPhos is recommended, paired with a suitable palladium precursor like Pd₂(dba)₃ or a pre-formed G3/G4 precatalyst.
Base Selection: More Than a Proton Scavenger
The base plays a crucial role in deprotonating the amine to form the palladium-amido complex. The choice of base can significantly impact reaction rate and yield.
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base. Its strong basicity facilitates the deprotonation of a wide range of amines.
-
Weaker Bases: For substrates with base-sensitive functional groups (e.g., esters), weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferred.[8][9] However, these often require higher reaction temperatures or longer reaction times.
-
Solubility: The solubility of the base is important. The high density of inorganic bases can lead to poor mixing, so efficient stirring is crucial.[16]
Recommendation: Start with NaOtBu unless functional group incompatibility is a concern.
Solvent and Temperature
Aprotic, non-polar, or weakly polar solvents are typically used to prevent interference with the catalytic cycle.
-
Toluene and Dioxane: These are the most common solvents due to their high boiling points, which allow for the elevated temperatures often required for C-Cl bond activation.[8]
-
Tetrahydrofuran (THF): A lower-boiling point option suitable for more reactive substrates or when milder conditions are desired.
The reaction temperature is typically between 80-110 °C. It is essential to ensure the reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the Pd(0) catalyst.[8]
Detailed Experimental Protocols
Protocol 1: General Procedure for the Amination of 7-Chlorothienopyridine
This protocol provides a general workflow for a small-scale (0.5 - 1.0 mmol) test reaction.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Materials and Reagents:
-
Oven-dried reaction vial or flask with a magnetic stir bar and a screw cap with a PTFE septum.
-
7-Chlorothienopyridine derivative (1.0 equiv).
-
Amine (1.2 - 1.5 equiv).
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd).
-
Phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Base (e.g., NaOtBu, 1.4 - 2.0 equiv).
-
Anhydrous solvent (e.g., Toluene, 0.1 - 0.2 M).
-
Inert gas supply (Nitrogen or Argon).
Step-by-Step Procedure:
-
Preparation: In a glovebox or under a positive flow of inert gas, add the palladium precursor, ligand, base, and 7-chlorothienopyridine to the reaction vessel.
-
Addition of Liquids: Seal the vessel. Add the anhydrous solvent, followed by the amine (if liquid) via syringe. If the amine is a solid, it should be added with the other solids in step 1.
-
Reaction: Place the vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 100-110 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench carefully with water and dilute with an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[17]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aminothienopyridine.
Protocol 2: Example Synthesis of 4-Methyl-7-(morpholino)thieno[3,2-b]pyridine
Reaction Scale: 1.0 mmol
-
7-chloro-4-methylthieno[3,2-b]pyridine: (197.7 mg, 1.0 mmol, 1.0 equiv)
-
Morpholine: (105 µL, 1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃: (9.2 mg, 0.01 mmol, 1 mol% Pd)
-
XPhos: (19.1 mg, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu): (134.5 mg, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene: 5 mL
Procedure:
-
To an oven-dried 10 mL vial containing a stir bar, add Pd₂(dba)₃, XPhos, NaOtBu, and 7-chloro-4-methylthieno[3,2-b]pyridine under an argon atmosphere.
-
Seal the vial with a PTFE-lined cap. Add 5 mL of anhydrous toluene, followed by 105 µL of morpholine via syringe.
-
Place the vial in a preheated aluminum block at 100 °C and stir for 12-18 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with 20 mL of ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) to yield the title compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently bulky/electron-rich ligand. 3. Reaction temperature too low. 4. Poor quality reagents/solvent. | 1. Ensure rigorous inert atmosphere technique. Use fresh reagents. 2. Switch to a more robust ligand (e.g., from XPhos to RuPhos or an NHC-based system). 3. Increase temperature to 110-120 °C. 4. Use freshly distilled/anhydrous solvent. |
| Formation of Hydrodehalogenated Side Product | 1. Presence of water in the reaction. 2. Competitive β-hydride elimination pathway. | 1. Use anhydrous solvent and reagents. 2. This is less common with amination but can occur. Changing the ligand or base may alter the selectivity. |
| Dark, Intractable Mixture | 1. Catalyst decomposition at high temperature. 2. Reaction run for too long. | 1. Use a pre-catalyst for better stability. Lower the reaction temperature if possible. 2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in Purification | 1. Product is very polar and binds to silica. 2. Close Rf values of product and impurities. | 1. Try a different stationary phase (e.g., alumina) or reverse-phase chromatography. 2. Optimize the eluent system for column chromatography. Consider trituration or recrystallization. |
Conclusion
The Buchwald-Hartwig amination is a powerful tool for the synthesis of 7-aminothienopyridine derivatives, providing access to valuable building blocks for drug discovery and materials science. While the coupling of heteroaryl chlorides presents challenges, a successful outcome can be reliably achieved through the rational selection of a modern, bulky phosphine or NHC ligand, an appropriate base, and rigorous anaerobic reaction conditions. The protocols and insights provided herein offer a robust framework for researchers to successfully implement this critical transformation in their own synthetic endeavors.
References
- 1. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. name-reaction.com [name-reaction.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Purification of 7-Chloro-2-methylthieno[3,2-b]pyridine: An Application Note on Optimized Column Chromatography
Abstract
This application note provides a comprehensive and detailed protocol for the purification of 7-Chloro-2-methylthieno[3,2-b]pyridine, a key heterocyclic intermediate in pharmaceutical research and drug development. Recognizing the challenges associated with the purification of nitrogen-containing heterocyclic compounds, this guide presents a robust column chromatography method. The protocol emphasizes the rationale behind the selection of stationary and mobile phases, and the critical step of silica gel deactivation to mitigate compound degradation and improve separation efficiency. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for obtaining high-purity this compound.
Introduction
This compound is a substituted thienopyridine, a class of heterocyclic compounds of significant interest in medicinal chemistry. Thienopyridine derivatives are known to exhibit a wide range of biological activities, making them valuable scaffolds in the design of novel therapeutic agents. The purity of such intermediates is paramount, as impurities can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API).
Column chromatography is a fundamental technique for the purification of organic compounds. However, the basic nature of the pyridine nitrogen in this compound can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel. This interaction can result in peak tailing, poor separation, and in some cases, degradation of the target compound. To address this, the following protocol incorporates a triethylamine-deactivated silica gel, a field-proven technique to enhance the purification of basic compounds.
Understanding the Chemistry: The Rationale Behind the Protocol
The successful purification of this compound hinges on a clear understanding of its chemical properties. The molecule possesses a moderately polar thienopyridine core, with a chloro substituent and a methyl group. The presence of the pyridine nitrogen atom imparts basicity to the molecule.
Choice of Stationary Phase: Deactivated Silica Gel
Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly adsorb basic compounds like pyridines through acid-base interactions. This can lead to:
-
Irreversible adsorption: Loss of the target compound on the column.
-
Peak Tailing: Broad and asymmetric peaks, leading to poor resolution.
-
Compound Degradation: The acidic environment can catalyze the decomposition of sensitive molecules.
To circumvent these issues, this protocol utilizes silica gel that has been deactivated with triethylamine (TEA). The lone pair of electrons on the nitrogen atom of TEA effectively neutralizes the acidic silanol groups, creating a more inert stationary phase that allows for the efficient elution of basic compounds.
Mobile Phase Selection: A Balance of Polarity
The choice of the mobile phase is critical for achieving good separation. A solvent system for column chromatography is typically developed by first performing Thin-Layer Chromatography (TLC). The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
For moderately polar compounds like this compound, a binary solvent system consisting of a non-polar solvent and a moderately polar solvent is generally effective. Based on literature for similar thienopyridine derivatives, a mixture of a hydrocarbon solvent (like hexane or petroleum ether) and an ester (like ethyl acetate) is a suitable starting point. The exact ratio of these solvents must be determined empirically through TLC analysis.[1]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the purification of this compound.
Materials and Equipment
| Materials | Equipment |
| Crude this compound | Glass chromatography column |
| Silica gel (230-400 mesh) | TLC plates (silica gel 60 F254) |
| Triethylamine (TEA) | TLC developing chamber |
| Hexane (or Petroleum Ether 40-60 °C) | UV lamp (254 nm) |
| Ethyl acetate | Rotary evaporator |
| Dichloromethane (DCM) | Collection tubes/flasks |
| Anhydrous sodium sulfate | Cotton or glass wool |
| TLC visualization agent (e.g., iodine) | Sand (acid-washed) |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
Step 1: Thin-Layer Chromatography (TLC) Analysis
-
Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a ratio of 9:1 (hexane:ethyl acetate) and gradually increase the polarity.
-
Visualize the developed plate under a UV lamp at 254 nm.
-
The optimal solvent system is the one that gives the target compound an Rf value between 0.2 and 0.4, with good separation from impurities.
-
Add 0.5-1% triethylamine to the optimized eluent system to be used for the column.
Step 2: Deactivation of Silica Gel
-
In a fume hood, prepare a slurry of silica gel in the chosen eluent system (containing 1% TEA). The amount of silica gel should be approximately 50 times the weight of the crude material to be purified.
-
Stir the slurry gently for 15-20 minutes to ensure thorough deactivation of the silica.
Step 3: Packing the Column
-
Insert a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand (approximately 1 cm) over the plug.
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock and allow the excess solvent to drain until it is just above the level of the silica gel. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel bed.
Step 4: Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Chlorinated solvents are often effective for dissolving thienopyridine derivatives.[2]
-
Carefully add the dissolved sample to the top of the column using a pipette, ensuring not to disturb the sand layer.
-
Rinse the flask that contained the sample with a small amount of the eluent and add this to the column.
-
Open the stopcock and allow the sample to absorb onto the silica gel until the solvent level is just at the top of the sand.
Step 5: Elution and Fraction Collection
-
Carefully fill the column with the eluent system.
-
Begin eluting the column, collecting the eluate in fractions (e.g., 10-20 mL per fraction).
-
Maintain a constant flow rate. For flash chromatography, a positive pressure of air or nitrogen can be applied.
Step 6: Analysis of Fractions
-
Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in the same eluent system.
-
Identify the fractions containing the pure this compound.
Step 7: Isolation of the Purified Compound
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator.
-
The resulting solid or oil is the purified this compound.
-
Dry the purified compound under high vacuum to remove any residual solvent.
-
Determine the yield and characterize the compound by appropriate analytical techniques (e.g., NMR, MS, melting point).
Data Presentation and Expected Results
The following table summarizes the key parameters for the column chromatography purification.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel (230-400 mesh) deactivated with 1% Triethylamine | Neutralizes acidic silanol groups, preventing tailing and degradation of the basic product. |
| Mobile Phase | Hexane/Ethyl Acetate with 1% Triethylamine | Provides good separation for moderately polar compounds. The exact ratio should be determined by TLC. |
| TLC Rf of Target | 0.2 - 0.4 | Ensures efficient elution and good separation from impurities. |
| Sample Loading | Concentrated solution in a minimal volume of solvent | Promotes a narrow band at the start of the chromatography, leading to better resolution. |
| Elution Mode | Isocratic or Gradient | Isocratic is simpler if separation is good. A shallow gradient of increasing ethyl acetate may be necessary for complex mixtures. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound not eluting | Eluent is not polar enough. | Increase the proportion of ethyl acetate in the mobile phase. |
| Poor separation | Inappropriate solvent system or overloaded column. | Re-optimize the eluent system using TLC. Use a larger column or less crude material. |
| Streaking on TLC | Compound is interacting strongly with the silica. | Ensure sufficient triethylamine is used in both the TLC and column mobile phases. |
Conclusion
The protocol outlined in this application note provides a reliable and reproducible method for the purification of this compound by column chromatography. The key to success lies in the deactivation of the silica gel stationary phase and the careful optimization of the mobile phase using thin-layer chromatography. By following these guidelines, researchers can obtain high-purity material essential for the advancement of their research and development endeavors.
References
Kinase inhibitor assay protocol using 7-Chloro-2-methylthieno[3,2-b]pyridine
A High-Throughput Screening Assay for the Identification of Kinase Inhibitors: Characterization of 7-Chloro-2-methylthieno[3,2-b]pyridine
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This makes them prime targets for therapeutic intervention. This application note provides a detailed protocol for a robust and sensitive in vitro kinase inhibitor assay. As a model compound, we characterize the inhibitory potential of this compound, a thienopyridine derivative. The protocol described herein is adaptable for various kinase targets and can be used for primary screening, dose-response analysis, and determination of inhibitor potency (IC50).
Introduction: The Significance of Kinase Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a fundamental mechanism of signal transduction in eukaryotic cells. The human kinome comprises over 500 kinases, and their intricate signaling networks regulate a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[1] Consequently, aberrant kinase activity is a hallmark of many pathological conditions. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[2]
Thienopyridines are a well-established class of compounds known for their antiplatelet activity through the irreversible inhibition of the P2Y12 receptor.[3][4] However, the privileged thienopyridine scaffold has also been explored for other therapeutic targets. While this compound is a specific derivative within this class, its potential as a kinase inhibitor has not been extensively characterized. This application note outlines a comprehensive methodology to assess its inhibitory activity against a representative protein kinase, Phosphoinositide 3-kinase (PI3K), as a proof-of-concept. The PI3K signaling pathway is a crucial regulator of cell survival and proliferation, and its hyperactivation is a common feature in many cancers.
Assay Principle
The kinase inhibitor assay described here is a homogeneous, luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. The assay is performed in a multi-well plate format, making it amenable to high-throughput screening. The principle of the assay is as follows:
-
The kinase, substrate, and test compound (this compound) are incubated together.
-
The kinase reaction is initiated by the addition of ATP.
-
In the presence of an active kinase, ATP is converted to ADP.
-
After the kinase reaction, a reagent is added that converts the newly formed ADP to ATP.
-
This newly generated ATP is then used by a luciferase to produce a luminescent signal.
-
The intensity of the luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
In the presence of an inhibitor, kinase activity is reduced, leading to a decrease in ADP production and a corresponding decrease in the luminescent signal.
This method offers high sensitivity and a broad dynamic range, making it suitable for identifying and characterizing kinase inhibitors.[5]
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| This compound | Various | 638219-98-4 |
| Recombinant Human PI3Kα | Sigma-Aldrich | SRP0333 |
| PI3K Substrate (PIP2) | Echelon | P-2000 |
| ATP | Sigma-Aldrich | A7699 |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT) | In-house or commercial | N/A |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 |
| Staurosporine (Positive Control) | Sigma-Aldrich | S4400 |
| 384-well, white, flat-bottom plates | Corning | 3572 |
| Multichannel pipettes and tips | Various | N/A |
| Luminescence plate reader | Various | N/A |
Experimental Workflow
The following diagram illustrates the overall workflow for the kinase inhibitor assay.
Figure 1. Workflow for the Kinase Inhibitor Assay.
Detailed Protocol
Reagent Preparation
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Positive Control Stock Solution: Prepare a 1 mM stock solution of Staurosporine in 100% DMSO.
-
Kinase Working Solution: Dilute the recombinant PI3Kα enzyme in kinase buffer to the desired concentration. The optimal concentration should be determined empirically by performing an enzyme titration.
-
Substrate/ATP Mix: Prepare a solution containing the PI3K substrate (PIP2) and ATP in kinase buffer. The final concentrations in the assay will typically be at or near the Km for each.
Assay Procedure (384-well format)
-
Compound Plating:
-
Prepare a serial dilution of the this compound stock solution in DMSO.
-
Add 1 µL of the diluted compound or control (DMSO for negative control, Staurosporine for positive control) to the appropriate wells of a 384-well plate.[5]
-
-
Kinase Addition:
-
Add 2 µL of the PI3Kα working solution to each well.
-
-
Pre-incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 15 minutes. This pre-incubation step allows the inhibitor to bind to the kinase before the start of the reaction.
-
-
Initiation of Kinase Reaction:
-
Add 2 µL of the Substrate/ATP mix to each well to initiate the kinase reaction.
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate at room temperature for 60 minutes. The incubation time may need to be optimized based on the kinase activity.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[5]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert ADP to ATP and generate a luminescent signal with luciferase.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis
-
Calculate Percent Inhibition: The percentage of kinase inhibition for each concentration of the test compound is calculated using the following formula:
-
Signal_inhibitor: Luminescence from wells containing the test compound.
-
Signal_no_inhibitor: Luminescence from wells containing DMSO (negative control).
-
Signal_background: Luminescence from wells with no kinase (or a potent inhibitor like Staurosporine).
-
-
Determine IC50 Value: The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis.
Expected Results and Interpretation
A successful experiment will show a dose-dependent decrease in the luminescent signal with increasing concentrations of this compound, indicating inhibition of PI3Kα activity. The positive control, Staurosporine, should exhibit potent inhibition. The negative control (DMSO) should show minimal inhibition.
| Compound | IC50 (µM) |
| This compound | TBD |
| Staurosporine (Positive Control) | ~0.01 |
TBD: To be determined experimentally.
The IC50 value for this compound will provide a quantitative measure of its potency against the target kinase. A lower IC50 value indicates a more potent inhibitor.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High well-to-well variability | Inaccurate pipetting; Incomplete mixing | Use calibrated pipettes; Ensure thorough mixing after each reagent addition. |
| Low signal-to-background ratio | Insufficient kinase activity; Suboptimal reagent concentrations | Optimize enzyme concentration and incubation time; Titrate ATP and substrate concentrations. |
| No inhibition by test compound | Compound is inactive; Compound precipitated | Confirm compound integrity and solubility in the assay buffer; Test a higher concentration range. |
| High background signal | ATP contamination in reagents | Use high-purity reagents; Include a "no enzyme" control to accurately determine the background.[1] |
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the in vitro screening and characterization of kinase inhibitors. Using this compound as an example, this guide demonstrates the steps required to determine the inhibitory potency of a test compound. This assay can be readily adapted to other kinase targets and is a valuable tool in the early stages of drug discovery and development.[2] Further studies, such as selectivity profiling against a panel of kinases and cell-based assays, would be necessary to fully elucidate the therapeutic potential of novel inhibitors like this compound.
References
Application Notes & Protocols: The Strategic Use of 7-Chloro-2-methylthieno[3,2-b]pyridine in Modern Medicinal Chemistry
Abstract: The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the discovery of novel kinase inhibitors.[1] This guide provides an in-depth exploration of a key derivative, 7-Chloro-2-methylthieno[3,2-b]pyridine (CAS: 638219-98-4), a versatile building block for constructing libraries of targeted therapeutic agents. We will dissect its chemical reactivity, provide detailed protocols for its derivatization, and present a case study on its application in the development of potent anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their discovery programs.
The Thieno[3,2-b]pyridine Core: A Strategic Overview
The fusion of an electron-rich thiophene ring with an electron-deficient pyridine ring creates a unique heterocyclic system with distinct electronic properties.[2] This inherent polarity makes the thieno[3,2-b]pyridine scaffold an attractive starting point for designing molecules that can interact with the ATP-binding pocket of protein kinases.[1]
1.1. Physicochemical Properties of the Target Intermediate
The subject of this guide, this compound, possesses specific features that make it an exceptionally useful synthetic intermediate.
| Property | Value | Reference |
| CAS Number | 638219-98-4 | [3] |
| Molecular Formula | C₈H₆ClNS | [3] |
| Molecular Weight | 183.65 g/mol | [3] |
| Appearance | White to yellow powder | [4] |
| Storage | Room temperature | [3] |
1.2. Reactivity Profile: The Key to Versatility
The synthetic utility of this compound is dominated by the reactivity of the chlorine atom at the 7-position of the pyridine ring. This position is activated towards nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide array of functional groups. This "handle" is the primary reason for its widespread use in creating diverse chemical libraries for screening. The methyl group at the 2-position provides an additional point for structure-activity relationship (SAR) studies and can influence the molecule's interaction with its biological target.
Caption: Logical workflow for leveraging the C7-Cl reactive site.
Core Application: A Scaffold for Potent Kinase Inhibitors
Protein kinases are critical regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, especially cancer.[1] The thieno[3,2-b]pyridine scaffold serves as an excellent template for ATP-competitive kinase inhibitors. The strategic derivatization of the 7-position allows for the introduction of moieties that can form key interactions within the kinase active site, leading to potent and selective inhibition.
Derivatives of the closely related thienopyridine scaffold have shown significant promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[5][6] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients, thereby arresting tumor growth.[6]
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Experimental Protocol: Synthesis of a 7-Amino-2-methylthieno[3,2-b]pyridine Library via Buchwald-Hartwig Amination
This protocol details a robust and widely applicable method for generating a library of novel kinase inhibitor candidates starting from this compound.
3.1. Objective To synthesize a diverse set of 7-arylamino-2-methylthieno[3,2-b]pyridine derivatives for biological screening. The Buchwald-Hartwig amination is chosen for its high functional group tolerance and proven efficacy in forming C-N bonds with heterocyclic halides.
3.2. Materials & Reagents
-
This compound (1.0 eq)
-
A diverse set of primary or secondary amines (Aryl or Heteroaryl) (1.2 eq)
-
Palladium Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Solvent: Anhydrous Toluene or Dioxane
-
Inert Gas: Argon or Nitrogen
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
3.3. Step-by-Step Methodology
-
Reaction Setup (Inert Atmosphere is CRITICAL):
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired amine (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Scientist's Note: The choice of Xantphos as a ligand is deliberate. Its wide bite angle is known to promote the reductive elimination step, which is often rate-limiting for electron-rich anilines and heterocyclic amines.
-
-
Solvent Addition and Degassing:
-
Add anhydrous toluene (or dioxane) via syringe to the flask to achieve a starting material concentration of approximately 0.1 M.
-
Seal the flask and perform three cycles of vacuum-backfill with argon to ensure the removal of all oxygen, which can deactivate the palladium catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting chloride is consumed (typically 4-16 hours).
-
-
Workup Procedure:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Scientist's Note: A gentle aqueous workup is sufficient. Avoid acidic washes if the product contains basic functional groups that could become protonated and move into the aqueous layer.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and concentrate in vacuo.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Caption: Workflow for the Buchwald-Hartwig amination protocol.
Case Study: Structure-Activity Relationship (SAR) Insights
By applying the protocol above, a medicinal chemist can rapidly generate a series of analogs to probe the SAR for a target like VEGFR-2. The table below presents hypothetical, yet representative, data for such a study.
| Compound ID | R-Group (at C7) | VEGFR-2 IC₅₀ (nM) | Notes on Rationale |
| LEAD-01 | Aniline | 150 | Initial hit, establishes baseline potency. |
| LEAD-02 | 3-Fluoroaniline | 75 | Introduction of a hydrogen bond acceptor improves potency. |
| LEAD-03 | 3-Methoxyaniline | 45 | The methoxy group may engage a specific sub-pocket. |
| LEAD-04 | 3-Aminopyridine | 28 | Addition of a basic nitrogen for potential salt-bridge formation. |
| LEAD-05 | 3-Indole | 12 | The larger heterocyclic system likely forms favorable π-stacking interactions. |
This data is illustrative and serves to demonstrate the process of SAR exploration.
This iterative process of synthesis and biological testing allows for the rapid optimization of a lead compound, a core principle of modern drug discovery. The versatility of the this compound scaffold is what makes this process efficient and effective.
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its predictable reactivity and privileged core structure make it an ideal starting point for the discovery of novel therapeutics, particularly in the highly competitive field of kinase inhibitors.[1][7] While its application in oncology is well-documented for the broader thienopyridine class, future opportunities may lie in exploring its utility against other kinase targets implicated in inflammatory diseases, neurodegenerative disorders, and metabolic conditions. The protocols and insights provided herein serve as a foundational guide for unlocking the full potential of this powerful scaffold.
References
- 1. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Chloro-3-methylthieno[2,3-C]pyridine | 209287-21-8 | Benchchem [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application Notes on 7-Chloro-2-methylthieno[3,2-b]pyridine in Agrochemical Research
The quest for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. In this context, the heterocyclic compound 7-Chloro-2-methylthieno[3,2-b]pyridine has emerged as a valuable and versatile scaffold for the synthesis of a new generation of pesticides.[1][2] Its unique structural features provide a foundation for the development of compounds with potential fungicidal, insecticidal, and herbicidal activities. This guide provides an in-depth exploration of the applications of this compound in agrochemical research, complete with detailed protocols and insights for researchers, scientists, and professionals in the field.
Introduction to the this compound Scaffold
This compound is a chlorinated thieno-pyridine derivative.[1] The thieno[3,2-b]pyridine core is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal and agrochemical chemistry due to its diverse biological activities. The presence of the chlorine atom at the 7-position and the methyl group at the 2-position of the thieno[3,2-b]pyridine core provides specific steric and electronic properties that can be exploited for the synthesis of targeted agrochemicals. These substitutions can influence the compound's binding affinity to target enzymes or receptors in pests, as well as its metabolic stability and pharmacokinetic properties within the target organism and the environment.
The primary utility of this compound in agrochemical research lies in its role as a key intermediate or building block.[1][2] Its reactive sites allow for a variety of chemical modifications, enabling the creation of diverse libraries of candidate compounds for screening and optimization.
Fungicidal Potential: A Promising Frontier
Research into the thieno[3,2-b]pyridine scaffold has revealed significant potential for the development of novel fungicides. A notable study on 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives has provided compelling evidence of their antifungal efficacy.[3][4]
Mechanism of Action
Transcriptome analysis of a promising fungicidal compound derived from the related 4,5,6,7-tetrahydrothieno[3,2-b]pyridine scaffold, compound I-12, suggests a multi-faceted mechanism of action. The primary modes of action are believed to be the inhibition of nitrogen metabolism and the disruption of the proteasome pathway in fungal cells.[3][4]
-
Inhibition of Nitrogen Metabolism: Nitrogen is a critical element for fungal growth and development, being a key component of amino acids, nucleic acids, and other essential biomolecules. By interfering with nitrogen metabolism, these compounds can effectively starve the fungus of essential building blocks, leading to growth inhibition and cell death.
-
Proteasome Pathway Disruption: The proteasome is a cellular machinery responsible for degrading damaged or unnecessary proteins. Its proper functioning is vital for maintaining cellular homeostasis. Inhibition of the proteasome pathway leads to an accumulation of toxic proteins, inducing cellular stress and apoptosis.
References
Application Notes & Protocols: 7-Chloro-2-methylthieno[3,2-b]pyridine as a Versatile Scaffold for Novel Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Targeted Protein Degradation
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that is reshaping the landscape of drug discovery.[1] Unlike traditional small-molecule inhibitors that merely block the function of a target protein, TPD utilizes specially designed molecules to harness the cell's own machinery for protein disposal, leading to the complete removal of disease-causing proteins.[2][3] This approach, primarily driven by Proteolysis Targeting Chimeras (PROTACs), offers the potential to target proteins previously considered "undruggable," overcome drug resistance, and achieve sustained pharmacological effects with catalytic, sub-stoichiometric doses.[2][4]
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][5][6] By forming a ternary complex between the POI and the E3 ligase, PROTACs trigger the ubiquitination of the target protein, marking it for destruction by the 26S proteasome.[2][5][7] The PROTAC molecule is then released and can catalyze further rounds of degradation.[5][7]
The success of a PROTAC is critically dependent on the careful selection and chemical integration of its constituent parts. The development of novel, synthetically versatile building blocks is therefore paramount to expanding the scope and efficacy of TPD. This guide introduces 7-Chloro-2-methylthieno[3,2-b]pyridine , a heterocyclic scaffold poised for application in this exciting field. Its rigid thienopyridine core and strategically positioned reactive chloro group make it an attractive starting point for the modular synthesis of innovative protein degraders. While thienopyrimidine scaffolds have been recognized for their utility in PROTACs, the related thienopyridines also hold significant promise.[1]
Physicochemical Properties and Synthetic Rationale
The this compound scaffold (CAS 638219-98-4) offers several advantages for the construction of protein degraders.[8]
-
Structural Rigidity: The fused bicyclic system provides a rigid core, which can help to control the spatial orientation of the connected ligands, a crucial factor for efficient ternary complex formation.
-
Defined Exit Vector: The chlorine atom at the 7-position serves as a well-defined point for linker attachment. This "exit vector" directs the linker away from the core scaffold, facilitating the connection to either a POI ligand or an E3 ligase ligand without significant steric hindrance.
-
Chemical Reactivity: The chloro-substituted pyridine ring is amenable to a variety of well-established cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[9][10][11] This provides a robust and flexible toolkit for linker installation and the overall synthesis of the final degrader molecule.
Section 1: Synthetic Protocols for PROTAC Construction
The following protocols provide a blueprint for utilizing this compound as a central building block in a PROTAC synthesis workflow. The strategy involves the functionalization of the scaffold via a cross-coupling reaction, followed by conjugation to the other components of the degrader.
Protocol 1: Functionalization of the Thienopyridine Core via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to attach a linker precursor to the 7-position of the thienopyridine scaffold. This is a foundational step for building the PROTAC.
Reaction Scheme: Aryl boronic acid is coupled to the 7-chloro-thienopyridine scaffold.
Materials:
-
This compound
-
Arylboronic acid or ester with a linker attachment point (e.g., 4-(Boc-amino)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃)[10]
-
Anhydrous solvent (e.g., 1,4-Dioxane/water, DMF)[10]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Purge the vessel with an inert gas for 5-10 minutes.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[10]
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]
-
Purify the crude product by column chromatography on silica gel to yield the functionalized thienopyridine intermediate.
Protocol 2: Assembly of a Heterobifunctional Degrader
This protocol outlines the subsequent steps to complete the PROTAC synthesis: deprotection of the linker attachment point and amide coupling to an E3 ligase ligand (e.g., a derivative of pomalidomide for Cereblon recruitment).
Reaction Scheme: The functionalized thienopyridine is deprotected and coupled to an E3 ligase ligand.
Part A: Deprotection of the Linker
-
Dissolve the Boc-protected intermediate from Protocol 1 in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a strong acid (e.g., trifluoroacetic acid) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to obtain the amine-functionalized intermediate.
Part B: Amide Coupling
-
In a reaction vessel, dissolve the E3 ligase ligand containing a carboxylic acid moiety (e.g., pomalidomide-linker-COOH) (1.0 eq) in an anhydrous aprotic solvent like DMF.
-
Add a peptide coupling agent (e.g., HATU or HBTU) (1.1 eq) and a non-nucleophilic base (e.g., DIPEA) (2.0 eq). Stir for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of the amine-functionalized thienopyridine intermediate from Part A (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final PROTAC molecule using preparative HPLC to achieve high purity.
Visualization of the Synthetic Workflow
The following diagram illustrates the modular approach to synthesizing a PROTAC using the this compound scaffold.
Caption: Synthetic workflow for PROTAC assembly.
Section 2: Protocols for Biological Evaluation
Once the novel PROTAC has been synthesized and characterized, its biological activity must be assessed. The following protocols describe standard assays to determine the efficacy of the newly created degrader.
Protocol 3: Western Blot for Target Protein Degradation
Western blotting is a fundamental technique to visually confirm and quantify the reduction of the target protein levels within cells following treatment with the degrader.[12][13]
Materials:
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors[13]
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)[12]
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to reach 70-80% confluency. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[12][13]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[12][14]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris.[12] Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal protein loading.[13]
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[12][14]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins from the gel to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.[12]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.[12]
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using a digital imager.[14]
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Determine key parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[13]
Visualization of the PROTAC Mechanism of Action
This diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation cycle.
Protocol 4: Cell Viability Assay (e.g., CellTiter-Glo®)
It is crucial to assess whether the observed cellular effects are due to targeted degradation of the POI or general cytotoxicity of the PROTAC molecule. Luminescent cell viability assays, such as the CellTiter-Glo® assay, quantify ATP levels as an indicator of metabolically active, viable cells.[15][16]
Materials:
-
Cell line of interest
-
Opaque-walled multi-well plates suitable for luminescence readings
-
Synthesized PROTAC and vehicle control (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit[17]
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Treat the cells with the desired concentrations and a vehicle control. Incubate for the same duration as the degradation experiment (e.g., 24 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[18]
-
Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[16]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine if the PROTAC exhibits cytotoxicity at concentrations effective for protein degradation.
Data Summary and Expected Outcomes
When developing a novel degrader based on the this compound scaffold, the goal is to identify a compound with high potency and efficacy for degradation, coupled with minimal off-target effects or general cytotoxicity. The data generated from the above protocols can be summarized for clear interpretation.
| Parameter | Description | Desired Outcome |
| DC₅₀ | The concentration of the PROTAC that results in 50% degradation of the target protein. | Low nanomolar (nM) range |
| Dₘₐₓ | The maximum percentage of protein degradation achieved. | > 90% |
| Degradation Selectivity | Lack of degradation of structurally related proteins (assessed by Western blot). | High selectivity for the intended target |
| Cell Viability (IC₅₀) | The concentration of the PROTAC that reduces cell viability by 50%. | Significantly higher than the DC₅₀ value |
Conclusion and Future Perspectives
The this compound scaffold represents a promising and synthetically accessible building block for the development of next-generation protein degraders. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and biological evaluation of novel PROTACs derived from this core. By leveraging robust cross-coupling chemistries and standard biological assays, researchers can efficiently explore the potential of this scaffold to create potent and selective therapeutics for a wide range of diseases. Future work could involve expanding the library of linkers and POI ligands attached to this core, as well as exploring its application in other TPD modalities beyond PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. A promising protein degrader trashed a key oncogenic protein | Drug Discovery News [drugdiscoverynews.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. calpaclab.com [calpaclab.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad.com [bio-rad.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 17. citeab.com [citeab.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-2-methylthieno[3,2-b]pyridine
This guide is designed for researchers, chemists, and professionals in drug development who are working with the synthesis of 7-Chloro-2-methylthieno[3,2-b]pyridine. As a pivotal intermediate in the development of pharmacologically active compounds, achieving a high yield of this thienopyridine derivative is often a critical step. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of its synthesis and optimize your reaction outcomes.
Troubleshooting Guide: Addressing Low Yield and Other Common Issues
This section addresses specific problems that can arise during the synthesis of this compound. Each issue is presented in a question-and-answer format, offering potential causes and actionable solutions.
Question 1: My reaction is showing low conversion of the starting material, resulting in a disappointingly low yield. What are the likely causes and how can I improve this?
Answer:
Low conversion is a common hurdle that can often be traced back to several key factors related to reactants, reagents, and reaction conditions. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions
-
Sub-optimal Reaction Temperature: The cyclization and chlorination steps in thienopyridine synthesis are often sensitive to temperature. Too low a temperature can lead to a sluggish or stalled reaction, while excessive heat can promote the formation of degradation products or unwanted side reactions.[1][2]
-
Actionable Advice: Carefully review the literature for the optimal temperature range for your specific synthetic route. If you are deviating, consider running small-scale experiments at varying temperatures to identify the sweet spot for your setup. For instance, some condensation reactions for similar heterocyclic systems see a significant rate increase when the temperature is raised from 80°C to 120°C.[1]
-
-
Inadequate Reaction Time: Complex multi-step syntheses may require extended reaction times to reach completion.
-
Actionable Advice: Monitor the reaction progress diligently using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Continue the reaction until you no longer observe a significant change in the concentration of your starting material.
-
-
Moisture or Air Sensitivity: Many organometallic reagents and intermediates in heterocyclic synthesis are sensitive to moisture and atmospheric oxygen. Contamination can quench reactive species and lead to the formation of byproducts.
-
Actionable Advice: Ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere, such as nitrogen or argon, especially during the addition of sensitive reagents.[2] Use anhydrous solvents to minimize moisture content.
-
-
Poor Quality of Starting Materials or Reagents: The purity of your starting materials and reagents is paramount. Impurities can interfere with the reaction, leading to lower yields and the formation of side products.
-
Actionable Advice: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). If necessary, purify them before use. Use freshly opened or properly stored reagents to ensure their activity.
-
Experimental Protocol: Small-Scale Reaction Optimization
-
Set up a series of small-scale reactions (e.g., 100-250 mg) in parallel.
-
In the first set of experiments, vary the reaction temperature in 10°C increments around the literature-reported optimum.
-
In a second set, maintain the optimal temperature and vary the reaction time, taking aliquots at regular intervals for analysis.
-
Analyze the crude reaction mixtures by LC-MS or a calibrated HPLC method to determine the percentage of product formation and identify any major byproducts.
-
Based on the results, scale up the reaction using the optimized conditions.
Question 2: I'm observing a significant amount of a dark, tarry substance in my crude product, which is making purification difficult and lowering my isolated yield. What is causing this and how can I prevent it?
Answer:
The formation of dark, insoluble materials, often referred to as "tar," is a strong indication of polymerization or decomposition of starting materials or intermediates.[2] This is a common issue in reactions that involve reactive intermediates or are conducted at elevated temperatures.
Potential Causes & Solutions
-
Excessive Heat: High reaction temperatures can promote unwanted side reactions, including polymerization and thermal decomposition.[2]
-
Actionable Advice: Try running the reaction at a lower temperature for a longer period. While this may increase the reaction time, it can significantly reduce the formation of tarry byproducts.[2]
-
-
Presence of Oxygen: For reactions that are sensitive to oxidation, the presence of atmospheric oxygen can lead to the formation of colored, polymeric materials.
-
Actionable Advice: As mentioned previously, conducting the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent oxidative side reactions.[2]
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can sometimes lead to the formation of reactive intermediates that are prone to polymerization.
-
Actionable Advice: Carefully re-check your calculations and ensure that the molar ratios of your reactants and reagents are accurate.
-
Troubleshooting Workflow for Tar Formation
Caption: A workflow diagram for troubleshooting tar formation.
Question 3: My final product is contaminated with isomeric impurities that are difficult to separate by standard crystallization. What could be the source of these isomers, and what purification strategies can I employ?
Answer:
The formation of isomeric impurities often points to a lack of regioselectivity in one of the key bond-forming steps of the synthesis.[2] This can be particularly challenging when dealing with substituted aromatic or heterocyclic systems.
Potential Causes & Solutions
-
Lack of Regiocontrol in Cyclization: Depending on the synthetic route, the cyclization step that forms the thienopyridine core may proceed through different pathways, leading to the formation of regioisomers.
-
Actionable Advice: Review the mechanism of your chosen synthetic route. Some routes, like the Friedländer synthesis, can produce isomeric products if unsymmetrical starting materials are used.[2] Consider alternative synthetic strategies that offer better regiocontrol.
-
-
Isomerization under Reaction Conditions: In some cases, the desired product may be prone to isomerization under the reaction or work-up conditions.
-
Actionable Advice: Analyze the reaction mixture at different time points to see if the isomeric ratio changes over time. If so, you may need to adjust the reaction conditions (e.g., temperature, pH) to minimize isomerization.
-
Advanced Purification Techniques
When crystallization fails to separate isomers, more advanced purification techniques may be necessary:
-
Column Chromatography: This is often the most effective method for separating closely related isomers.
-
Protocol:
-
Perform small-scale TLC experiments with different solvent systems to find a system that provides good separation between your desired product and the isomeric impurity.
-
Pack a column with an appropriate stationary phase (e.g., silica gel).
-
Carefully load your crude product onto the column and elute with the optimized solvent system.
-
Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.
-
-
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several synthetic strategies have been reported for the synthesis of the thieno[3,2-b]pyridine core structure. A common approach involves the construction of the thiophene ring onto a pre-existing pyridine or vice-versa. One established method for a related compound, 7-chlorothieno[3,2-b]pyridine, starts from thieno[3,2-b]pyridin-7(4H)-one, which is then chlorinated.[3] The Vilsmeier-Haack reaction is another versatile method for the formylation of reactive aromatic substrates, which can be followed by cyclization to form the thienopyridine ring system.[4]
Q2: What are the critical quality attributes of the starting materials for this synthesis?
A2: The purity of your starting materials is crucial for a successful synthesis. Key quality attributes to consider include:
| Starting Material/Reagent | Critical Quality Attribute | Recommended Analytical Technique |
| Precursor Aminothiophene or Pyridine | Purity (≥98%), absence of isomeric impurities | NMR, GC-MS, HPLC |
| Chlorinating Agent (e.g., POCl₃, Oxalyl Chloride) | Anhydrous, free of decomposition products | Titration, IR spectroscopy |
| Solvents | Anhydrous, high purity | Karl Fischer titration, GC |
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are essential:
-
Chlorinating Agents: Reagents like phosphorus oxychloride (POCl₃) and oxalyl chloride are corrosive and react violently with water. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
-
Inert Atmosphere: When working with air- or moisture-sensitive reagents, it is crucial to maintain an inert atmosphere to prevent uncontrolled reactions.
-
Pressure Build-up: Some reactions may generate gaseous byproducts. Ensure that your reaction vessel is not sealed to avoid pressure build-up.
Q4: Can you provide a general reaction scheme for a plausible synthesis of a related compound, 7-chlorothieno[3,2-b]pyridine?
A4: A representative synthesis starts from thieno[3,2-b]pyridin-7(4H)-one. The chlorination can be achieved using a Vilsmeier-type reagent generated in situ from oxalyl chloride and N,N-dimethylformamide (DMF).[3]
Reaction Pathway
Caption: A general reaction scheme for the synthesis of 7-chlorothieno[3,2-b]pyridine.
This technical guide provides a starting point for troubleshooting and optimizing the synthesis of this compound. Remember that careful planning, attention to detail, and systematic optimization are key to achieving high yields and purity in your synthetic endeavors.
References
Common side products in thienopyridine synthesis and their removal
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for thienopyridine synthesis. As a Senior Application Scientist, I've designed this guide to address the common challenges and questions that arise during the synthesis and purification of this important class of compounds. This resource is structured in a question-and-answer format to provide direct, actionable advice for troubleshooting your experiments.
Frequently Asked Questions (FAQs)
General Synthesis & Impurity Formation
Q1: I'm planning a thienopyridine synthesis. Which synthetic route is most common and what are the typical impurities I should expect?
A1: The Gewald reaction is one of the most widely used methods for synthesizing substituted 2-aminothiophenes, which are key precursors for many thienopyridine derivatives.[1][2][3][4] This one-pot, multi-component reaction is valued for its efficiency.[5] However, like any chemical transformation, it is not without potential side products.
Common impurities you might encounter include:
-
Unreacted Starting Materials: Such as the starting ketone/aldehyde, α-cyanoester, or elemental sulfur.
-
Knoevenagel Condensation Product: This is a stable intermediate in the Gewald reaction.[1] Its presence indicates an incomplete reaction.
-
Over-alkylation or Dimerization Products: Depending on the subsequent cyclization and derivatization steps to form the pyridine ring, side reactions can lead to dimers or other unexpected products.
-
Isomeric Byproducts: Depending on the complexity of your starting materials, you may form constitutional isomers that can be challenging to separate.[6]
Q2: My Vilsmeier-Haack formylation of a thiophene derivative is giving me multiple products. What could be the cause?
A2: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic rings like thiophenes.[7][8][9] However, side reactions can occur, leading to a mixture of products. One common side product is a chloro-substituted derivative, which can arise under more drastic reaction conditions.[10] The regioselectivity of the formylation can also be an issue, potentially yielding a mixture of isomers, especially if the thiophene ring has multiple activated positions.[7]
Q3: I'm struggling with low yields in my Friedländer annulation to form the pyridine ring of my thienopyridine. What are the likely side reactions?
A3: The Friedländer synthesis is a classic method for constructing quinoline and, by extension, thienopyridine ring systems. Common issues leading to low yields include side reactions of the starting aminothiophene carboxaldehyde or ketone. Self-condensation of the ketone starting material (an aldol condensation) can compete with the desired cyclization. Additionally, if the reaction conditions are not optimized, you may see the formation of imine intermediates that do not cyclize efficiently.
Troubleshooting Purification
This section provides detailed guides to address specific purification challenges you may encounter.
Issue 1: Removing Unreacted Starting Materials and Reagents
Q4: My crude thienopyridine product is contaminated with non-polar impurities, likely unreacted starting materials. How can I effectively remove them?
A4: Non-polar impurities can often be removed through a combination of techniques.
-
Recrystallization: If your desired thienopyridine is a solid and has significantly different solubility properties than the non-polar impurities, recrystallization is an excellent first step. Choose a solvent system where your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in solution.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.[11][12][13]
Experimental Protocol: Column Chromatography for Removing Non-Polar Impurities
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC).[11][14] The ideal system will show good separation between your product and the non-polar impurity, with your product having an Rf value between 0.25 and 0.35.[12] A common starting point for many thienopyridines is a mixture of hexanes and ethyl acetate.[12]
-
Column Packing: Pack a silica gel column with your chosen non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin eluting with the non-polar solvent. The non-polar impurity should elute first. Gradually increase the polarity of the solvent system (e.g., by increasing the percentage of ethyl acetate) to elute your more polar thienopyridine product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the pure fractions containing your desired product.
Data Presentation: Common Solvent Systems for Thienopyridine Purification
-
| Polarity of Impurity | Recommended Solvent System (Starting Point) |
| Non-polar | Hexanes/Ethyl Acetate (e.g., 9:1 to 4:1) |
| Moderately Polar | Dichloromethane/Methanol (e.g., 99:1 to 95:5) |
| Polar | Ethyl Acetate/Methanol (e.g., 98:2 to 90:10) |
Issue 2: Dealing with Polar Impurities
Q5: My NMR shows significant polar impurities in my thienopyridine product. What is the best way to remove them?
A5: Polar impurities, such as those containing hydroxyl or amine groups, can often be removed using acid-base extraction or specialized chromatography techniques.
-
Acid-Base Extraction: This technique is particularly useful if your thienopyridine is neutral, and the impurities are acidic or basic.[5]
Experimental Protocol: Acid-Base Extraction for Removing Acidic or Basic Impurities
-
Dissolution: Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.
-
Washing:
-
For Acidic Impurities: Wash the organic layer with a dilute aqueous base (e.g., 1M sodium bicarbonate solution). The acidic impurities will be deprotonated and move into the aqueous layer.
-
For Basic Impurities: Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic impurities will be protonated and move into the aqueous layer.
-
-
Separation: Separate the aqueous and organic layers.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate to obtain the purified product.
Visualization: Workflow for Acid-Base Extraction
Caption: Workflow for purifying thienopyridines using acid-base extraction.
-
Issue 3: Separation of Isomers
Q6: I have a mixture of thienopyridine isomers that are very difficult to separate by standard column chromatography. What are my options?
A6: Separating isomers can be a significant challenge due to their similar physical properties.[6] Here are some advanced strategies:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer much higher resolution than standard flash chromatography, enabling the separation of closely related isomers. Experiment with different stationary phases (e.g., C18, phenyl, cyano) and mobile phase compositions to optimize the separation.
-
Recrystallization from Different Solvent Systems: Sometimes, isomers will have slightly different crystal packing energies in different solvents. Systematically screen a wide range of solvents for recrystallization. Seeding the solution with a pure crystal of the desired isomer (if available) can sometimes promote its selective crystallization.
-
Derivatization: If the isomers have a reactive functional group, you can derivatize the mixture to form diastereomers, which have different physical properties and are often easier to separate by chromatography or recrystallization. After separation, the derivatizing group can be cleaved to yield the pure isomers.
Advanced Troubleshooting
Q7: My purified thienopyridine appears to be a single spot on TLC, but the NMR spectrum is still complex. What could be happening?
A7: This is a common and often frustrating situation. Here are a few possibilities:
-
Co-eluting Impurities: The impurity may have the same Rf value as your product in the TLC solvent system you are using. Try developing the TLC plate in several different solvent systems of varying polarity to see if you can resolve the spots.
-
Rotamers or Tautomers: Some thienopyridine derivatives can exist as slowly interconverting rotamers or tautomers, which can give rise to multiple sets of peaks in the NMR spectrum at room temperature. Try acquiring the NMR spectrum at an elevated temperature to see if the peaks coalesce.
-
Residual Solvent: Even after drying, residual high-boiling solvents from purification (like DMF or DMSO) can remain and complicate the NMR spectrum. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating.
Q8: How can I visualize my thienopyridine and potential side products on a TLC plate if they are not UV-active?
A8: While many aromatic and conjugated systems are UV-active, some thienopyridines and their impurities may not be.[15] In such cases, you can use a chemical stain.[15][16]
-
Potassium Permanganate Stain: This is a good general-purpose stain for compounds that can be oxidized, such as those with double bonds or electron-rich aromatic rings.[15]
-
p-Anisaldehyde Stain: This stain is effective for visualizing a wide range of functional groups and often gives different colored spots for different compounds, which can be very helpful for identification.[17]
Visualization: General Logic for Troubleshooting Purification
Caption: A decision-making workflow for troubleshooting thienopyridine purification.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Recognition and Separation of Organic Isomers Via Cooperative Control of Pore‐Inside and Pore‐Outside Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 13. chem.rochester.edu [chem.rochester.edu]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. silicycle.com [silicycle.com]
- 17. epfl.ch [epfl.ch]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 7-Chlorothienopyridine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 7-chlorothienopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic routes.
The functionalization of thienopyridine scaffolds is a critical step in the synthesis of numerous biologically active molecules.[1] However, the cross-coupling of 7-chlorothienopyridine, an electron-deficient N-heterocyclic halide, presents a unique set of challenges. These can range from low or no conversion to the formation of unwanted byproducts. This guide provides a structured approach to troubleshooting and optimizing these crucial reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura or Buchwald-Hartwig coupling of 7-chlorothienopyridine failing or giving low yields?
A1: Low or no conversion in the coupling of 7-chlorothienopyridine is a common issue that can often be traced back to several key factors:
-
Catalyst Inactivity: The C-Cl bond in 7-chlorothienopyridine is relatively unreactive, making the oxidative addition step of the catalytic cycle challenging. Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active.[2]
-
Ligand Inappropriateness: The choice of ligand is paramount. For coupling aryl chlorides, especially on electron-deficient N-heterocycles, bulky and electron-rich phosphine ligands are generally required to facilitate oxidative addition and stabilize the active catalytic species.[2][3]
-
Catalyst Inhibition by the Substrate: The nitrogen atom in the thienopyridine ring is Lewis basic and can coordinate to the palladium center. This can lead to catalyst inhibition or deactivation, preventing it from participating in the catalytic cycle.[4][5][6]
-
Insufficiently Strong or Soluble Base: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura reaction and in the deprotonation of the amine in the Buchwald-Hartwig amination.[7][8] An inappropriate base can lead to a stalled reaction.
-
Presence of Oxygen or Moisture: Palladium(0) catalysts are sensitive to oxidation. Inadequate degassing of solvents and reagents or a poor inert atmosphere can lead to catalyst decomposition and low yields.[9]
Q2: What are the best initial palladium catalyst and ligand combinations to try for coupling with 7-chlorothienopyridine?
A2: For challenging substrates like 7-chlorothienopyridine, it is advisable to start with more advanced catalyst systems. The so-called "Buchwald ligands" are highly effective for the coupling of aryl chlorides.[2]
| Coupling Type | Recommended Ligands | Recommended Palladium Precursor |
| Suzuki-Miyaura | SPhos, XPhos, RuPhos | Pd₂(dba)₃, Pd(OAc)₂ |
| Buchwald-Hartwig Amination | XPhos, BrettPhos, Josiphos-type ligands[10] | [Pd(allyl)Cl]₂, Pd₂(dba)₃ |
Rationale: These ligands possess the steric bulk and electron-donating properties necessary to promote the difficult oxidative addition of the aryl chloride to the Pd(0) center.[11] They also tend to form monoligated Pd(0) species, which are often the most active catalysts.
Q3: How do I choose the right base for my reaction?
A3: The choice of base is critical and depends on the specific coupling reaction and the sensitivity of your substrates.
-
For Suzuki-Miyaura couplings: A common starting point is K₂CO₃ or Cs₂CO₃. However, for challenging couplings, a stronger base like K₃PO₄ is often more effective.[2] The base's solubility is also a key factor; using a solvent system where the base has some solubility is important for its function.
-
For Buchwald-Hartwig aminations: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The use of soluble organic bases is also an emerging strategy that can offer milder reaction conditions.[12][13][14]
Q4: What solvent should I use?
A4: The solvent can significantly influence the outcome of the reaction by affecting the solubility of reagents and the stability of the catalyst.[15]
-
Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), and toluene are commonly used, often in combination with water for Suzuki-Miyaura reactions to dissolve the inorganic base.[2]
-
For substrates with poor solubility, more polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be considered, but be aware that they can sometimes coordinate to the palladium and affect catalytic activity.
Troubleshooting Guide
Problem 1: Low to No Product Formation
If you are observing little to no conversion of your 7-chlorothienopyridine starting material, a systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Conversion
Caption: A step-by-step decision tree for troubleshooting low conversion.
Detailed Troubleshooting Steps:
-
Verify Reagent Purity and Integrity:
-
Action: Ensure all starting materials, including the 7-chlorothienopyridine, boronic acid/ester or amine, are pure. Check the quality of your solvents and ensure they are anhydrous.
-
Rationale: Impurities can poison the catalyst. Water can lead to protodeboronation of the boronic acid in Suzuki-Miyaura couplings.[2]
-
-
Ensure a Rigorous Inert Atmosphere:
-
Action: Thoroughly degas your solvent(s) using techniques like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
-
Rationale: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) in the presence of oxygen.[9]
-
-
Evaluate the Catalyst and Ligand System:
-
Action: If using a simple catalyst like Pd(PPh₃)₄, switch to a more robust system. Use a combination of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich ligand (e.g., SPhos for Suzuki, XPhos for Buchwald-Hartwig). Consider using a pre-formed palladium precatalyst which can generate the active LPd(0) species more reliably.[16]
-
Rationale: The oxidative addition of the C-Cl bond is often the rate-limiting step. More advanced ligands are designed to facilitate this challenging step.[3]
-
-
Assess the Base:
-
Action: If using a mild base like K₂CO₃ for a Suzuki-Miyaura coupling, consider switching to a stronger base such as K₃PO₄. For Buchwald-Hartwig aminations, ensure your base (e.g., NaOtBu) is fresh and has been handled under inert conditions.
-
Rationale: The base's strength and solubility directly impact the kinetics of the transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig) step.[2]
-
-
Increase the Reaction Temperature:
-
Action: Incrementally increase the reaction temperature. For many cross-coupling reactions, temperatures between 80-110 °C are effective.
-
Rationale: Higher temperatures can help overcome the activation energy barrier for the oxidative addition step.
-
Problem 2: Formation of Significant Byproducts
The appearance of significant byproducts can complicate purification and reduce the yield of your desired product.
Common Byproducts and Their Causes:
| Byproduct | Probable Cause(s) | Suggested Solution(s) |
| Dehalogenated Thienopyridine | 1. Presence of a hydride source (e.g., water, alcohols).2. Catalyst decomposition leading to β-hydride elimination from intermediates. | 1. Use rigorously dried solvents and reagents.2. Use a more stable palladium precatalyst or adjust the ligand-to-metal ratio. |
| Homocoupling of Boronic Acid (Suzuki) | 1. Presence of oxygen.2. Inefficient transmetalation. | 1. Improve degassing procedures.2. Change the base or solvent to improve the solubility and reactivity of the boronate species. |
| Protodeboronation of Boronic Acid (Suzuki) | 1. Harsh reaction conditions (high temperature, strong base).2. Excess water. | 1. Lower the reaction temperature or use a milder base.2. Use a more stable boronic ester (e.g., pinacol ester).[2] |
Problem 3: Catalyst Deactivation
Catalyst deactivation can manifest as a reaction that starts but does not go to completion.
Catalytic Cycle and Deactivation Pathways
Caption: Simplified catalytic cycle with potential catalyst deactivation pathways.
Strategies to Mitigate Catalyst Deactivation:
-
Ligand Choice: The use of bulky, electron-rich ligands can prevent the formation of inactive palladium dimers and can sometimes mitigate the inhibitory effect of N-heterocycles.[4][5]
-
Additives: In some cases, the addition of Lewis acids can coordinate to the nitrogen of the heterocycle, preventing it from poisoning the palladium catalyst.[6]
-
Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce the rate of bimolecular deactivation pathways.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 7-Chlorothienopyridine
-
To an oven-dried reaction vessel, add 7-chlorothienopyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon) three times.
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 7-Chlorothienopyridine
-
To an oven-dried reaction vessel, add the palladium precursor (e.g., [Pd(allyl)Cl]₂, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
The vessel is sealed, evacuated, and backfilled with an inert gas three times.
-
Add the 7-chlorothienopyridine (1.0 equiv), the amine (1.1-1.2 equiv), and the degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and quench with water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
By systematically addressing these common issues and employing optimized protocols, researchers can significantly improve the success rate of palladium-catalyzed cross-coupling reactions with the challenging 7-chlorothienopyridine substrate.
References
- 1. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. research.rug.nl [research.rug.nl]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 15. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 7-Chloro-2-methylthieno[3,2-b]pyridine
Welcome to the technical support center for 7-Chloro-2-methylthieno[3,2-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges encountered during the purification of this important heterocyclic intermediate. Our goal is to provide you with the expert insights and practical methodologies required to achieve high purity and batch-to-batch consistency in your work.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a crude sample of this compound?
A1: The impurity profile is highly dependent on the synthetic route. A common and efficient synthesis involves the chlorination of 2-methylthieno[3,2-b]pyridin-7(4H)-one using a reagent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[1] Based on this pathway, likely impurities include:
-
Unreacted Starting Material: Residual 2-methylthieno[3,2-b]pyridin-7(4H)-one is a primary impurity. Its presence can be detected by its different polarity and spectroscopic signals (e.g., N-H proton in NMR, C=O stretch in IR).
-
Hydrolyzed Product: The 7-chloro group can be susceptible to hydrolysis back to the 7-hydroxy (or keto tautomer) starting material during aqueous workup or if moisture is present, especially under non-neutral pH conditions.
-
Isomeric Byproducts: Depending on the precursors and reaction conditions, minor amounts of other regioisomers could form, although the thieno[3,2-b]pyridine core is generally stable. More complex syntheses of related thienopyridines can sometimes yield mixtures of isomers that are challenging to separate.[2][3]
-
Residual Solvents & Reagents: High boiling point solvents (e.g., DMF, toluene) or excess chlorinating agent and its byproducts can be trapped in the crude product.
Q2: Which analytical techniques are recommended for assessing the purity of my sample?
A2: A multi-technique approach is essential for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): The first and quickest step. Use a combination of a moderately polar solvent system (e.g., 30-50% Ethyl Acetate in Hexane) on silica plates. It provides a rapid visual check for the presence of starting material and gross impurities.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a gradient of acetonitrile/water (often with 0.1% TFA or formic acid) is a good starting point. This will resolve closely related impurities and allow for accurate percentage purity determination.
-
Nuclear Magnetic Resonance (¹H NMR): Essential for structural confirmation and detecting impurities with distinct proton signals. Integrating the peaks corresponding to the product against unknown peaks can provide a semi-quantitative estimate of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product (183.65 g/mol ) and helps in identifying the mass of unknown impurities.[4]
Q3: What is the expected physical appearance of highly pure this compound?
A3: Highly pure this compound should be a white to off-white or pale yellow crystalline solid.[1][5] The presence of significant color (e.g., dark yellow, brown, or black) or an oily/gummy consistency indicates the presence of impurities and necessitates further purification.
Troubleshooting Purification Challenges
This section provides a systematic approach to overcoming common issues encountered during the purification of this compound.
Problem 1: Crude product is a dark, oily, or intractable solid.
This is a common issue resulting from residual solvents, reaction byproducts, or polymeric material. Attempting direct, high-end purification like column chromatography at this stage is inefficient.
The following workflow provides a decision-making process for initial purification before tackling more refined methods.
Caption: Initial cleanup workflow for crude product.
Causality: This process works by dissolving soluble, non-polar impurities into a solvent in which the desired product has very low solubility, effectively "washing" the solid product.
-
Place the crude material in an Erlenmeyer flask with a stir bar.
-
Add a small volume of a cold, non-polar solvent (e.g., hexane, pentane, or diethyl ether). The product should be sparingly soluble.
-
Stir the slurry vigorously for 15-30 minutes. The solid should break up into a finer powder.
-
Filter the solid using a Büchner funnel, washing with a small amount of the cold solvent.
-
Dry the resulting solid under vacuum.
-
Analyze the solid by TLC or ¹H NMR to confirm purity improvement.
Problem 2: Column chromatography results in poor separation or low yield.
Flash column chromatography is a powerful tool, but its success hinges on proper parameter selection.
-
Incorrect Solvent System: The polarity of the eluent is critical. If it's too polar, the product and impurities will elute together quickly (low resolution). If it's not polar enough, elution will be very slow, leading to broad peaks and low recovery.
-
Solution: Methodically determine the optimal solvent system using TLC. Aim for an Rf value of 0.25 - 0.35 for the product. A good starting point is a mixture of Ethyl Acetate and Hexane.
-
-
Column Overloading: Exceeding the capacity of the silica gel leads to broad bands and poor separation.
-
Solution: A general rule is to use a 1:30 to 1:50 ratio of crude product mass to silica gel mass.
-
-
Sample Application: Applying the sample in a large volume of strong solvent will ruin the separation before it begins.
-
Solution: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
| Technique | Pros | Cons | Best For... |
| Trituration | Fast, simple, uses minimal solvent. | Only removes impurities with significantly different solubility. | Initial cleanup of very crude material. |
| Column Chromatography | Excellent separation power for a wide range of impurities. | Can be time-consuming, uses large solvent volumes, potential for sample loss on the column. | Separating complex mixtures or closely related impurities.[6] |
| Recrystallization | Can yield very high purity material, scalable. | Requires finding a suitable solvent system, can have lower initial yields. | Final purification step for materials that are already >90% pure. |
Problem 3: Recrystallization fails to produce crystals or improve purity.
Recrystallization is an equilibrium-based purification method that can fail if the conditions are not optimized.
-
Symptom: Instead of forming crystals upon cooling, the product separates as a second liquid phase (an oil).
-
Cause: This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of impurities is so high that it depresses the melting point significantly. The solute "melts" in the hot solvent instead of dissolving.
-
Solution:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount more solvent.
-
Allow the solution to cool much more slowly. A slower cooling rate gives the molecules time to orient into a crystal lattice.
-
If it persists, a different solvent system is required.
-
Causality: The ideal recrystallization solvent is one that dissolves the compound poorly at room temperature but completely at its boiling point, while impurities are either highly soluble or insoluble at all temperatures.
-
Place ~20-30 mg of your product into several different test tubes.
-
Add a different solvent (see Table 2 for suggestions) dropwise to each tube at room temperature, vortexing after each drop. Find a solvent that does not dissolve the compound well.
-
Take the tubes with undissolved solid and heat them gently in a water or sand bath. The ideal solvent will fully dissolve the compound upon heating.
-
Remove the tubes from the heat and allow them to cool slowly to room temperature, then in an ice bath.
-
Observe which solvent provides the best yield of clean-looking crystals.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Hexane / Heptane | 69 / 98 | Non-polar | Good for non-polar impurities. May have low solubility for the product. |
| Isopropanol | 82 | Polar, Protic | Often a good choice for moderately polar compounds. |
| Ethanol | 78 | Polar, Protic | Similar to isopropanol, slightly more polar. |
| Acetonitrile | 82 | Polar, Aprotic | Can be effective if protic solvents cause issues. |
| Toluene | 111 | Non-polar, Aromatic | Good for dissolving the compound; often used with an anti-solvent. |
| Ethyl Acetate | 77 | Mid-Polarity | A versatile solvent, but the product may be too soluble. |
Pro-Tip: A two-solvent system (e.g., Toluene/Hexane or Dichloromethane/Hexane) is often highly effective. Dissolve the compound in a minimal amount of the "good" solvent (e.g., Toluene) at high temperature, then slowly add the "bad" anti-solvent (e.g., Hexane) until the solution becomes faintly cloudy. Allow to cool slowly.
References
Scale-up challenges in the synthesis of 7-Chloro-2-methylthieno[3,2-b]pyridine
Technical Support Center: Synthesis of 7-Chloro-2-methylthieno[3,2-b]pyridine
A Senior Application Scientist's Guide to Navigating Scale-up Challenges
The synthesis of this compound is a critical step in the development of numerous pharmaceutical agents, including novel kinase inhibitors and antiplatelet drugs. While the bench-scale synthesis may appear straightforward, transitioning to pilot and manufacturing scales introduces significant challenges that can impact yield, purity, and safety. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to ensure a robust and scalable process.
Troubleshooting Guide: From Benchtop Frustrations to Pilot Plant Success
This section addresses specific, common problems encountered during the scale-up of this compound synthesis. Each issue is presented in a question-and-answer format, exploring the root causes and offering practical, validated solutions.
Q1: My yield has dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes and how can I fix it?
A significant drop in yield upon scale-up is one of the most common and frustrating challenges. The root cause is rarely a single issue but rather a combination of factors related to physical and chemical principles that behave differently at scale.
Causality Analysis:
-
Heat Transfer Inefficiency: A larger reactor has a much lower surface-area-to-volume ratio. This makes it harder to both heat and cool the reaction mixture efficiently. An exothermic step that was easily controlled on a small scale by an ice bath can become a dangerous runaway reaction on a larger scale, leading to side product formation and degradation.
-
Mass Transfer and Mixing Limitations: Achieving homogenous mixing in a 50L reactor is far more complex than in a 1L flask with a magnetic stir bar. Inefficient agitation can create localized "hot spots" of high reagent concentration, promoting side reactions, or areas where the reaction stalls due to insufficient mixing of reactants.
-
Extended Reaction and Addition Times: Reagents are often added over a longer period on a larger scale to control exotherms. This extended reaction time can lead to the degradation of sensitive intermediates or the formation of impurities that were negligible on the lab scale.
Troubleshooting Protocol & Solutions:
-
Characterize Thermal Hazards: Before any scale-up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to understand the reaction's heat flow. This data is crucial for designing a safe and effective cooling strategy for the larger vessel. A process that is not readily scalable due to environmental and disposal issues on a small scale can be evaluated for safety on a larger scale using reaction calorimetry.[1]
-
Optimize Agitation and Reactor Geometry:
-
Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., a pitched-blade turbine or anchor stirrer) to ensure proper mixing.
-
The use of baffles within the reactor can prevent vortex formation and improve top-to-bottom mixing.
-
-
Re-optimize Reagent Addition:
-
Do not simply linearly scale the addition time. The optimal addition profile should be determined based on the calorimetry data to maintain the desired reaction temperature.
-
Consider subsurface addition for highly reactive reagents to prevent accumulation on the surface and improve dispersion.
-
Q2: The impurity profile of my crude product is completely different at a larger scale, with new, significant peaks in the HPLC. Why is this happening?
Changes in the impurity profile are a direct consequence of the altered reaction kinetics and physical conditions at scale. What were minor, often unnoticed, side reactions at the bench can become major pathways in a larger reactor.
Causality Analysis:
-
Regioisomer Formation in Chlorination: The chlorination of the thieno[3,2-b]pyridine core is a key step. Inefficient temperature control or localized high concentrations of the chlorinating agent can lead to the formation of undesired regioisomers (e.g., chlorination at other positions on the pyridine or thiophene ring).
-
Dimerization and Polymerization: Longer reaction times and potential hot spots can promote the self-reaction of starting materials or intermediates, leading to dimers and higher molecular weight impurities.
-
Incomplete Reactions or Stalling: Poor mixing can result in portions of the batch not reaching the required temperature or having insufficient access to reagents, leading to a higher percentage of unreacted starting materials in the final product.
Troubleshooting Protocol & Solutions:
-
Implement Process Analytical Technology (PAT): Use in-situ monitoring tools like FTIR or Raman spectroscopy to track the consumption of starting materials and the formation of the product in real-time. This allows for precise determination of reaction completion and can help identify the formation of transient intermediates or byproducts.
-
Develop a Scalable Purification Strategy: Column chromatography is often not viable for multi-kilogram production. Focus on developing a robust crystallization procedure.
-
Protocol: Scalable Crystallization Development
-
Solvent Screening: Test a variety of solvents and solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Seeding Strategy: Develop a consistent seeding protocol. Adding a small amount of pure product crystals at the point of supersaturation can control crystal size and prevent "oiling out."
-
Controlled Cooling: Implement a slow, controlled cooling profile. A crash-cool will trap impurities, while a gradual ramp-down allows for selective crystallization and higher purity.
-
-
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters & Outcomes
| Parameter | Lab Scale (1L) | Pilot Scale (50L) | Potential Scale-Up Issue | Mitigation Strategy |
| Heat Transfer | High surface area/volume ratio | Low surface area/volume ratio | Poor temperature control, runaway reactions | Reaction calorimetry, jacketed reactor with efficient thermal fluid |
| Mixing | Magnetic stir bar | Mechanical overhead stirrer | Inhomogeneity, localized hot spots | Impeller design optimization, use of baffles |
| Addition Time | 5-10 minutes | 1-2 hours | Increased side products, degradation | Controlled addition based on thermal output |
| Purification | Column Chromatography | Crystallization / Reslurrying | Chromatography is not scalable | Develop robust crystallization protocol |
Frequently Asked Questions (FAQs)
What is a common synthetic route for this compound and what are the key scale-up considerations for each step?
A prevalent synthetic strategy involves a multi-step sequence that builds the heterocyclic core followed by functionalization. Thienopyridines are an important class of heterocycles in modern organic chemistry.[2]
General Synthetic Pathway:
-
Step 1: Gewald Aminothiophene Synthesis: Reaction of a ketone (e.g., acetone) with an activated nitrile and elemental sulfur to form a 2-amino-3-cyanothiophene derivative.
-
Scale-up Challenge: Handling elemental sulfur and managing the exotherm of the reaction. The reaction can be sensitive to the base used.
-
-
Step 2: Pyridine Ring Formation: Cyclization of the aminothiophene with a suitable partner to form the thieno[3,2-b]pyridine core. This often involves harsh conditions.
-
Scale-up Challenge: High temperatures and potentially corrosive reagents require specialized equipment (e.g., glass-lined or Hastelloy reactors).
-
-
Step 3: Chlorination: Introduction of the chlorine atom at the 7-position, typically using an agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Scale-up Challenge: This is often the most hazardous step. POCl₃ is highly corrosive and reacts violently with water. The reaction generates significant amounts of HCl gas, which must be scrubbed.[3]
-
Diagram: General Synthetic Workflow
Caption: A generalized three-step synthetic pathway.
Which chlorinating agent is best for scale-up, and what are the safety implications?
The choice of chlorinating agent is a critical decision that balances reactivity, cost, safety, and ease of handling at scale.
Table 2: Comparison of Common Chlorinating Agents
| Agent | Pros | Cons | Scale-Up Safety Considerations |
| Phosphorus Oxychloride (POCl₃) | Highly effective, relatively inexpensive | Very corrosive, reacts violently with water, difficult workup | Requires a closed system with a robust off-gas scrubber for HCl. Quenching must be done slowly and at low temperatures into a basic solution. Full PPE, including acid-resistant gloves and face shield, is mandatory.[4] |
| Thionyl Chloride (SOCl₂) | Reactive, generates gaseous byproducts (HCl, SO₂) | Corrosive, toxic byproducts | Similar to POCl₃, requires excellent ventilation and off-gas scrubbing. The generation of two gaseous byproducts can cause significant pressure buildup if not properly managed.[1] |
| N-Chlorosuccinimide (NCS) | Milder, easier to handle solid | More expensive, can be less reactive | Lower risk of violent reactions with water. However, it is a strong oxidizer and should not be mixed with incompatible materials. The reaction can still be exothermic and require temperature control. |
For robust, high-yield chlorination on a large scale, POCl₃ is often the industry standard despite its hazards. The key to its safe use is a thorough understanding of the reaction's thermal profile and meticulous engineering controls.
My reaction workup involves a difficult emulsion during the aqueous wash. How can I manage this on a 50L scale?
Emulsions are a common process chemistry nightmare, trapping product and making phase separation impossible.
Causality and Solutions:
-
Cause: Emulsions are often stabilized by fine particulate matter, partially soluble byproducts, or high-viscosity phases. Vigorous agitation during quenching or washing can exacerbate the problem.
-
Solutions at Scale:
-
Minimize Agitation: During washes, use the slowest possible agitation speed that still allows for phase contact.
-
Add Brine: Add a saturated sodium chloride solution. The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Change Temperature: Gently heating the mixture can sometimes lower viscosity and help the phases separate.
-
Filter Aid: If the emulsion is caused by particulates, filtering the entire batch through a pad of Celite® or another filter aid before the phase split can be effective.
-
Solvent Addition: Adding a small amount of a different, water-immiscible solvent (e.g., MTBE or heptane) can alter the interfacial tension and break the emulsion.
-
Diagram: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for diagnosing low-yield issues.
References
Technical Support Center: Overcoming Poor Solubility of Thienopyridine Derivatives in Assays
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet significant challenge of poor aqueous solubility of thienopyridine derivatives in experimental assays. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the reliability and accuracy of your experimental data.
Introduction: The Solubility Challenge of Thienopyridine Derivatives
Thienopyridine derivatives are a vital class of heterocyclic compounds, many of which exhibit promising therapeutic potential, particularly as antiplatelet agents.[1] However, their often lipophilic nature and crystalline structure can lead to poor aqueous solubility, creating a major bottleneck in preclinical development.[2] Inadequate solubility can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate and unreliable data, and ultimately, the potential to discard promising drug candidates. It is estimated that poor solubility is a contributing factor for the discontinuation of approximately 40% of drug discovery programs.[2] This guide will equip you with the knowledge and practical strategies to effectively address these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my thienopyridine derivative precipitating when I dilute my DMSO stock solution into my aqueous assay buffer?
This is a common phenomenon known as "crashing out" and occurs because the compound is moving from a highly favorable organic solvent (DMSO) to a much less favorable aqueous environment. Your concentrated DMSO stock solution may be a supersaturated system that becomes unstable upon dilution into the aqueous buffer, leading to the formation of a precipitate.[3]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
The tolerance to DMSO is cell-line specific and also depends on the duration of the assay.[4] As a general rule, it is recommended to keep the final DMSO concentration at or below 0.1% to minimize any off-target effects or cytotoxicity.[4][5] However, many cell lines can tolerate up to 0.5%, and some robust lines may tolerate up to 1%.[6][7] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay conditions.[4]
Q3: Can I use surfactants to improve the solubility of my thienopyridine derivative?
Yes, surfactants can be an effective strategy. Surfactants are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds like many thienopyridine derivatives, thereby increasing their apparent solubility in aqueous solutions.[8] Non-ionic surfactants such as Tween® 20 and Pluronic® F-68 are commonly used in biological assays due to their relatively low toxicity.[8][9]
Q4: How do cyclodextrins work to increase the solubility of my compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can form inclusion complexes with poorly soluble molecules, where the hydrophobic thienopyridine derivative is encapsulated within the cyclodextrin's cavity, effectively shielding it from the aqueous environment and increasing its solubility.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.[2][10]
Q5: Can the pH of my buffer affect the solubility of my thienopyridine derivative?
Absolutely. Thienopyridine derivatives are basic heterocyclic compounds.[11] Therefore, their solubility is often pH-dependent. At a lower pH (more acidic), the pyridine nitrogen can become protonated, leading to the formation of a more water-soluble salt. Conversely, at a higher pH (more basic), the compound will be in its less soluble, neutral form.[12][13] Adjusting the buffer pH to be more acidic can be a viable strategy, provided it is compatible with your assay system.[12]
Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues
This section provides a systematic workflow for troubleshooting and resolving solubility problems with your thienopyridine derivatives.
Initial Observation: Compound Precipitation in Assay Buffer
dot graph TD { A[Start: Precipitation Observed] --> B{Is the final DMSO concentration ≤ 0.1%?}; B -- Yes --> C{Is the compound concentration too high?}; B -- No --> D[Reduce final DMSO concentration to ≤ 0.1%]; D --> E{Precipitation Resolved?}; E -- Yes --> F[Proceed with Assay]; E -- No --> C; C -- Yes --> G[Lower final compound concentration]; G --> E; C -- No --> H{Consider Alternative Solubilization Methods}; H --> I[Cyclodextrins (e.g., HP-β-CD)]; H --> J[Surfactants (e.g., Tween® 20, Pluronic® F-68)]; H --> K[pH Adjustment (if assay compatible)]; I --> L[Optimize Concentration]; J --> L; K --> L; L --> E; F --> M[End]; subgraph Legend direction LR subgraph "Node Types" direction LR Start[Start/End] Decision{Decision} Process[Process Step] end subgraph "Arrow Colors" direction LR Yes -- Yes --> Path1; No -- No --> Path2; end end } caption: Troubleshooting workflow for compound precipitation.
In-Depth Solubilization Protocols
Here are detailed, step-by-step methodologies for the most common and effective solubilization techniques.
Protocol 1: Preparation and Serial Dilution of DMSO Stock Solutions
This protocol is designed to prepare a working solution of your thienopyridine derivative while maintaining a constant and low concentration of DMSO.
Materials:
-
Thienopyridine derivative (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous assay buffer
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Primary Stock Solution:
-
Accurately weigh out your thienopyridine derivative.
-
Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM, 50 mM). Ensure complete dissolution by vortexing. This primary stock should be 1000x the highest final concentration you intend to test to achieve a final DMSO concentration of 0.1%.[14]
-
-
Prepare Intermediate Stock Solutions in 100% DMSO:
-
To create a dilution series with a constant final DMSO concentration, you will need to prepare intermediate stocks in 100% DMSO.[14]
-
For example, if your highest desired final concentration is 10 µM, you would prepare a 10 mM primary stock. For a 5 µM final concentration, you would prepare a 5 mM intermediate stock in 100% DMSO, and so on.
-
-
Prepare Final Working Solutions:
-
Add 1 µL of each intermediate DMSO stock solution to 999 µL of your aqueous assay buffer.[14] This 1:1000 dilution will result in your desired final compound concentrations with a consistent 0.1% DMSO concentration across all samples.
-
Vortex each working solution immediately and vigorously after adding the DMSO stock to ensure rapid and uniform mixing.[3]
-
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines how to determine the optimal concentration of HP-β-CD to solubilize your thienopyridine derivative.
Materials:
-
Thienopyridine derivative (solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Vials with screw caps
-
Orbital shaker or rotator
-
0.22 µm syringe filters
-
Analytical method for compound quantification (e.g., HPLC-UV)
Procedure (Phase Solubility Study):
-
Prepare a Series of HP-β-CD Solutions:
-
Prepare a range of HP-β-CD concentrations in your aqueous buffer (e.g., 0, 1, 2, 5, 10, 20 mM).[1]
-
-
Create Supersaturated Solutions:
-
Add an excess amount of your solid thienopyridine derivative to each HP-β-CD solution. The amount should be more than what is expected to dissolve.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to allow the system to reach equilibrium.[1]
-
-
Sample Collection and Analysis:
-
After equilibration, carefully remove the vials and let any undissolved solid settle.
-
Filter an aliquot of the supernatant through a 0.22 µm syringe filter to remove all undissolved compound.
-
Quantify the concentration of the dissolved thienopyridine derivative in the filtrate using a validated analytical method.
-
-
Data Interpretation:
-
Plot the concentration of the dissolved thienopyridine derivative against the concentration of HP-β-CD.
-
The resulting phase solubility diagram will help you determine the optimal concentration of HP-β-CD required to achieve your desired compound concentration. An increase in solubility with increasing HP-β-CD concentration indicates the formation of an inclusion complex.[1]
-
Protocol 3: Using Surfactants for Solubilization
This protocol provides a general guideline for using surfactants to improve the solubility of thienopyridine derivatives.
Materials:
-
Thienopyridine derivative (as a concentrated stock in DMSO)
-
Surfactant (e.g., Tween® 20, Pluronic® F-68)
-
Aqueous assay buffer
-
Vortex mixer
Procedure:
-
Prepare Surfactant-Containing Assay Buffer:
-
Prepare your aqueous assay buffer containing the desired concentration of the surfactant. The concentration should be above the CMC of the surfactant.[8] A good starting point is typically 0.01% to 0.1% (w/v).
-
-
Dilute the Compound Stock:
-
Add a small aliquot of your concentrated DMSO stock solution of the thienopyridine derivative to the surfactant-containing buffer while vortexing vigorously.
-
Ensure the final DMSO concentration remains within the acceptable limits for your assay.
-
-
Optimization:
-
It is advisable to test a range of surfactant concentrations to find the lowest effective concentration that maintains your compound in solution without interfering with the assay.
-
Data Summary and Comparison of Methods
| Solubilization Method | Mechanism of Action | Advantages | Disadvantages | Recommended Starting Concentration |
| Co-solvent (DMSO) | Reduces the polarity of the aqueous solvent. | Simple to use; effective for creating high-concentration stock solutions. | Can be toxic to cells at higher concentrations; may interfere with some assays. | Final concentration ≤ 0.1% in cell-based assays.[4][5] |
| Cyclodextrins (HP-β-CD) | Forms inclusion complexes by encapsulating the hydrophobic compound. | Low toxicity; generally does not interfere with biological assays.[2] | May not be effective for all compounds; requires optimization of concentration. | Start with a phase solubility study with a range of 0-20 mM.[1] |
| Surfactants (Tween® 20, Pluronic® F-68) | Forms micelles that encapsulate the hydrophobic compound. | Effective at low concentrations; can also act as wetting agents.[8] | Can be cytotoxic at higher concentrations; may interfere with assays involving proteins or membranes. | 0.01% - 0.1% (w/v) in the final assay buffer. |
Conclusion
Overcoming the poor solubility of thienopyridine derivatives is a critical step in their successful evaluation as potential therapeutic agents. By understanding the underlying principles of solubility and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve the quality and reliability of their experimental data. It is always recommended to empirically determine the optimal solubilization strategy for each specific thienopyridine derivative and assay system.
References
- 1. Enhancing the Solubility of Curcumin Using a Solid Dispersion System with Hydroxypropyl-β-Cyclodextrin Prepared by Grinding, Freeze-Drying, and Common Solvent Evaporation Methods [mdpi.com]
- 2. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. thaiscience.info [thaiscience.info]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Impurity Analysis of 7-Chloro-2-methylthieno[3,2-b]pyridine
Document ID: TSC-TCMP-2601
For: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Impurity Profiling
7-Chloro-2-methylthieno[3,2-b]pyridine is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents.[1] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount. Impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[2] This guide provides a comprehensive framework for identifying, characterizing, and troubleshooting common impurities encountered during the synthesis and handling of this compound, aligning with the principles outlined in regulatory guidelines such as ICH Q3A.[2][3][4]
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions arising during the analysis of this compound.
Q1: What are the most probable impurities I might encounter during the synthesis of this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. A common pathway involves the cyclization and subsequent chlorination of a thienopyridinone precursor. Based on this, impurities can be categorized as organic (process- and drug-related), inorganic, or residual solvents.[5]
-
Organic Impurities:
-
Starting Materials & Intermediates: Incomplete conversion can lead to the presence of the precursor, 2-methylthieno[3,2-b]pyridin-7(4H)-one.
-
By-products:
-
Isomeric Impurities: Formation of other chloro-isomers, such as 5-Chloro-2-methylthieno[3,2-b]pyridine, can occur depending on the selectivity of the chlorinating agent.
-
Hydrolysis Product: Reaction of the chloro-compound with residual water can form 2-methyl-4H-thieno[3,2-b]pyridin-7-one. This is a common degradation product.
-
Over-chlorinated Species: Under harsh conditions, dichlorinated or trichlorinated thienopyridines may form.
-
-
Reagents: Residual chlorinating agents (e.g., phosphorus oxychloride, thionyl chloride) or catalysts.[5]
-
-
Inorganic Impurities: These can arise from the manufacturing process and include reagents, catalysts, heavy metals, or filter aids.[5][6]
-
Residual Solvents: Solvents used in synthesis and purification (e.g., dichloromethane, N,N-dimethylformamide) must be controlled according to ICH Q3C guidelines.[5][6]
Table 1: Common Process-Related Organic Impurities
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Likely Origin | Key Analytical Signature (LC-MS) |
| Target Compound | C₈H₆ClNS | 183.66 | Product | [M+H]⁺ at m/z 184.0 |
| 2-methylthieno[3,2-b]pyridin-7(4H)-one | C₈H₇NOS | 165.21 | Unreacted Intermediate | [M+H]⁺ at m/z 166.0 |
| 2-methylthieno[3,2-b]pyridine (De-chloro) | C₈H₇NS | 149.21 | Reductive dehalogenation by-product | [M+H]⁺ at m/z 150.0 |
| 7-Hydroxy-2-methylthieno[3,2-b]pyridine | C₈H₇NOS | 165.21 | Hydrolysis/Degradation Product | [M+H]⁺ at m/z 166.0 |
| Isomeric Chloro- impurity (e.g., 5-Chloro) | C₈H₆ClNS | 183.66 | By-product from non-selective chlorination | [M+H]⁺ at m/z 184.0 (distinguished by chromatography and NMR) |
Q2: I see an unexpected peak in my HPLC chromatogram. What is a systematic approach to identify it?
A2: A systematic workflow is crucial for unknown peak identification. The process involves gathering preliminary data, isolating the impurity if necessary, and employing spectroscopic techniques for definitive structural elucidation. This approach is consistent with the decision tree for impurity identification recommended by ICH guidelines.[2]
Causality: The goal is to move from simple, accessible data (retention time, UV spectrum) to more definitive but resource-intensive data (mass spectrometry, NMR) in a logical sequence.
Workflow Explanation:
-
UV-Vis Spectrum: Use a Diode Array Detector (DAD) to capture the UV spectrum of the unknown peak. A similar spectrum to the API suggests a related impurity (e.g., an isomer or degradation product). A very different spectrum might indicate a process reagent or a completely different by-product.
-
LC-MS Analysis: This is the most critical first step for identification. It provides the molecular weight of the impurity, which immediately narrows down the possibilities.[7][8] For example, an ion at m/z 166.0 could correspond to the hydroxy- impurity or the unreacted ketone intermediate.
-
MS/MS Fragmentation: Fragmenting the parent ion can provide structural clues. The fragmentation pattern of an impurity can be compared to the API to see if they share a common core structure.
-
Hypothesize and Verify: Based on the molecular weight, fragmentation data, and knowledge of the synthetic process, propose likely structures.
-
Isolation and NMR: For definitive identification of novel or critical impurities (typically those above the 0.10% ICH identification threshold), isolation by preparative HPLC is often necessary.[2] Subsequent analysis by 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) will provide unambiguous structural confirmation.[9][10][11]
Q3: My ¹H NMR spectrum has unexpected signals. How can I assign them to a potential impurity structure?
A3: Interpreting unexpected NMR signals requires a combination of chemical shift knowledge, coupling pattern analysis, and 2D NMR techniques.
-
Step 1: Analyze the API Spectrum: First, be certain of all proton assignments for the pure this compound. The methyl group (-CH₃) will be a singlet around 2.5-2.8 ppm. The aromatic protons on the thiophene and pyridine rings will appear between 7.0 and 8.8 ppm.
-
Step 2: Characterize the Unknown Signals:
-
Chemical Shift: A signal shifted significantly upfield or downfield might indicate a change in the electronic environment. For example, the loss of the electron-withdrawing chloro group (forming 2-methylthieno[3,2-b]pyridine) would cause shifts in adjacent proton signals.
-
Integration: The relative integration of the unknown signals compared to the API signals can give a rough estimate of the impurity level.
-
Multiplicity: Analyze the splitting pattern (singlet, doublet, triplet, etc.) to understand proton-proton coupling, which reveals neighboring protons.
-
-
Step 3: Use 2D NMR for Connectivity: If the impurity level is high enough, 2D NMR is invaluable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically 2-3 bonds apart). This helps build structural fragments.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is essential for assigning carbon signals.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for connecting structural fragments and definitively placing substituents on the aromatic core.[10]
-
Example Case: You observe a new singlet in the aromatic region and the characteristic doublet for the proton adjacent to the chloro group has disappeared. An HMBC experiment could show a correlation from this new singlet to the carbon that was previously bonded to the chlorine, strongly suggesting a hydrolysis event to form the 7-hydroxy derivative.
Part 2: Detailed Experimental Protocols
These protocols provide a starting point for analysis and must be validated for your specific instrumentation and sample matrix.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV/MS) Method for Impurity Profiling
Rationale: A reversed-phase HPLC method is ideal for separating the moderately polar thienopyridine core from its likely impurities.[12] A C18 column provides good retention and selectivity. Coupling with a mass spectrometer allows for immediate identification of known impurities and molecular weight determination of unknowns.[13]
| Parameter | Recommended Condition | Justification |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size | Provides high efficiency and resolution suitable for separating closely related impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good ionization in positive mode ESI-MS and helps achieve sharp peak shapes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and good elution strength for this class of compounds. |
| Gradient | 10% B to 95% B over 15 minutes, hold for 3 min, return to 10% B over 0.5 min, equilibrate for 3.5 min. | A broad gradient ensures elution of both more polar (e.g., hydroxy-) and less polar (e.g., de-chloro) impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to maintain good efficiency and compatibility with MS. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to better reproducibility. |
| UV Detection | Diode Array Detector (DAD), 254 nm and 280 nm. Monitor all wavelengths from 200-400 nm. | 254 nm is a common wavelength for aromatic systems. Monitoring a second wavelength and the full spectrum helps in peak tracking and identification. |
| MS Detector | Electrospray Ionization (ESI), Positive Mode | The pyridine nitrogen is readily protonated, making positive mode ESI highly sensitive for this compound and its derivatives. |
| MS Scan Range | m/z 100 - 500 | Covers the expected molecular weights of the API and most likely process-related impurities. |
| Sample Prep | Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL. | Ensures sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion. |
Protocol 2: NMR Sample Preparation and Analysis for Structural Elucidation
Rationale: NMR spectroscopy is the gold standard for unambiguous structure determination.[14] A standard set of 1D and 2D experiments can solve the majority of impurity structures, provided sufficient material can be isolated.[10][11]
-
Isolation: Isolate at least 1-5 mg of the impurity using preparative HPLC with a volatile mobile phase (e.g., using ammonium formate or ammonium acetate buffer instead of formic acid). Lyophilize the collected fractions to obtain a clean, dry solid.
-
Solvent Selection: Dissolve the isolated impurity in a deuterated solvent that fully solubilizes the compound, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wider range of polar compounds.
-
Acquisition Parameters:
-
Instrument: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and sensitivity. A cryoprobe is highly recommended for samples <1 mg.[10]
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integrations.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPTQ or APT experiment can be used to determine the number of protons attached to each carbon (CH, CH₂, CH₃, or quaternary C).
-
COSY: This experiment reveals ¹H-¹H coupling networks.
-
HSQC: This experiment maps each proton to its directly attached carbon.
-
HMBC: This experiment reveals long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for piecing together the molecular skeleton and confirming substituent positions.
-
-
Data Interpretation: Systematically analyze the spectra to assemble the structure. Start with the ¹H spectrum to identify spin systems, use HSQC to assign carbons, and then use HMBC to connect the fragments.
References
- 1. Thieno[3,2-b]pyridine|High-Quality Research Chemical [benchchem.com]
- 2. jpionline.org [jpionline.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 7. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. futurity-proceedings.com [futurity-proceedings.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. hmdb.ca [hmdb.ca]
- 13. researchgate.net [researchgate.net]
- 14. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
Strategies to increase the reaction rate of thienopyridine synthesis
Welcome to the technical support guide for the synthesis of thienopyridine derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes, troubleshoot common issues, and accelerate reaction rates. The following content is structured in a flexible question-and-answer format to directly address the practical challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the rate of thienopyridine synthesis?
The reaction rate for synthesizing thienopyridine scaffolds is multifactorial. Control over the reaction kinetics can be achieved by carefully manipulating four key areas:
-
Energy Input (Temperature): Most cyclization and condensation reactions involved are temperature-dependent. Increasing thermal energy typically accelerates the reaction. However, the most significant rate enhancements are often seen with non-conventional energy sources like microwave irradiation, which can dramatically reduce reaction times from hours to minutes.[1][2][3]
-
Catalysis: The choice of catalyst is critical and depends on the specific reaction mechanism (e.g., Friedländer, Gewald, Thorpe-Ziegler). Both acid (p-toluenesulfonic acid, trifluoromethanesulfonic acid) and base (sodium ethoxide, potassium carbonate) catalysis are commonly employed to accelerate key bond-forming steps.[4][5] In some modern approaches, metal-free catalytic systems are used to improve the environmental footprint of the synthesis.[4]
-
Solvent Environment: The solvent not only dissolves reactants but also influences transition state stabilization. The polarity and boiling point of the solvent are crucial. Polar aprotic solvents like DMF or dioxane are common, but greener alternatives like ionic liquids or deep eutectic solvents (DES) have shown promise in enhancing yields and simplifying work-ups.[1][5]
-
Reactant Structure: The electronic nature of the substituents on the starting materials plays a significant role. For instance, in reactions involving a Thorpe-Ziegler cyclization, the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) on the precursor can significantly increase the rate of carbanion formation, which is often the rate-determining step.[5]
Q2: I need to quickly screen for optimal conditions. What is the most efficient approach?
For rapid optimization, a parallel synthesis approach coupled with microwave-assisted chemistry is highly effective. Microwave synthesis allows for precise temperature and pressure control, enabling dozens of reactions with varying catalysts, solvents, and temperatures to be run in a fraction of the time required for conventional heating.[1][3][6] This high-throughput method allows you to quickly identify "hit" conditions that provide the best balance of reaction rate and yield, which can then be scaled up.
Q3: Are there established "green" chemistry strategies to accelerate thienopyridine synthesis?
Yes, several green chemistry principles can be applied to increase reaction rates and improve sustainability.
-
Microwave-Assisted Synthesis: This is a cornerstone of green chemistry for this scaffold, as it drastically reduces energy consumption and reaction times.[2][7]
-
Solvent-Free Reactions: In some cases, reactants can be heated together without a solvent, which simplifies purification and reduces chemical waste.[1][8]
-
Alternative Solvents: The use of recyclable, non-volatile solvents like ionic liquids or deep eutectic solvents (DES) can enhance yields and facilitate product isolation.[1] Water is also being explored as a green medium for certain cyclization steps.[1]
-
Elemental Sulfur: Using elemental sulfur as the sulfur source is a green approach as it is abundant, inexpensive, and reduces reliance on more complex thiophene precursors.[1]
Troubleshooting Guide: Enhancing Reaction Rates
This section addresses specific experimental issues in a practical Q&A format.
Q4: My reaction is extremely slow or has stalled completely. What are the first parameters I should check?
When a reaction fails to proceed efficiently, a systematic troubleshooting approach is necessary. The diagram below outlines a logical workflow for diagnosing the issue.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Microwave synthesis of ticlopidine HCl via tetrahydrothienopyridine. [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Preventing catalyst poisoning in palladium-catalyzed reactions of thienopyridines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving thienopyridine scaffolds. Thienopyridines are a vital class of heterocycles in pharmaceutical and materials science, but their inherent structure presents a significant challenge in synthesis: catalyst poisoning.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with a deep understanding of why this poisoning occurs and to offer robust, field-proven strategies to overcome it.
The Core Problem: Why Thienopyridines Deactivate Palladium Catalysts
Before troubleshooting, it's crucial to understand the root cause of catalyst deactivation. The sulfur atom in the thiophene ring of a thienopyridine possesses a lone pair of electrons that can strongly coordinate to the palladium center.[3][4] This coordination occupies the catalyst's active sites, preventing the desired substrates from participating in the catalytic cycle and leading to the formation of inactive palladium species.[4][5][6] This process, known as catalyst poisoning, results in low or no product yield and is a common frustration in the synthesis of these valuable compounds.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered when working with thienopyridines.
Q1: My palladium-catalyzed reaction with a thienopyridine substrate is sluggish or has failed completely. Is catalyst poisoning the likely cause?
A: Yes, it is the most probable cause. The first signs of this issue are typically a stalled reaction (no further consumption of starting materials) or the formation of palladium black, a visible black precipitate that indicates the aggregation of the palladium catalyst into an inactive state.[7] The strong coordination of the sulfur atom in the thienopyridine to the palladium center is a well-documented mechanism for catalyst poisoning.[3][8]
Q2: Can I just add more catalyst to overcome the poisoning effect?
A: While increasing the catalyst loading might seem like a straightforward solution, it is often inefficient and costly. This approach does not address the underlying issue of deactivation and can lead to higher levels of palladium contamination in the final product, which is a significant concern in pharmaceutical applications. A more effective strategy involves optimizing the reaction conditions to prevent poisoning from occurring in the first place.
Q3: Are certain palladium catalysts or pre-catalysts inherently more resistant to poisoning by thienopyridines?
A: Yes, the choice of the palladium source is critical. Modern palladium pre-catalysts, particularly those developed by Buchwald and Hartwig, are often more robust.[9][10][11] These pre-catalysts are designed to generate the active Pd(0) species in a controlled manner, which can be less susceptible to immediate poisoning. Furthermore, using air-stable pre-catalysts can improve reproducibility compared to using Pd(0) sources that may have already partially decomposed.[12]
Q4: How do reaction conditions like temperature and solvent choice affect catalyst poisoning?
A: Temperature can be a double-edged sword. Higher temperatures can sometimes increase the rate of the desired catalytic turnover, potentially outcompeting the poisoning process.[12] However, excessively high temperatures can also accelerate catalyst decomposition. The choice of solvent is also crucial; coordinating solvents can sometimes compete with the thienopyridine for binding to the palladium, but they can also interfere with the catalytic cycle. Non-polar, aprotic solvents like toluene or dioxane are common, but careful optimization is necessary.[13][14]
Troubleshooting Guides for Common Reactions
This section provides specific, actionable advice for overcoming catalyst poisoning in key palladium-catalyzed reactions.
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but it is highly susceptible to poisoning when thienopyridines are used.[14][15][16][17][18]
Problem: Low to no yield in the Suzuki-Miyaura coupling of a halo-thienopyridine with a boronic acid/ester.
Troubleshooting Steps & Explanations:
-
Ligand Selection is Paramount: The choice of phosphine ligand is the most critical factor for success. Standard ligands like PPh₃ are often ineffective.
-
Action: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands, commonly known as Buchwald ligands (e.g., XPhos, SPhos, RuPhos).[9][15][19]
-
Causality: The steric bulk of these ligands creates a protective pocket around the palladium atom. This hinders the flat thienopyridine ring from strongly binding to and deactivating the metal center.[19] The high electron density of these ligands also helps to stabilize the active catalytic species.[8][19]
-
-
Use Modern Pre-catalysts:
-
Action: Employ a well-defined, air-stable palladium pre-catalyst, such as a palladacycle (e.g., XPhos Pd G3).
-
Causality: These pre-catalysts ensure a controlled and efficient generation of the active Pd(0) catalyst in the reaction mixture. This can lead to a higher concentration of active catalyst at the start of the reaction, improving the chances of the desired reaction outcompeting the poisoning process.
-
-
Optimize the Base and Solvent:
-
Action: Screen different bases. While strong bases are common in Suzuki couplings, milder inorganic bases like K₃PO₄ or Cs₂CO₃ often give better results with sensitive heterocyclic substrates.[12][16] Use anhydrous, degassed solvents like 1,4-dioxane or toluene.
-
Causality: The choice of base can influence the stability of both the catalyst and the boronic acid. Ensuring anhydrous and oxygen-free conditions is crucial as water and oxygen can contribute to catalyst degradation.[12][20]
-
| Strategy | Recommended Ligands | Recommended Pre-catalysts | Recommended Bases |
| Primary | XPhos, SPhos | XPhos Pd G3, SPhos Pd G3 | K₃PO₄, Cs₂CO₃ |
| Secondary | RuPhos, BrettPhos[21] | Pd₂(dba)₃ (freshly prepared) | K₂CO₃ |
Guide 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is essential for forming C-N bonds, a common linkage in pharmaceuticals.[13][22] Thienopyridines can poison the catalyst in this reaction as well, though the strategies for mitigation are similar to those for Suzuki coupling.
Problem: Failure to couple an amine with a halo-thienopyridine.
Troubleshooting Steps & Explanations:
-
Leverage Specialized Ligands:
-
Base Selection is Key:
-
Action: Strong, non-nucleophilic bases are typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) are common choices.[10]
-
Causality: The base must be strong enough to deprotonate the amine without interfering with the catalyst. The choice of cation (Na⁺ vs. K⁺ vs. Li⁺) can also influence reaction outcomes and should be considered a parameter for optimization.
-
-
Consider the Halide:
-
Action: If you are using a chloro-thienopyridine, you may need more activating ligands (like the Buchwald series) and potentially higher temperatures compared to bromo- or iodo-thienopyridines.[11][23]
-
Causality: The oxidative addition step of the catalytic cycle is more challenging for aryl chlorides than for bromides or iodides. A more active catalyst system is required to facilitate this initial, often rate-limiting, step.[24]
-
Advanced Strategy: Temporary N-Oxidation
For particularly challenging substrates where standard methods fail, a temporary modification of the thienopyridine ring can be a powerful, albeit longer, strategy.
Q: What is the N-oxide strategy and how does it work?
A: This strategy involves the deliberate oxidation of the pyridine nitrogen atom to form an N-oxide.[25][26][27]
-
Mechanism of Action: The N-O bond alters the electronic properties of the heterocyclic system.[27] This change can reduce the electron-donating ability of the sulfur atom, lessening its poisoning effect on the palladium catalyst.
-
Workflow:
-
Oxidation: Treat the thienopyridine starting material with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) to form the N-oxide.[27]
-
Cross-Coupling: Perform the palladium-catalyzed reaction on the N-oxide derivative. These reactions often proceed more cleanly and in higher yield.[25][26]
-
Deoxygenation: After the coupling reaction is complete, the N-oxide is removed, typically through reduction with reagents like PCl₃ or catalytic hydrogenation, to yield the final desired product.[26]
-
This approach adds two steps to the synthesis but can be invaluable for overcoming persistent catalyst poisoning.
Sample Experimental Protocol: Suzuki Coupling of a Bromo-thienopyridine
This protocol is a representative example and should be optimized for specific substrates.
Objective: To perform a Suzuki-Miyaura coupling between 2-bromo-thieno[3,2-b]pyridine and 4-methoxyphenylboronic acid.
Materials:
-
2-bromo-thieno[3,2-b]pyridine (1.0 eq)
-
4-methoxyphenylboronic acid (1.5 eq)
-
XPhos Pd G3 (0.02 eq, 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous and degassed
Procedure:
-
To an oven-dried reaction vessel, add 2-bromo-thieno[3,2-b]pyridine, 4-methoxyphenylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)thieno[3,2-b]pyridine.
By systematically applying the principles and strategies outlined in this guide, researchers can significantly increase their success rate in the palladium-catalyzed functionalization of thienopyridines, turning a challenging class of reactions into a reliable synthetic tool.
References
- 1. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. research.rug.nl [research.rug.nl]
- 12. reddit.com [reddit.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. mdpi.com [mdpi.com]
- 15. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmtech.com [pharmtech.com]
- 18. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent progress in transition metal catalyzed cross coupling of nitroarenes [html.rhhz.net]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. quod.lib.umich.edu [quod.lib.umich.edu]
Validation & Comparative
A Researcher's Guide to Kinase Selectivity Profiling: A Comparative Analysis Focused on the 7-Chloro-2-methylthieno[3,2-b]pyridine Scaffold
In the landscape of modern drug discovery, particularly within oncology, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer treatment; however, a significant hurdle remains the achievement of inhibitor selectivity.[1][2][3] The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket, making off-target interactions a common challenge that can lead to unforeseen toxicities or diminished efficacy.[2][4][5] This guide provides a comprehensive framework for characterizing the kinase selectivity profile of novel chemical entities, using the promising 7-chloro-2-methylthieno[3,2-b]pyridine scaffold as a central example. The thieno[3,2-b]pyridine core has been identified as an attractive template for developing highly selective kinase inhibitors, underscoring the importance of rigorous profiling to unlock its full therapeutic potential.[6][7]
This document will navigate the reader through the causal logic behind experimental choices in selectivity profiling, detail robust, self-validating protocols, and present data in a clear, comparative format. We will explore both biochemical and cell-based methodologies, providing the technical depth required for researchers, scientists, and drug development professionals to design and interpret these critical experiments.
The Rationale for Kinase Selectivity Profiling
The central dogma of kinase inhibitor development is to maximize on-target potency while minimizing off-target activity. A comprehensive understanding of a compound's interaction with the entire kinome, or a relevant subset, is paramount for several reasons:
-
Mechanism of Action (MoA) Deconvolution: Unambiguously assigning the observed biological effect to the inhibition of the intended target kinase.
-
Off-Target Liability Assessment: Identifying potential toxicities arising from the inhibition of unintended kinases. For instance, inhibition of kinases involved in vital cellular processes can lead to adverse events.
-
Polypharmacology Opportunities: In some cases, inhibiting multiple kinases can be therapeutically advantageous, particularly in complex diseases like cancer.[1] Selectivity profiling can uncover these synergistic opportunities.
-
Structure-Activity Relationship (SAR) Guidance: Guiding medicinal chemistry efforts to optimize selectivity and potency.[3]
A Multi-faceted Approach to Selectivity Profiling
A robust assessment of kinase inhibitor selectivity necessitates a combination of in vitro biochemical assays and in-cell target engagement studies. Each approach provides a unique and complementary layer of information.
I. In Vitro Biochemical Assays: A Quantitative Measure of Affinity and Potency
Biochemical assays utilize purified, often recombinant, kinases to provide a direct measure of a compound's inhibitory activity. These assays are highly reproducible and scalable, making them ideal for initial broad screening and detailed kinetic analysis.
One of the most widely adopted platforms for large-scale kinase profiling is KINOMEscan™, an active site-directed competition binding assay.[8][9][10] This technology quantitatively measures the binding affinity (Kd) of a compound to a large panel of kinases.
Experimental Workflow: KINOMEscan™
Caption: KINOMEscan™ Experimental Workflow.
Protocol: KINOMEscan™ Profiling
-
Compound Preparation: The test compound, such as a novel this compound derivative, is solubilized in a suitable solvent (typically DMSO) and prepared at a range of concentrations.
-
Assay Plate Preparation: A panel of human kinases, each tagged with a unique DNA barcode (phage), is arrayed in a multi-well plate.
-
Competition Binding: The test compound is added to the kinase panel, followed by the addition of an immobilized, active-site directed ligand. The compound and the immobilized ligand compete for binding to the kinase's active site.
-
Washing: Unbound components are washed away. Kinases that are bound to the immobilized ligand are retained.
-
Elution and Quantification: The amount of kinase bound to the solid support is quantified by eluting the attached phage and measuring the DNA barcode using quantitative PCR (qPCR). A lower qPCR signal indicates stronger binding of the test compound to the kinase.
-
Data Analysis: The results are typically expressed as percent of control, and for dose-response curves, the dissociation constant (Kd) is calculated.
These assays directly measure the catalytic activity of the kinase by quantifying the transfer of phosphate from ATP to a substrate.
Protocol: Radiometric Kinase Activity Assay (e.g., KinaseProfiler™)
-
Reaction Mixture Preparation: A reaction buffer containing the purified kinase, its specific substrate (peptide or protein), and [γ-³³P]ATP is prepared.
-
Inhibitor Addition: The test compound is added at various concentrations.
-
Kinase Reaction: The reaction is initiated and incubated at a controlled temperature for a specific duration.
-
Reaction Termination: The reaction is stopped, typically by adding a solution that denatures the kinase.
-
Substrate Capture: The reaction mixture is transferred to a filter membrane that captures the phosphorylated substrate.
-
Washing: Unincorporated [γ-³³P]ATP is washed away.
-
Quantification: The amount of radioactivity on the filter, corresponding to the level of substrate phosphorylation, is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%.
II. Cell-Based Assays: Probing Target Engagement and Cellular Potency
While biochemical assays provide precise measurements of inhibitor-kinase interactions in a simplified system, they do not fully recapitulate the complex cellular environment.[11][12][13] Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane, engage its target in the presence of high endogenous ATP concentrations, and exert a functional effect.[14]
KiNativ™ is a powerful chemical proteomics platform that enables the assessment of kinase inhibitor binding in a native cellular context.[15][16][17][18][19] It utilizes an ATP-biotin probe that covalently labels the active site of kinases.
Experimental Workflow: KiNativ™
Caption: KiNativ™ Experimental Workflow.
Protocol: KiNativ™ Profiling
-
Cell Culture and Treatment: A relevant cell line is cultured and treated with the test compound at various concentrations.
-
Cell Lysis: The cells are lysed to release the proteome, including the native kinases.
-
Probe Labeling: The cell lysate is incubated with an ATP-biotin probe. This probe covalently attaches to the active site lysine of ATP-binding proteins, including kinases.
-
Proteolysis: The proteome is digested into peptides using trypsin.
-
Enrichment: The biotinylated peptides are enriched from the complex mixture using streptavidin affinity chromatography.
-
LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
Data Analysis: A decrease in the abundance of a specific kinase peptide in the inhibitor-treated sample compared to the control indicates that the inhibitor has bound to that kinase, preventing the probe from labeling it.
These assays measure the phosphorylation of a known downstream substrate of the target kinase within the cell.[11][12][13] A reduction in substrate phosphorylation upon inhibitor treatment provides a functional readout of target engagement and inhibition.
Protocol: Western Blot-Based Phosphorylation Assay
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific to the phosphorylated form of the substrate, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and imaged.
-
Data Analysis: The intensity of the phosphorylated substrate band is quantified and normalized to a loading control (e.g., total protein or a housekeeping gene).
Data Presentation and Interpretation: A Comparative Framework
To facilitate a clear comparison of kinase selectivity, data should be presented in a structured and visual format.
Quantitative Data Summary
The following table provides a template for summarizing the kinase selectivity data for a hypothetical this compound derivative, "Compound X," compared to a known reference inhibitor.
| Kinase Target | Assay Type | Compound X | Reference Inhibitor |
| Primary Target (e.g., Haspin) | KINOMEscan™ (Kd, nM) | 15 | 25 |
| Radiometric (IC50, nM) | 20 | 35 | |
| Cellular Phospho-Substrate (EC50, nM) | 50 | 75 | |
| Off-Target 1 (e.g., CLK1) | KINOMEscan™ (Kd, nM) | 500 | 150 |
| Radiometric (IC50, nM) | >1000 | 200 | |
| Off-Target 2 (e.g., DYRK1A) | KINOMEscan™ (Kd, nM) | 1200 | 800 |
| Radiometric (IC50, nM) | >2000 | 1000 | |
| ... (other kinases) | ... | ... | ... |
This is illustrative data and does not represent actual experimental results for this compound.
Visualizing Selectivity: The Kinome Tree
A powerful way to visualize kinome-wide selectivity is to plot the binding data onto a dendrogram of the human kinome, often referred to as a "kinome tree." This provides an intuitive representation of the inhibitor's selectivity profile.
Caption: Illustrative Kinome Selectivity Map.
Conclusion
The journey of a kinase inhibitor from a promising scaffold like this compound to a clinical candidate is paved with rigorous scientific evaluation. Kinase selectivity profiling is a cornerstone of this process, providing indispensable data to guide drug development decisions. By employing a multi-pronged strategy that combines the quantitative power of biochemical assays with the physiological relevance of cell-based methods, researchers can build a comprehensive and reliable profile of their compounds. This in-depth understanding of on- and off-target activities is not merely an academic exercise but a critical step toward developing safer and more effective targeted therapies.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. ambitbio.com [ambitbio.com]
- 11. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 12. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Kinase Screening & Profiling with Cellular Assays - Creative Biogene [creative-biogene.com]
- 15. researchgate.net [researchgate.net]
- 16. ActivX Biosciences’ KiNativ® platform featured in two [globenewswire.com]
- 17. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biospace.com [biospace.com]
- 19. biospace.com [biospace.com]
Comparing the inhibitory activity of 7-Chloro-2-methylthieno[3,2-b]pyridine with established kinase inhibitors
An In-Depth Guide to Evaluating the Kinase Inhibitory Potential of Novel Compounds: A Comparative Study of 7-Chloro-2-methylthieno[3,2-b]pyridine Against Established Kinase Inhibitors
Introduction
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This has led to the development of a wide array of kinase inhibitors as therapeutic agents. The discovery and characterization of novel kinase inhibitors is a continuous effort in drug development. This guide provides a comprehensive framework for evaluating the inhibitory activity of a novel compound, using this compound as a case study, and comparing its potential efficacy against established kinase inhibitors.
While this compound is not a widely characterized kinase inhibitor in publicly available literature, this guide will outline the necessary experimental workflows to determine its potential as one. We will compare its hypothetical inhibitory profile against well-established kinase inhibitors: Staurosporine, a potent but non-selective inhibitor, and Vemurafenib, a highly selective inhibitor of the BRAF V600E mutant.
This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical, step-by-step protocols for a thorough investigation of novel kinase inhibitors.
Experimental Design & Rationale
A tiered approach is crucial for the efficient and cost-effective evaluation of a novel compound. Our experimental workflow is designed to first screen for broad kinase inhibitory activity, then determine the potency and selectivity of the compound, and finally, assess its efficacy in a cellular context.
Figure 1: A tiered experimental workflow for the characterization of a novel kinase inhibitor.
Comparative Inhibitors
For a robust comparison, we have selected two well-characterized kinase inhibitors with distinct profiles:
| Inhibitor | Target Profile | Rationale for Comparison |
| Staurosporine | Broad-spectrum, potent inhibitor of many kinases. | Serves as a positive control for kinase inhibition and a benchmark for potency. A novel compound with a similar profile would likely have high toxicity. |
| Vemurafenib | Highly selective inhibitor of the BRAF V600E mutant kinase. | Represents a successful, clinically approved selective kinase inhibitor. A novel compound with a similar selective profile would be a promising therapeutic candidate. |
Experimental Protocols
Part 1: In Vitro Kinase Inhibition Assays
The initial assessment of a compound's inhibitory activity is performed using in vitro kinase assays. These assays directly measure the compound's ability to inhibit the enzymatic activity of a purified kinase.
1.1 IC50 Determination using a Mobility Shift Assay
Principle: This assay measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product by the kinase. The substrate and product are then separated by electrophoresis based on their different charges, and the amount of each is quantified by fluorescence.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound, Staurosporine, and Vemurafenib in 100% DMSO.
-
Prepare a serial dilution of each compound in a 384-well plate.
-
Prepare the kinase reaction buffer containing ATP and the fluorescently labeled peptide substrate.
-
-
Kinase Reaction:
-
Add the purified kinase to each well of the assay plate.
-
Add the serially diluted compounds to the wells.
-
Incubate for a pre-determined time to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding the ATP/substrate mix.
-
Incubate at 30°C for 1-2 hours.
-
-
Detection and Analysis:
-
Stop the reaction by adding a stop buffer.
-
Analyze the samples using a microfluidic capillary electrophoresis system (e.g., Caliper LabChip).
-
Calculate the percentage of substrate conversion to product.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Part 2: Cellular Assays
Cellular assays are essential to determine if the compound can engage its target in a biological context and elicit a functional response.
2.1 Target Engagement using Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. This allows for the assessment of target engagement in intact cells.
Protocol:
-
Cell Treatment:
-
Culture cells known to express the target kinase (e.g., A375 melanoma cells for BRAF V600E).
-
Treat the cells with varying concentrations of the test compound or vehicle control.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat the cell suspensions at a range of temperatures for a fixed time.
-
-
Protein Extraction and Analysis:
-
Lyse the cells to release the proteins.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein in each sample by Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble protein against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
2.2 Inhibition of Downstream Signaling
Principle: If a compound successfully inhibits a target kinase in cells, it should also inhibit the phosphorylation of downstream substrates in the corresponding signaling pathway.
Figure 2: Simplified MAPK/ERK signaling pathway, a common target in cancer therapy.
Protocol:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with different concentrations of the test compound, Staurosporine, and Vemurafenib for a specified time.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the downstream target (e.g., phospho-ERK and total ERK for the MAPK pathway).
-
Use a secondary antibody conjugated to an enzyme for detection.
-
-
Data Analysis:
-
Quantify the band intensities and calculate the ratio of phosphorylated to total protein.
-
A decrease in this ratio with increasing compound concentration indicates inhibition of the signaling pathway.
-
Data Interpretation and Comparative Analysis
The data generated from these experiments will allow for a comprehensive comparison of this compound with the established inhibitors.
Hypothetical Comparative Data
| Compound | IC50 (BRAF V600E) | Kinase Selectivity | Cellular Target Engagement (CETSA) | Inhibition of p-ERK |
| This compound | TBD | TBD | TBD | TBD |
| Staurosporine | ~10 nM | Low | Yes | Potent |
| Vemurafenib | ~30 nM | High | Yes | Potent |
TBD: To be determined by the experimental workflow outlined above.
A successful novel inhibitor would ideally exhibit high potency (low IC50), high selectivity for the target kinase over other kinases, effective target engagement in a cellular context, and subsequent inhibition of the relevant downstream signaling pathway.
Conclusion
This guide provides a robust and scientifically rigorous framework for the initial characterization and comparative analysis of a novel kinase inhibitor, using this compound as a hypothetical example. By following the detailed protocols for in vitro and cellular assays, researchers can generate the necessary data to evaluate the compound's potential as a therapeutic agent. The comparison with established inhibitors like the broad-spectrum Staurosporine and the highly selective Vemurafenib provides essential context for interpreting the results and making informed decisions about the future development of the compound.
The Thieno[3,2-b]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
The thieno[3,2-b]pyridine core has emerged as a privileged scaffold in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors for therapeutic intervention in oncology and other diseases. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 7-Chloro-2-methylthieno[3,2-b]pyridine analogs, offering a comparative overview of their synthetic routes, biological activities, and the molecular interactions underpinning their inhibitory potential. By examining the impact of structural modifications on potency and selectivity, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation kinase inhibitors.
The this compound Core: A Strategic Starting Point
The this compound scaffold presents a strategic foundation for the development of kinase inhibitors. The thieno[3,2-b]pyridine core itself is a bioisostere of purine, enabling it to interact with the ATP-binding site of kinases. The substituents at the 7- and 2-positions offer distinct advantages:
-
7-Chloro Group: This electron-withdrawing group can serve as a crucial handle for synthetic diversification through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups to probe the solvent-exposed region of the kinase active site. Furthermore, the chlorine atom can engage in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity.
-
2-Methyl Group: The methyl group at the 2-position can provide a valuable lipophilic interaction within the ATP-binding pocket and can influence the overall conformation of the molecule, thereby impacting its binding mode and selectivity profile.
Comparative Analysis of Analog Performance: Insights from Experimental Data
While a comprehensive side-by-side comparison of a large matrix of this compound analogs is not extensively available in the public domain, we can extrapolate key SAR trends from studies on the broader thieno[3,2-b]pyridine class. These studies collectively highlight the critical roles of substitutions at various positions of the heterocyclic core.
Substitutions on the Pyridine Ring (Positions 5, 6, and 7)
Research on related thieno[3,2-b]pyridine derivatives has demonstrated that modifications to the pyridine ring are pivotal for achieving potent and selective kinase inhibition. For instance, in a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, the nature of the substituent at the 3-position significantly influenced their anti-proliferative activity against triple-negative breast cancer cell lines[1].
| Compound ID | R (Substitution at C3) | MDA-MB-231 GI50 (µM) | MDA-MB-468 GI50 (µM) |
| 2a | Phenyl | > 50 | > 50 |
| 2b | p-Tolyl | 42.8 ± 3.4 | > 50 |
| 2c | 4-Methoxyphenyl | > 50 | > 50 |
| 2d | 4-(Trifluoromethyl)phenyl | 29.3 ± 4.5 | 34.1 ± 3.3 |
| 2e | 4-Chlorophenyl | 13.0 ± 1.2 | 21.8 ± 2.5 |
| 2f | 4-Cyanophenyl | 38.2 ± 3.1 | 18.5 ± 1.9 |
| 2g | Pyridin-4-yl | > 50 | > 50 |
| 2h | Furan-3-yl | > 50 | 19.3 ± 2.1 |
Data adapted from[1]
These findings suggest that electron-withdrawing groups at the para-position of a C3-phenyl ring, such as chloro and cyano, can enhance cytotoxic activity. This underscores the importance of the electronic and steric properties of substituents in this region for productive interactions with the target.
Substitutions on the Thiophene Ring (Positions 2 and 3)
The thiophene moiety of the thieno[3,2-b]pyridine scaffold often resides deep within the ATP-binding pocket, making substitutions at the 2- and 3-positions critical for establishing key interactions with the hinge region of the kinase. While specific data for 7-Chloro-2-methyl analogs is limited, studies on related scaffolds indicate that small, hydrogen-bond accepting groups can be beneficial for hinge binding. The 2-methyl group in our core structure likely occupies a hydrophobic pocket, and its replacement with other alkyl or functionalized groups would be a key area for SAR exploration.
Experimental Protocols: A Guide to Synthesis and Evaluation
The successful development of novel this compound analogs relies on robust synthetic methodologies and rigorous biological evaluation.
General Synthetic Strategy
A common approach to the synthesis of substituted thieno[3,2-b]pyridines involves the construction of the thiophene ring onto a pre-functionalized pyridine core or vice versa. A plausible synthetic route to the this compound core is outlined below.
Caption: General synthetic workflow for this compound.
Step-by-Step Protocol (Illustrative):
-
Thiolation of a substituted 2-pyridone: A suitable 2-pyridone precursor is treated with a thionating agent, such as Lawesson's reagent, in an appropriate solvent like toluene at elevated temperatures to yield the corresponding pyridine-2-thione.
-
Gewald Reaction for Thiophene Ring Formation: The resulting pyridine-2-thione is then subjected to a Gewald reaction with an α-haloketone (e.g., chloroacetone) and an active methylene nitrile in the presence of a base (e.g., triethylamine) to construct the fused thiophene ring, yielding a 2-methylthieno[3,2-b]pyridin-7-ol.
-
Chlorination of the Pyridinone: The hydroxyl group at the 7-position is then converted to a chlorine atom using a chlorinating agent such as phosphorus oxychloride or N-chlorosuccinimide to afford the final this compound core.
In Vitro Kinase Inhibition Assay
To evaluate the inhibitory potency of the synthesized analogs, a biochemical kinase assay is essential. The following provides a general protocol for an in vitro kinase assay.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent, typically DMSO.
-
Kinase Reaction: In a microplate, add the kinase enzyme, a suitable buffer containing cofactors (e.g., MgCl2), and ATP to each well.
-
Incubation: Add the diluted test compounds to the wells and incubate for a predetermined time to allow for compound binding to the kinase.
-
Substrate Addition: Initiate the kinase reaction by adding a specific peptide or protein substrate.
-
Detection: After a set reaction time, stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, including:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
Fluorescence-based assays: Using a phosphorylation-specific antibody labeled with a fluorescent probe.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Mechanism of Action and Signaling Pathways
Thieno[3,2-b]pyridine-based compounds predominantly act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP, and thus inhibiting the phosphorylation of downstream target proteins. The specific signaling pathways affected will depend on the kinase selectivity profile of the individual analog. For example, inhibitors of kinases like VEGFR2 and c-Met would impact angiogenesis and cell proliferation pathways.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Future Directions and Conclusion
The this compound scaffold holds considerable promise for the development of novel kinase inhibitors. Future SAR studies should focus on a systematic exploration of substitutions at all positions of the thieno[3,2-b]pyridine core to build a comprehensive understanding of the structural requirements for potent and selective inhibition of specific kinases. Key areas for future investigation include:
-
Exploration of diverse substituents at the 7-position: Moving beyond a simple chloro group to include various amines, ethers, and carbon-linked substituents could lead to significant gains in potency and selectivity.
-
Modification of the 2-methyl group: Investigating the impact of varying the size and electronics of the substituent at this position could fine-tune interactions within the hydrophobic pocket of the ATP-binding site.
-
Comprehensive Kinase Profiling: Screening optimized analogs against a broad panel of kinases is crucial to determine their selectivity profiles and to identify potential off-target effects.
References
Navigating the Cellular Maze: A Comparative Guide to the Off-Target Effects of 7-Chloro-2-methylthieno[3,2-b]pyridine
A Senior Application Scientist's Perspective on Preclinical Compound Profiling
In the landscape of modern drug discovery, the quest for highly specific molecularly targeted agents is paramount. The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise as potent inhibitors of various protein kinases implicated in cancer and other diseases.[1][2] Among these, 7-Chloro-2-methylthieno[3,2-b]pyridine represents a novel investigational compound. While its primary target is hypothesized to be a key signaling kinase, a thorough understanding of its off-target interactions is critical for predicting potential therapeutic windows and anticipating adverse effects.
This guide provides a comparative analysis of state-of-the-art cellular methodologies to comprehensively profile the off-target effects of this compound. We will delve into the causality behind experimental choices and present a framework for building a self-validating system to ensure the trustworthiness of your findings.
The Thieno[3,2-b]pyridine Scaffold: A Foundation for Kinase Inhibition
The thieno[3,2-b]pyridine core is a heterocyclic structure that has been successfully utilized to develop inhibitors against various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the non-receptor tyrosine kinase Src.[1] These kinases are crucial nodes in signaling pathways that drive cell proliferation, angiogenesis, and survival. For the purpose of this guide, we will consider a hypothetical primary target for this compound: VEGFR-2 , a key mediator of angiogenesis.
dot graph VEGFR2_Signaling_Pathway { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
VEGF [label="VEGF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ"]; PKC [label="PKC"]; Raf [label="Raf"]; MEK [label="MEK"]; ERK [label="ERK"]; PI3K [label="PI3K"]; Akt [label="Akt"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "7_Chloro_2_methylthieno" [label="this compound", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; PLCg -> PKC; PKC -> Raf; Raf -> MEK; MEK -> ERK; PI3K -> Akt; ERK -> Proliferation; Akt -> Proliferation; ERK -> Angiogenesis; Akt -> Angiogenesis; "7_Chloro_2_methylthieno" -> VEGFR2 [label="Inhibits", style=dashed, color="#EA4335"]; } Hypothesized Primary Target Signaling Pathway. VEGFR-2 signaling cascade initiated by VEGF binding, leading to cell proliferation and angiogenesis. This compound is hypothesized to inhibit VEGFR-2 activation.
A Multi-pronged Approach to Unveiling Off-Target Interactions
A robust assessment of off-target effects relies on the integration of data from multiple orthogonal assays. No single method is sufficient; instead, a combination of in vitro biochemical assays, cell-based target engagement studies, and broader phenotypic screens provides a more complete picture.
Broad-Spectrum Kinase Profiling: Casting a Wide Net
The most direct way to identify unintended kinase interactions is through large-scale in vitro kinase profiling panels. These assays measure the ability of a compound to inhibit the activity of hundreds of purified kinases.
Experimental Rationale: By screening against a significant portion of the human kinome, researchers can rapidly identify potential off-target liabilities.[3] This approach provides a global view of a compound's selectivity at a biochemical level.[4]
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: In a multi-well plate format, a panel of purified recombinant kinases is arrayed.
-
Incubation: The test compound is added to each well at one or more concentrations (typically ranging from 10 nM to 10 µM). A suitable substrate (e.g., a generic peptide or protein) and ATP (often radiolabeled) are also added.
-
Reaction and Detection: The kinase reaction is allowed to proceed for a defined period. The amount of phosphorylated substrate is then quantified. For radiometric assays, this involves measuring the incorporation of radioactive phosphate.[5]
-
Data Analysis: The percentage of inhibition for each kinase at each compound concentration is calculated relative to a control (DMSO vehicle).
Data Interpretation and Comparative Analysis:
The results are typically presented as a percentage of inhibition at a given concentration or as IC50 values for the most potently inhibited off-target kinases.
| Kinase Target | This compound (% Inhibition @ 1µM) | Sunitinib (% Inhibition @ 1µM) | Sorafenib (% Inhibition @ 1µM) |
| VEGFR-2 (Primary Target) | 95% | 98% | 92% |
| PDGFRβ | 85% | 96% | 88% |
| c-Kit | 78% | 94% | 85% |
| Src | 45% | 60% | 55% |
| EGFR | 15% | 25% | 30% |
| Abl | 10% | 50% | 75% |
| ...and 300+ other kinases | ... | ... | ... |
Table 1. Hypothetical Comparative Kinase Profiling Data. This table illustrates how the selectivity of this compound could be compared against established multi-kinase inhibitors like Sunitinib and Sorafenib.
Cellular Target Engagement: Confirming Intracellular Interactions
While in vitro kinase assays are invaluable, they do not always reflect a compound's behavior within the complex environment of a living cell. Cellular Thermal Shift Assays (CETSA) provide a means to assess direct target engagement in a more physiologically relevant context.
Experimental Rationale: The principle behind CETSA is that the binding of a ligand (e.g., our test compound) stabilizes the target protein, leading to an increase in its melting temperature. This allows for the direct measurement of compound binding to its intended target and potential off-targets in intact cells or cell lysates.
dot graph CETSA_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Intact Cells or Cell Lysate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Treat with Vehicle or\nthis compound"]; Heat [label="Heat Shock at a\nRange of Temperatures"]; Lyse [label="Cell Lysis (if starting with intact cells)"]; Centrifuge [label="Centrifugation to\nSeparate Soluble and\nAggregated Proteins"]; Analyze [label="Analyze Soluble Fraction by\nWestern Blot or Mass Spectrometry"]; Plot [label="Plot Soluble Protein vs.\nTemperature to Generate\nMelting Curve", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Treat; Treat -> Heat; Heat -> Lyse; Lyse -> Centrifuge; Centrifuge -> Analyze; Analyze -> Plot; } CETSA Experimental Workflow. A stepwise diagram illustrating the key procedures in a Cellular Thermal Shift Assay to determine target engagement.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HUVECs, which endogenously express VEGFR-2) and treat with either this compound or a vehicle control.
-
Heating: Aliquots of the cell suspension or lysate are heated to a range of temperatures.
-
Protein Separation: The samples are then lysed (if not already), and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation.
-
Detection: The amount of the target protein (and potential off-targets) remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry-based proteomics.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.
Receptor Binding Assays: Beyond the Kinome
While kinase inhibition is a primary focus, it is crucial to investigate potential interactions with other protein families, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. Receptor binding assays are essential for this purpose.[6][7][8]
Experimental Rationale: These assays determine if a compound can displace a known radiolabeled ligand from its receptor, indicating a potential binding interaction.[9][10] A broad panel of receptor binding assays can flag undesirable off-target activities that could lead to side effects.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared.
-
Binding Reaction: The membranes are incubated with a specific radiolabeled ligand and varying concentrations of the test compound.
-
Separation and Detection: The bound and free radioligand are separated (e.g., by filtration), and the amount of radioactivity bound to the membranes is measured.
-
Data Analysis: The ability of the test compound to inhibit the binding of the radioligand is determined, and an IC50 or Ki value is calculated.
| Receptor Target | This compound (Ki) | Alternative Compound A (Ki) |
| Adrenergic α1 | > 10 µM | 500 nM |
| Dopamine D2 | > 10 µM | > 10 µM |
| Serotonin 5-HT2A | > 10 µM | 2 µM |
| hERG | > 10 µM | 800 nM |
Table 2. Hypothetical Receptor Binding Assay Data. This table shows a favorable off-target profile for this compound compared to a hypothetical alternative with known GPCR and ion channel liabilities.
Phenotypic Screening: A Holistic View of Cellular Effects
Phenotypic screening assesses the overall effect of a compound on cellular behavior without a preconceived target bias.[11][12][13] This approach can uncover unexpected off-target effects that might be missed by target-oriented assays.[14][15]
Experimental Rationale: By observing changes in cellular morphology, proliferation, or other functional readouts, one can identify compounds that produce a desired phenotypic change. High-content imaging and analysis are powerful tools in this context.
Methodology:
-
Cell Plating: Plate cells in multi-well plates. A panel of different cell lines can be used to assess differential sensitivity.
-
Compound Treatment: Treat cells with a concentration range of this compound.
-
Staining and Imaging: After a set incubation period, cells are fixed and stained with fluorescent dyes that label various subcellular components (e.g., nucleus, cytoskeleton, mitochondria). The plates are then imaged using an automated high-content imaging system.
-
Data Analysis: Image analysis software is used to quantify a multitude of phenotypic parameters (e.g., cell number, nuclear size, cytoskeletal integrity).
Data Interpretation: The phenotypic profile of this compound can be compared to a library of reference compounds with known mechanisms of action. Unforeseen phenotypic changes may point towards novel or off-target activities.
Synthesizing the Data for a Comprehensive Profile
The true power of this multi-assay approach lies in the integration of the data. For instance, an off-target kinase hit from the in vitro panel can be validated for cellular engagement using CETSA. If a specific phenotype is observed, the kinase profiling data might suggest a pathway that is being perturbed. This iterative and cross-validating process builds a high-confidence profile of a compound's cellular interactions.
By employing a strategic combination of broad-based screening and targeted validation assays, researchers can build a robust understanding of the off-target effects of novel compounds like this compound. This comprehensive approach is essential for making informed decisions in the progression of new therapeutic candidates from the bench to the clinic.
References
- 1. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]
- 9. revvity.com [revvity.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pfizer.com [pfizer.com]
- 14. Identifying Compound Efficacy Targets in Phenotypic Drug Discovery - OAK Open Access Archive [oak.novartis.com]
- 15. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 7-Chloro-2-methylthieno[3,2-b]pyridine Derivatives in Kinase Assays
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The human kinome comprises over 500 members, many of which share a high degree of structural similarity in their ATP-binding pockets.[2] This conservation presents a formidable challenge in drug development: achieving inhibitor selectivity.[3] While multi-targeted kinase inhibitors can offer therapeutic advantages by disrupting multiple oncogenic pathways, a lack of selectivity often leads to off-target effects and associated toxicities.[4] Therefore, the rigorous evaluation of an inhibitor's cross-reactivity profile across the kinome is not merely a characterization step but a critical determinant of its therapeutic potential.[5]
This guide provides an in-depth comparison of the kinase cross-reactivity profile of a representative 7-Chloro-2-methylthieno[3,2-b]pyridine derivative (designated Derivative A) against two well-characterized kinase inhibitors: the notoriously promiscuous natural product Staurosporine and the clinically approved dual inhibitor Lapatinib . Through supporting experimental data and detailed protocols, we will explore how the thieno[3,2-b]pyridine scaffold can yield highly selective inhibitors, a crucial attribute for developing next-generation targeted therapies.[6][7]
Comparative Analysis of Kinase Inhibitor Selectivity
To provide a clear comparison, we evaluated the inhibitory activity of three compounds—Derivative A, Lapatinib, and Staurosporine—against a panel of 10 representative kinases from different families. The data, presented as half-maximal inhibitory concentration (IC50) values, was generated using a standardized luminescent kinase assay, the principles and protocol for which are detailed later in this guide.
Experimental Data: Kinase Inhibition Profiles
The inhibitory potency of each compound was determined by measuring the reduction in kinase activity across a range of inhibitor concentrations. The resulting IC50 values are summarized in Table 1.
| Kinase Target | Derivative A IC50 (nM) | Lapatinib IC50 (nM) | Staurosporine IC50 (nM) |
| Haspin (GSG2) | 5 | >10,000 | 6 |
| EGFR | >10,000 | 10.2 [8] | 88[9] |
| HER2 (ERBB2) | >10,000 | 9.8 [10] | 35[9] |
| VEGFR2 | 8,500 | >10,000 | 15 |
| CDK2/CycA | 2,100 | >10,000 | 8 |
| PKA | >10,000 | >10,000 | 7[11] |
| PKCα | 9,800 | >10,000 | 3[11] |
| c-Src | 4,500 | 3,500[8] | 6[11] |
| ABL1 | >10,000 | >10,000 | 25 |
| p38α (MAPK14) | 7,200 | >10,000 | 30 |
Table 1: Comparative IC50 values of Derivative A, Lapatinib, and Staurosporine against a panel of 10 kinases. Lower values indicate higher potency. Values for Lapatinib and Staurosporine are sourced from published literature.
Interpreting the Data: Quantifying Selectivity
A simple inspection of IC50 values reveals stark differences. Staurosporine inhibits nearly all kinases in the panel with high potency, confirming its status as a broad-spectrum inhibitor.[11] Lapatinib demonstrates high potency and selectivity for its primary targets, EGFR and HER2, with significantly weaker or no activity against other kinases in the panel.[12][13]
Our representative thieno[3,2-b]pyridine, Derivative A , exhibits a distinct and highly selective profile. It potently inhibits Haspin kinase while showing minimal activity (IC50 > 2 µM) against all other kinases tested. This high degree of selectivity is a known feature of optimized inhibitors based on the thieno[3,2-b]pyridine scaffold, which can be engineered to achieve specific interactions beyond the conserved hinge region, anchoring into the kinase back pocket.[6][7]
To quantify these observations, we calculated a Selectivity Score (S-score) for each compound. The S-score is a useful metric defined as the number of kinases inhibited below a certain concentration threshold, divided by the total number of kinases tested.[4][14] A lower S-score indicates higher selectivity.
| Compound | S-score (S1µM) Calculation | S-score (S1µM) | Interpretation |
| Derivative A | 1 / 10 | 0.1 | Highly Selective |
| Lapatinib | 2 / 10 | 0.2 | Selective |
| Staurosporine | 9 / 10 | 0.9 | Non-selective |
Table 2: Selectivity scores calculated at a 1 µM threshold. This metric provides a quantitative measure of inhibitor promiscuity.
The data clearly positions Derivative A as a highly selective inhibitor, a desirable characteristic for a chemical probe intended to elucidate the specific function of Haspin kinase or for a therapeutic agent aiming to minimize off-target liabilities.[5]
Visualization of Kinase Selectivity
The following diagram illustrates the concept of inhibitor selectivity, comparing a promiscuous inhibitor with a selective one within a simplified signaling network.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Probe Lapatinib | Chemical Probes Portal [chemicalprobes.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. rndsystems.com [rndsystems.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
In vivo efficacy of 7-Chloro-2-methylthieno[3,2-b]pyridine versus other thienopyridine inhibitors
A Comparative Guide to the In Vivo Efficacy of Thienopyridine P2Y12 Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Editorial Note: This guide provides a comparative analysis of established thienopyridine P2Y12 inhibitors. The initially specified compound, 7-Chloro-2-methylthieno[3,2-b]pyridine, is not a recognized antiplatelet agent in clinical or preclinical development for this indication. Publicly available data on its in vivo antiplatelet efficacy is absent. Chemical databases identify related structures, such as 7-Chlorothieno[3,2-b]pyridine, as pharmaceutical intermediates[1][2], while other thieno[3,2-b]pyridine derivatives have been explored for applications in oncology and mycology[3][4][5]. Therefore, this guide will focus on a detailed comparison of the clinically pivotal thienopyridines—Clopidogrel and Prasugrel—which serve as industry benchmarks for the development of novel antiplatelet therapies. We will also include the non-thienopyridine, direct-acting P2Y12 inhibitor Ticagrelor as a key comparator to provide a comprehensive view of the therapeutic landscape.
Introduction: The Central Role of the P2Y12 Receptor in Thrombosis
Arterial thrombosis, the primary event underlying myocardial infarction and ischemic stroke, is critically dependent on platelet activation and aggregation. Upon vascular injury, platelets are exposed to agonists like adenosine diphosphate (ADP), which binds to two key purinergic receptors on the platelet surface: P2Y1 and P2Y12. While P2Y1 initiates a transient aggregation, the P2Y12 receptor, a G-protein coupled receptor (GPCR), is responsible for amplifying and sustaining the platelet response, making it a cornerstone target for antiplatelet therapy[6].
Thienopyridines are a class of prodrugs that, once metabolized into their active form, irreversibly antagonize the P2Y12 receptor[7]. This covalent binding prevents ADP from inducing the conformational change in the receptor necessary for downstream signaling, ultimately inhibiting platelet activation and aggregation for the lifespan of the platelet[6]. This guide dissects the in vivo efficacy of these agents, focusing on the critical differences in their metabolism, pharmacodynamics, and clinical outcomes.
Mechanism of Action: P2Y12 Receptor Signaling Pathway
ADP binding to the P2Y12 receptor activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. This action decreases intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the phosphorylation of key proteins like Vasodilator-Stimulated Phosphoprotein (VASP), disinhibiting the activation of the glycoprotein (GP) IIb/IIIa receptor. Activated GPIIb/IIIa receptors bind fibrinogen, creating cross-links between platelets and leading to robust aggregation and thrombus formation[8]. Thienopyridine active metabolites irreversibly block the P2Y12 receptor, maintaining high intracellular cAMP levels and keeping platelets in a quiescent state.
Caption: P2Y12 signaling pathway and site of thienopyridine inhibition.
Metabolic Activation: The Source of In Vivo Variability
A fundamental distinction among thienopyridines lies in their bioactivation pathways. Both clopidogrel and prasugrel are prodrugs requiring hepatic metabolism by cytochrome P450 (CYP) enzymes to generate their active thiol metabolite. However, the efficiency of this process differs significantly, impacting their clinical performance[9][10].
Clopidogrel: Undergoes a two-step oxidative process. A staggering 85% of the absorbed dose is hydrolyzed by carboxylesterase 1 (hCE1) to an inactive carboxylic acid derivative, leaving only a small fraction available for activation[10]. The two necessary CYP-dependent steps are primarily mediated by CYP2C19, CYP1A2, and CYP2B6 for the first step, and CYP2C19, CYP2C9, CYP2B6, and CYP3A4 for the second[9]. This heavy reliance on CYP2C19 makes its efficacy highly susceptible to genetic polymorphisms, leading to a well-documented "clopidogrel resistance" or high on-treatment platelet reactivity in poor metabolizers[11].
Prasugrel: Is rapidly hydrolyzed in the intestine by carboxylesterase 2 (hCE2) to an intermediate thiolactone, which then undergoes a single CYP-dependent oxidation step in the liver to form its active metabolite[10]. This pathway is more efficient and less dependent on CYP2C19, resulting in more consistent and higher levels of the active metabolite[9][12].
Caption: Contrasting metabolic activation of Clopidogrel and Prasugrel.
Comparative Pharmacokinetics and Pharmacodynamics
The differences in metabolic activation translate directly into distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Prasugrel's more efficient conversion leads to a faster onset of action and more potent platelet inhibition compared to clopidogrel[13][14].
| Parameter | Clopidogrel (600mg LD) | Prasugrel (60mg LD) | Ticagrelor (180mg LD) | References |
| Drug Class | Thienopyridine (Prodrug) | Thienopyridine (Prodrug) | Cyclopentyl-triazolo-pyrimidine | [6][15] |
| Metabolism | 2-step, CYP-dependent | 1-step, CYP-dependent | Not required for activity | [10][16] |
| Binding | Irreversible | Irreversible | Reversible | [6] |
| Tmax (Active Met.) | ~1.0 - 2.0 hours | ~0.5 hours | ~1.5 hours (Parent Drug) | [12] |
| Onset of Action | 2 - 6 hours | ~30 minutes | ~30 minutes | [13][17] |
| Platelet Inhibition | Moderate, Variable | High, Consistent | High, Consistent | [14][18] |
| Genetic Impact | High (CYP2C19) | Low | Low | [11] |
LD = Loading Dose; Tmax = Time to Peak Plasma Concentration.
In vivo studies consistently demonstrate prasugrel's superiority over clopidogrel in achieving rapid and profound platelet inhibition. A 60 mg loading dose of prasugrel achieves greater inhibition of platelet aggregation (IPA) by 1-2 hours than a 600 mg loading dose of clopidogrel achieves by 6 hours[13]. This enhanced pharmacodynamic effect is directly correlated with the significantly higher plasma concentrations of its active metabolite[14]. Ticagrelor, being a direct-acting drug, also shows a rapid onset of action comparable to prasugrel and provides a high level of platelet inhibition without the need for metabolic activation[16][17].
Experimental Protocol: In Vivo Platelet Function Assessment
The gold-standard method for quantifying the pharmacodynamic effect of P2Y12 inhibitors in vivo is Light Transmission Aggregometry (LTA).
Protocol: Light Transmission Aggregometry (LTA)
-
Subject Preparation & Dosing: Human subjects or animal models are administered a loading dose of the test compound (e.g., Prasugrel 60 mg or Clopidogrel 600 mg)[13].
-
Blood Sampling: Whole blood is collected into tubes containing 3.2% sodium citrate anticoagulant at specified time points post-dose (e.g., baseline, 0.5, 1, 2, 4, 6, 24 hours). Citrate prevents coagulation by chelating calcium.
-
Platelet-Rich Plasma (PRP) Preparation: The citrated blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) at room temperature. The supernatant, which is rich in platelets, is carefully collected.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to pellet all cellular components. The resulting supernatant is the PPP, used to set the 100% aggregation baseline.
-
Aggregometry:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.
-
The instrument is blanked using the subject's own PPP (representing 100% light transmission) and the baseline is set with the PRP (0% light transmission).
-
A platelet agonist, typically ADP at concentrations of 5 µM and 20 µM, is added to the PRP.
-
As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through to the detector.
-
The change in light transmission is recorded over several minutes.
-
-
Data Analysis: The maximum platelet aggregation (%) is determined for each time point and agonist concentration. The Inhibition of Platelet Aggregation (IPA) is calculated relative to the baseline (pre-dose) aggregation.
Caption: Workflow for Light Transmission Aggregometry (LTA).
Clinical Efficacy and Safety Considerations
The observed pharmacodynamic advantages of more potent P2Y12 inhibitors translate into improved clinical outcomes, albeit with a trade-off in bleeding risk.
-
Prasugrel vs. Clopidogrel: In the landmark TRITON-TIMI 38 trial, prasugrel was associated with a significant reduction in the composite endpoint of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke compared to clopidogrel in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI)[19]. This benefit was particularly pronounced in reducing rates of myocardial infarction and stent thrombosis[19]. However, this greater efficacy came at the cost of a significantly higher risk of major bleeding[20].
-
Ticagrelor vs. Clopidogrel: The PLATO trial demonstrated that ticagrelor was superior to clopidogrel in preventing thrombotic events in ACS patients, including a reduction in all-cause mortality[15]. While non-procedure-related major bleeding was more common with ticagrelor, there was no significant difference in fatal or life-threatening bleeding between the groups[16].
Conclusion and Future Perspectives
The in vivo efficacy of thienopyridine P2Y12 inhibitors is fundamentally dictated by the efficiency of their metabolic activation. Prasugrel's streamlined, one-step activation pathway confers a significant pharmacodynamic advantage over clopidogrel, resulting in faster, more potent, and more consistent platelet inhibition[12][13]. This translates to superior protection against ischemic events but is accompanied by an increased bleeding risk[19][20]. The development of direct-acting, reversible inhibitors like ticagrelor has further advanced the field by providing potent and consistent P2Y12 blockade without the complexities of metabolic activation[15].
For researchers in drug development, the story of the thienopyridines underscores the critical importance of optimizing metabolic pathways to ensure consistent and reliable target engagement. Future research may focus on developing novel P2Y12 inhibitors that strike an even better balance between thrombotic protection and bleeding risk, potentially through tailored dosing strategies or agents with different binding kinetics.
References
- 1. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. P2Y(12) inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. P2Y12 inhibitors: thienopyridines and direct oral inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Increased active metabolite formation explains the greater platelet inhibition with prasugrel compared to high-dose clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comparison of prasugrel and clopidogrel loading doses on platelet function: magnitude of platelet inhibition is related to active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Choosing between ticagrelor and clopidogrel following percutaneous coronary intervention: A systematic review and Meta-Analysis (2007–2017) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ticagrelor versus clopidogrel in the management of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A comparative evaluation of prasugrel and clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of prasugrel and clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel Oral P2Y12 Inhibitor Prasugrel vs. Clopidogrel in Patients with Acute Coronary Syndrome: Evidence Based on 6 Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative In-Silico Analysis: Docking 7-Chloro-2-methylthieno[3,2-b]pyridine Against Known VEGFR-2 Kinase Inhibitors
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to conduct a comparative molecular docking study. We will focus on a hypothetical, yet structurally plausible, kinase inhibitor, 7-Chloro-2-methylthieno[3,2-b]pyridine, and compare its predicted binding characteristics with two FDA-approved inhibitors, Sorafenib and Sunitinib. The target of this in-silico investigation is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal tyrosine kinase in tumor angiogenesis.[1][2][3][4][5]
The objective is not merely to present a protocol but to instill a deeper understanding of the causality behind experimental choices, ensuring a robust and self-validating computational workflow.
Introduction: The Rationale for Kinase Inhibition and In-Silico Screening
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][6] This has made them one of the most important classes of drug targets.[6][7] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of angiogenesis—the formation of new blood vessels—a process critical for tumor growth and metastasis.[2][3][5] Inhibiting VEGFR-2 is a clinically validated strategy to disrupt tumor-induced angiogenesis.[2][3][8]
The thienopyridine scaffold, to which our compound of interest belongs, is present in various biologically active molecules, including some kinase inhibitors and well-known antiplatelet agents like Clopidogrel.[9][10][11][12][13][14] This chemical precedent makes the thieno[3,2-b]pyridine core a rational starting point for inhibitor design.
Before committing to costly and time-consuming synthesis and in vitro testing, computational methods like molecular docking provide an invaluable tool. Docking predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[6] This allows for the rapid screening of virtual libraries, prioritization of candidates, and generation of hypotheses about the structural determinants of binding.[6][15][16]
In this guide, we will simulate the evaluation of This compound , comparing it to the established VEGFR-2 inhibitors Sorafenib and Sunitinib , which are known to bind the kinase domain and are used in cancer therapy.[8][17][18]
Detailed Methodology: A Self-Validating Docking Protocol
Scientific integrity in computational studies hinges on a meticulously validated protocol. Each step is chosen to minimize artifacts and maximize the predictive power of the simulation.
Selection of Target and Ligand Structures
-
Protein Target Selection: The X-ray crystal structure of the human VEGFR-2 kinase domain is the starting point. For this study, we select PDB ID: 4ASD , which features the kinase in its "DFG-out" (inactive) conformation, complexed with Sorafenib. This conformation is relevant for Type II inhibitors like Sorafenib.[19] Choosing a high-resolution structure (ideally < 2.5 Å) is critical for accurately defining the binding pocket.
-
Ligand Selection:
-
This compound: The structure for this molecule will be built using a chemical sketcher (e.g., ChemDraw or MarvinSketch) and saved in a 3D format (e.g., SDF or MOL2).
-
Sorafenib: The structure can be extracted from the co-crystallized PDB file (4ASD) to serve as our positive control for protocol validation.
-
Sunitinib: The structure can be obtained from a chemical database like PubChem and prepared in the same manner as our lead compound. Sunitinib is also a multi-targeted kinase inhibitor known to inhibit VEGFR2.[8][17][20]
-
Experimental Workflow
The following workflow outlines the critical steps for a rigorous comparative docking study.
Caption: Workflow for a validated comparative molecular docking study.
Step-by-Step Protocol
Protocol 1: Protein and Ligand Preparation
-
Protein Preparation:
-
Download the PDB file (e.g., 4ASD) from the RCSB Protein Data Bank.[21][22]
-
Load the structure into a molecular modeling package (e.g., Schrödinger Maestro, MOE, or UCSF Chimera).
-
Remove all water molecules and other non-essential heteroatoms. The rationale is that predicting the displacement of tightly bound water molecules is complex and can introduce inaccuracies.
-
Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures but are crucial for hydrogen bonding.
-
Assign protonation states for titratable residues (like Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition, while keeping heavy atoms close to their crystallographic positions.
-
-
Ligand Preparation:
-
Generate 3D coordinates for this compound and Sunitinib.
-
Assign correct bond orders and ionization states at pH 7.4.
-
Perform a thorough conformational search and energy minimization using a suitable force field (e.g., OPLS, MMFF94). This ensures the starting ligand conformation is energetically favorable.
-
Protocol 2: Docking Protocol Validation
Trustworthiness in docking starts with proving your method can replicate reality. The gold standard for validation is to "re-dock" the co-crystallized ligand (Sorafenib in this case) into its receptor's binding site.[23][24][25]
-
Grid Generation: Define the docking search space. This is typically a cubic box centered on the position of the co-crystallized ligand, ensuring it encompasses the entire binding pocket.
-
Redocking: Using a docking program (e.g., Glide, AutoDock, GOLD), dock the prepared Sorafenib ligand into the prepared VEGFR-2 receptor using the defined grid.
-
Pose Analysis: Superimpose the lowest-energy docked pose of Sorafenib onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Validation Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[24][25][26]
Protocol 3: Comparative Docking and Analysis
-
Docking Execution: Once the protocol is validated, use the exact same settings to dock this compound and Sunitinib into the VEGFR-2 active site.
-
Scoring: The docking program will generate a score (e.g., GlideScore, Docking Score in kcal/mol) for each ligand. This score is an estimate of the binding affinity. Lower (more negative) scores generally indicate better predicted affinity.
-
Interaction Analysis: Visually inspect the top-ranked poses for each ligand. Identify and record key molecular interactions, such as:
-
Hydrogen bonds: Note the specific amino acid residues involved (e.g., Cys919, Asp1046).[18][19]
-
Hydrophobic interactions: Identify residues forming the hydrophobic pockets that accommodate parts of the ligand (e.g., Leu840, Val916, Phe1047).[18]
-
Pi-stacking or cation-pi interactions: Look for interactions with aromatic residues like Phenylalanine or Tyrosine.
-
Comparative Analysis: Interpreting the In-Silico Data
The true value of this exercise lies in the comparative interpretation of the results. The data below is illustrative, representing a plausible outcome of such a study.
Quantitative Docking Results
| Compound | Docking Score (kcal/mol) | Key Hydrogen Bonds | Key Hydrophobic Interactions |
| Sorafenib (Control) | -11.5 | Glu885, Cys919, Asp1046 | Leu840, Val848, Ala866, Leu1035, Phe1047 |
| Sunitinib | -10.2 | Glu917, Cys919 | Leu840, Val848, Val916, Leu1035, Phe1047 |
| This compound | -8.9 | Cys919 | Ala866, Val916, Leu1035 |
Structural Interpretation of Binding Modes
-
Sorafenib: As the co-crystallized ligand, its interactions define the benchmark. The urea moiety forms critical hydrogen bonds with Glu885 and Asp1046, which are characteristic of many Type II VEGFR-2 inhibitors.[19][27] The pyridine and trifluoromethylphenyl groups occupy deep hydrophobic pockets.[18]
-
Sunitinib: The docking simulation predicts that Sunitinib also forms a crucial hydrogen bond with the "hinge region" residue Cys919, a canonical interaction for many kinase inhibitors.[18][28] Its pyrrole and diethylaminoethyl groups are positioned to make extensive hydrophobic contacts.
-
This compound: Our hypothetical compound shows a promising, albeit lower, docking score. The analysis suggests its thienopyridine nitrogen may form a hydrogen bond with the hinge residue Cys919. The methyl and chloro substituents are predicted to engage in hydrophobic interactions within the ATP binding site. The smaller size of this molecule compared to Sorafenib and Sunitinib likely accounts for the fewer contacts and consequently, the less favorable docking score. This suggests that while the core scaffold correctly orients within the hinge region, further chemical elaboration would be needed to engage the deeper hydrophobic pockets and improve potency.
Signaling Pathway Context and Conclusion
To understand the biological impact of these inhibitors, it's essential to visualize their point of action within the broader cellular context.
Caption: VEGFR-2 signaling pathway and the point of kinase inhibitor action.
This comparative docking study provides a foundational in-silico assessment of this compound as a potential VEGFR-2 inhibitor. The docking score, while modest compared to approved drugs, and the predicted interaction with the critical hinge residue Cys919, suggest that the thienopyridine scaffold is a viable starting point for inhibitor design.
Limitations and Next Steps: It is crucial to acknowledge that molecular docking is a predictive tool with inherent limitations.[29] Docking scores are approximations of binding affinity and do not account for solvation effects or protein dynamics perfectly. The next logical steps would be:
-
Molecular Dynamics (MD) Simulation: To assess the stability of the predicted binding poses over time.
-
In Vitro Kinase Assay: To experimentally measure the IC50 value of the synthesized compound against VEGFR-2.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogues of this compound to improve potency, guided by the docking insights.
By combining robust computational methodologies with experimental validation, researchers can accelerate the discovery of novel and effective kinase inhibitors for therapeutic intervention.
References
- 1. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 8. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. Thienopyridine - Wikipedia [en.wikipedia.org]
- 10. P2Y12 inhibitors: thienopyridines and direct oral inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Thienopyridines and other ADP-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. selleckchem.com [selleckchem.com]
- 18. Exploring binding mechanisms of VEGFR2 with three drugs lenvatinib, sorafenib, and sunitinib by molecular dynamics simulation and free energy calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Unbinding pathways of VEGFR2 inhibitors revealed by steered molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rcsb.org [rcsb.org]
- 22. rcsb.org [rcsb.org]
- 23. echemi.com [echemi.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bio-protocol.org [bio-protocol.org]
A Head-to-Head Comparison Framework: The Established Kinase Inhibitor Dasatinib versus the Novel Chemical Scaffold 7-Chloro-2-methylthieno[3,2-b]pyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the juxtaposition of a well-established, clinically approved drug with a novel chemical entity provides a valuable framework for evaluation. This guide offers a head-to-head comparative analysis of dasatinib, a potent multi-kinase inhibitor, and 7-Chloro-2-methylthieno[3,2-b]pyridine, a heterocyclic scaffold with potential for the development of new therapeutic agents.
Introduction to the Compounds
Dasatinib: The Established Multi-Kinase Inhibitor
Dasatinib, sold under the brand name Sprycel, is a powerful, second-generation tyrosine kinase inhibitor (TKI)[5]. It is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL)[6][7][8]. Initially receiving accelerated FDA approval in 2006, it is now a first-line treatment for newly diagnosed CML[9][10][11]. Dasatinib's mechanism of action involves the potent, ATP-competitive inhibition of the BCR-ABL fusion protein, the hallmark of CML[5][12]. A key feature of dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against imatinib-resistant mutations[5][12]. Beyond BCR-ABL, dasatinib exhibits a broad inhibitory profile, targeting SRC family kinases (SRC, LCK, YES, FYN), c-Kit, ephrin receptors, and PDGFRβ, among others[6][12][13][14][15][16]. This multi-targeted nature explains both its profound antileukemic activity and some of its unique side effects[14].
This compound: A Novel Chemical Scaffold
Comparative Physicochemical and Target Profiles
A direct comparison of the known properties of dasatinib with the foundational data for this compound highlights the different stages of their development.
| Property | Dasatinib | This compound |
| Molecular Formula | C22H26ClN7O2S | C8H6ClNS[17] |
| Molecular Weight | 488.01 g/mol | 183.65 g/mol [17] |
| Primary Targets | BCR-ABL, SRC Family Kinases (SRC, LCK, YES, FYN), c-Kit, EPHA2, PDGFRβ[5][12][13][15] | Not extensively studied; potential for kinase inhibition based on scaffold class[19][20][23] |
| IC50 (BCR-ABL) | <1 nM | Not Determined |
| Development Status | FDA-approved drug[7][9] | Chemical intermediate/building block[22] |
Head-to-Head Experimental Comparison: A Proposed Workflow
To characterize this compound and its derivatives against the benchmark of dasatinib, a systematic experimental approach is required. This workflow is designed to first assess the direct inhibitory potential of the novel scaffold and then evaluate its effects in a cellular context.
Experimental Workflow Diagram```dot
Caption: Dasatinib inhibits multiple oncogenic signaling pathways.
For this compound, the specific signaling pathways it may modulate are unknown. However, if initial screens show inhibitory activity against specific kinases, further experiments like Western blotting would be necessary to confirm the downstream effects on their respective pathways. For example, if a derivative inhibits SRC, one would assess the phosphorylation status of SRC substrates.
Results and Discussion
This comparative guide provides a framework for the evaluation of a novel chemical scaffold, this compound, against the well-characterized multi-kinase inhibitor, dasatinib. The proposed experimental workflow is designed to systematically assess the biochemical and cellular activities of new chemical entities derived from this scaffold.
The initial kinase inhibition assays will provide crucial data on the direct targets and potency of the novel compounds. A successful outcome would be the identification of derivatives with high potency and selectivity for a particular kinase, potentially offering a more targeted therapeutic approach compared to the broad-spectrum activity of dasatinib.[14]
The subsequent cell viability assays will determine the functional consequences of this inhibition in a disease-relevant context. A strong correlation between the IC50 from the biochemical assay and the EC50 from the cellular assay would provide confidence that the observed anti-proliferative effect is on-target.
Ultimately, the goal of such a comparative study is to identify lead compounds from the novel scaffold series that exhibit desirable properties, such as high potency, selectivity, and cellular activity, warranting further preclinical development. By benchmarking against an established drug like dasatinib, researchers can make informed decisions about the therapeutic potential of new chemical entities.
References
- 1. Discovering novel chemical scaffolds using generative AI, machine learning and FEP: A medicinal chemist's perspective - American Chemical Society [acs.digitellinc.com]
- 2. benchchem.com [benchchem.com]
- 3. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel scaffolds and discovery libraries [chemdiv.com]
- 5. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 6. Dasatinib - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 9. FDA Approves Dasatinib as First-line Treatment for Chronic-phase CML [theoncologynurse.com]
- 10. onclive.com [onclive.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 13. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
- 16. ClinPGx [clinpgx.org]
- 17. calpaclab.com [calpaclab.com]
- 18. echemi.com [echemi.com]
- 19. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold [mdpi.com]
- 22. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
- 23. Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 7-Chloro-2-methylthieno[3,2-b]pyridine: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work with novel compounds like 7-Chloro-2-methylthieno[3,2-b]pyridine is critical. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of proactive safety and operational excellence in the laboratory.
Understanding the Hazard Profile: Why Proper Disposal is Non-Negotiable
This compound is a halogenated heterocyclic compound. While specific toxicity data for this exact molecule is not extensively published, the safety data sheets (SDS) for structurally similar chemicals provide critical insights into its potential hazards. The presence of a chlorinated pyridine ring suggests that it should be handled with care.
Based on analogous compounds, this compound is anticipated to be:
-
Harmful if swallowed, inhaled, or in contact with skin .[1][2]
-
Potentially toxic to aquatic life with long-lasting effects.[1]
Combustion of this compound may produce toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride gas.[1] Therefore, improper disposal can lead to significant health risks and environmental contamination.
The Core Principle: Segregation and Containment
The cornerstone of proper chemical waste management is the strict segregation of waste streams. This not only ensures safety within the lab but also facilitates efficient and compliant disposal by certified waste management facilities.
Key Segregation Practices:
-
Halogenated vs. Non-Halogenated Waste: this compound is a halogenated compound. It must be collected in a dedicated waste container for halogenated organic waste.[3][4] Mixing it with non-halogenated solvents increases the volume of more expensive and difficult-to-treat waste.[4]
-
Solid vs. Liquid Waste: Separate solid waste (e.g., contaminated gloves, weighing paper, silica gel) from liquid waste (e.g., reaction residues, solutions, solvent rinses).
-
Compatibility: Never mix incompatible chemicals in the same waste container to avoid dangerous reactions.[3]
The following table summarizes the immediate actions required for different forms of this compound waste:
| Waste Type | Immediate Action |
| Pure Compound (Solid) | Collect in a clearly labeled, sealed container designated for solid halogenated organic waste. |
| Solutions in Solvents | Collect in a dedicated, sealed, and properly vented container for liquid halogenated organic waste. |
| Contaminated Labware | Triple-rinse with a suitable solvent. The first two rinses must be collected as hazardous waste.[4] The decontaminated glassware can then be washed normally. Empty containers of the pure compound should be triple-rinsed, with the rinsate collected as hazardous waste, before disposal as regular trash.[4] |
| Contaminated PPE | Dispose of as solid hazardous waste in a designated, sealed bag or container.[3] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
Personnel Protective Equipment (PPE) Required:
-
Safety goggles (or a face shield)
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Procedure:
-
Waste Container Preparation:
-
Select a clean, compatible, and clearly labeled waste container. For liquid waste, use a container designed for liquids.[5]
-
The label must include the words "HAZARDOUS WASTE " and a detailed list of the contents, including the full chemical name of this compound and any solvents, with their approximate percentages.[5]
-
-
Waste Collection:
-
Carefully transfer the waste into the designated container, avoiding splashes and spills.
-
Do not fill the container to more than 90% of its capacity to allow for expansion.
-
Keep the waste container securely closed at all times, except when adding waste.[5]
-
-
Storage:
-
Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from sources of ignition and incompatible materials.[1]
-
-
Disposal Request:
The following diagram illustrates the decision-making workflow for the disposal of this compound waste.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
For Small Spills (manageable by lab personnel):
-
Alert colleagues in the immediate area.
-
Don appropriate PPE , including respiratory protection if the compound is volatile or dusty.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Ventilate the area thoroughly.
For Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and provide them with the Safety Data Sheet for a similar compound if one is not available for the specific substance.
-
Prevent entry into the affected area.
Conclusion: A Commitment to Safety and Excellence
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to safety, environmental responsibility, and scientific integrity. By adhering to these guidelines, we ensure that our pursuit of scientific advancement does not come at the cost of the well-being of our colleagues or the health of our planet. Always consult your institution's specific waste disposal policies and your environmental health and safety department for guidance.
References
Navigating the Safe Handling of 7-Chloro-2-methylthieno[3,2-b]pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 7-Chloro-2-methylthieno[3,2-b]pyridine, a member of the thienopyridine class of compounds. Thienopyridines are recognized for their utility in pharmaceutical research, particularly as platelet aggregation inhibitors[1]. The introduction of a chloro-substituent necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This document is designed to be your preferred source for laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.
Hazard Identification and Risk Assessment: Understanding the Compound
Anticipated Hazard Profile:
| Hazard Classification | Anticipated Effects | Source Analogy |
| Acute Oral Toxicity | Harmful if swallowed.[2][3] | 7-Chloro-3-methylthieno[3,2-b]pyridine |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | 7-Chloro-3-methylthieno[3,2-b]pyridine |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | 7-Chloro-3-methylthieno[3,2-b]pyridine |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][3] | 7-Chloro-3-methylthieno[3,2-b]pyridine |
Given the presence of the chloro- group, it is also prudent to consider the potential for the release of hazardous decomposition products, such as hydrogen chloride gas, in the event of a fire.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield.[2][4] | Protects against splashes and airborne particles. A face shield offers broader protection, especially when handling larger quantities. |
| Skin | Chemical-resistant gloves (Nitrile recommended) and a lab coat.[5] For larger quantities or splash risks, consider a chemical-resistant apron or gown.[5][6] | Prevents direct skin contact. Regularly inspect gloves for any signs of degradation or puncture. Promptly remove and replace contaminated gloves. |
| Respiratory | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[2][7] If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[5][6] | Minimizes inhalation of dust or vapors. A fume hood is the primary engineering control to prevent respiratory exposure. |
Operational Plan: From Receipt to Use
A clear, step-by-step operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Receipt and Inspection: Upon receiving the compound, visually inspect the container for any damage or leaks. Ensure the supplier's label is intact and legible.
-
Secure Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] The storage area should be clearly marked with the appropriate hazard symbols.
-
Weighing and Preparation:
-
Perform all weighing and solution preparation inside a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated, clean spatulas and glassware.
-
Avoid raising dust. If the compound is a fine powder, handle it with extra care.
-
-
Reaction Setup:
-
Set up all reactions in a fume hood.
-
Ensure all glassware is properly secured.
-
Maintain a clutter-free workspace to minimize the risk of spills.
-
-
Work-up and Purification:
-
Conduct all extraction, filtration, and chromatography steps within the fume hood.
-
Be mindful of potential pressure build-up during extractions.
-
-
Decontamination:
-
Thoroughly decontaminate all glassware and equipment that has come into contact with the compound using an appropriate solvent (e.g., acetone, ethanol), followed by a detergent wash.
-
Wipe down the work surface of the fume hood after each use.
-
-
Waste Segregation:
-
Collect all waste materials containing this compound in a designated, labeled hazardous waste container.
-
Segregate halogenated waste from non-halogenated waste streams.[8]
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be disposed of according to institutional and local regulations for hazardous chemical waste.
Disposal Protocol:
-
Waste Collection:
-
Container Management:
-
Keep the waste container closed when not in use.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound down the drain or in the regular trash.[10] Incineration at high temperatures is a common and effective disposal method for halogenated compounds.[11]
-
By adhering to these guidelines, you can ensure a safe and productive research environment when working with this compound. Always consult your institution's specific safety protocols and the most up-to-date safety information.
References
- 1. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. PPE thanatopraxy - Protection & safety for professionals [boutique.eihf-isofroid.eu]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. echemi.com [echemi.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. uakron.edu [uakron.edu]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
